molecular formula C12H15Cl2NO B1376959 [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine CAS No. 1379811-70-7

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Cat. No.: B1376959
CAS No.: 1379811-70-7
M. Wt: 260.16 g/mol
InChI Key: NHSIHNJNEYLTBS-UHFFFAOYSA-N
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Description

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine (CAS 1379811-70-7) is an organic compound with the molecular formula C12H15Cl2NO and a molecular weight of 260.16 g/mol . It is supplied for research and development purposes. The compound features a cyclopropyl group, a structural motif known for its significant potential in agrochemical research . The cyclopropane ring is valued for its ability to enhance metabolic stability and increase the affinity of a molecule for its biological target, making it a fragment of high interest in the design of new active compounds . While specific biological data for this particular molecule is not available in the public domain, its structure combines a cyclopropylamine moiety with a 3,4-dichlorophenoxy group. Cyclopropylamines are a well-studied class of compounds known to act as effective inhibitors of various amine oxidase enzymes, including monoamine oxidases (MAOs) and semicarbazide-sensitive amine oxidases (SSAOs) . This suggests potential research applications in exploring enzyme mechanisms and inhibition. The 3,4-dichlorophenoxy moiety is a common pharmacophore in agrochemicals, further pointing to its potential utility in pesticidal or herbicidal research . This chemical is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-15-12(8-2-3-8)7-16-9-4-5-10(13)11(14)6-9/h4-6,8,12,15H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHSIHNJNEYLTBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(COC1=CC(=C(C=C1)Cl)Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101165355
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
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Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-70-7
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanemethanamine, α-[(3,4-dichlorophenoxy)methyl]-N-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the proposed synthesis and predicted chemical properties of the novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines a strategic approach to the synthesis, purification, and characterization of this molecule, drawing upon established principles of organic chemistry and analogous structures.

Introduction

The molecule this compound integrates three key structural motifs: a cyclopropylamine core, a dichlorophenoxy group, and a methylamine substituent. The cyclopropylamine moiety is a valuable pharmacophore in medicinal chemistry, known for its unique conformational properties and its role in various biologically active compounds.[1][2] The dichlorophenoxy group is a common feature in herbicides and other bioactive molecules, suggesting potential applications in agrochemicals or as a scaffold for drug discovery.[3][4] This guide proposes a plausible synthetic pathway and outlines the expected analytical characteristics of this novel compound, providing a foundational roadmap for its investigation.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step sequence starting from commercially available precursors. The proposed route leverages a key reductive amination step to introduce the methylamine group.

Caption: Proposed synthetic pathway for this compound.

G A 1-(3,4-Dichlorophenoxy)propan-2-one C 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol A->C Grignard Reaction B Cyclopropylmagnesium bromide B->C E 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one C->E Oxidation D Pyridinium chlorochromate (PCC) D->E H This compound E->H Reductive Amination F Methylamine F->H G Sodium cyanoborohydride G->H

Step 1: Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol

The initial step involves a Grignard reaction between 1-(3,4-dichlorophenoxy)propan-2-one and cyclopropylmagnesium bromide. The ketone precursor can be synthesized from 3,4-dichlorophenol and chloroacetone. The Grignard reagent, cyclopropylmagnesium bromide, is commercially available or can be prepared from cyclopropyl bromide and magnesium turnings.

Step 2: Oxidation to 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one

The secondary alcohol formed in the previous step is then oxidized to the corresponding ketone. A mild oxidizing agent such as pyridinium chlorochromate (PCC) is recommended to avoid over-oxidation or side reactions.

Step 3: Reductive Amination to Yield the Final Product

The final step is a reductive amination of the ketone with methylamine in the presence of a reducing agent like sodium cyanoborohydride. This reaction forms the target secondary amine, this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of the target compound. These values are estimated based on its chemical structure and can be used as a preliminary guide for its handling and analysis.

PropertyPredicted Value
Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
Appearance Expected to be an oil or low-melting solid
Boiling Point > 300 °C (estimated)
Solubility Soluble in organic solvents (e.g., methanol, dichloromethane); sparingly soluble in water
pKa (of the amine) ~9-10 (estimated)

Predicted Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the cyclopropyl, ethyl, methylamine, and aromatic protons. Key expected shifts (in ppm, relative to TMS) include:

  • Aromatic protons: 6.8-7.5 ppm (multiplets)

  • -O-CH2- protons: ~4.0-4.2 ppm (doublet of doublets)

  • -CH-N- proton: ~2.8-3.2 ppm (multiplet)

  • -N-CH3 proton: ~2.4 ppm (singlet)

  • Cyclopropyl protons: 0.2-1.0 ppm (multiplets)

13C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework. Expected chemical shifts (in ppm) include:

  • Aromatic carbons: 115-158 ppm

  • -O-CH2- carbon: ~70 ppm

  • -CH-N- carbon: ~60 ppm

  • -N-CH3 carbon: ~35 ppm

  • Cyclopropyl carbons: 5-15 ppm

Mass Spectrometry

The mass spectrum (e.g., using electrospray ionization, ESI) should show a prominent molecular ion peak [M+H]+ at m/z 261.06. The isotopic pattern of the two chlorine atoms (35Cl and 37Cl) will be a key diagnostic feature, with characteristic M, M+2, and M+4 peaks.

Experimental Protocols

Caption: General experimental workflow for the synthesis and characterization.

G A Synthesis of Precursors B Multi-step Synthesis A->B C Purification (e.g., Column Chromatography) B->C D Structural Characterization C->D H Purity Assessment (e.g., HPLC) C->H E NMR (1H, 13C) D->E F Mass Spectrometry D->F G IR Spectroscopy D->G

Detailed Synthesis Protocol (Example)

Materials:

  • 1-(3,4-Dichlorophenoxy)propan-2-one

  • Cyclopropylmagnesium bromide (1 M in THF)

  • Pyridinium chlorochromate (PCC)

  • Methylamine (2 M in THF)

  • Sodium cyanoborohydride

  • Anhydrous solvents (THF, dichloromethane)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate (anhydrous)

Procedure:

  • Grignard Reaction: To a solution of 1-(3,4-dichlorophenoxy)propan-2-one in anhydrous THF at 0 °C, add cyclopropylmagnesium bromide dropwise. Stir for 2 hours at room temperature. Quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate. Dry the organic layer over magnesium sulfate and concentrate under reduced pressure.

  • Oxidation: Dissolve the crude alcohol in anhydrous dichloromethane and add PCC. Stir at room temperature until the reaction is complete (monitored by TLC). Filter the mixture through a pad of silica gel and wash with dichloromethane. Concentrate the filtrate to obtain the ketone.

  • Reductive Amination: Dissolve the ketone in methanol and add methylamine solution. Stir for 1 hour, then add sodium cyanoborohydride portion-wise. Stir overnight at room temperature. Acidify the reaction mixture with 1 M HCl and then basify with saturated sodium bicarbonate solution. Extract with dichloromethane, dry the organic layer, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

Trustworthiness and Self-Validation

The proposed synthetic route is based on well-established and reliable chemical transformations. The success of each step can be readily monitored using standard analytical techniques such as Thin Layer Chromatography (TLC). The identity and purity of the final compound must be confirmed by a combination of NMR spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC). The characteristic isotopic pattern of the dichlorophenyl group in the mass spectrum will serve as a definitive validation of the elemental composition.

Potential Applications and Future Directions

The structural features of this compound suggest several avenues for further research. Its similarity to known bioactive molecules warrants investigation into its potential pharmacological or agrochemical activities. For instance, the dichlorophenoxy moiety is present in herbicides that act as synthetic auxins.[5][6] The cyclopropylamine scaffold is a component of various CNS-active agents. Future work could involve screening this compound for a range of biological activities, as well as synthesizing analogues to explore structure-activity relationships.

References

  • Faust, R. (2001). Modern Methods of Stereoselective Synthesis of Cyclopropyl-Containing Natural Products.
  • Lebold, T. P., & Kerr, M. A. (2010). The [3+2] annulation of aminocyclopropanes. Pure and Applied Chemistry, 82(10), 1797-1812.[7]

  • PubChem. (n.d.). Cyclopropylamine. National Center for Biotechnology Information. Retrieved from [Link]2]

  • PubChem. (n.d.). Dichlorprop. National Center for Biotechnology Information. Retrieved from [Link]3][5]

  • PubChem. (n.d.). Diclofop-methyl. National Center for Biotechnology Information. Retrieved from [Link]4]

  • National Pesticide Information Center. (2011). 2,4-D Technical Fact Sheet. Retrieved from [Link]6]

  • de Meijere, A., et al. (2004). A New Scalable Synthesis of (1-Cyclopropyl)cyclopropylamine Hydrochloride. Synthesis, 2004(15), 2563-2566.[8]

  • Google Patents. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride. CN106631824B. Retrieved from ]

  • Google Patents. (2021). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines. US20210395185A1. Retrieved from ]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a detailed exploration of the physicochemical properties of the novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. While specific experimental data for this molecule is not extensively available in public literature, this document synthesizes information from closely related analogs and established principles of medicinal chemistry to offer a comprehensive predictive profile and robust analytical framework. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can confidently apply these techniques to characterize this and similar molecules.

Introduction and Molecular Overview

This compound is a synthetic organic compound featuring a unique combination of a cyclopropylamine moiety and a dichlorophenoxy group. The inherent structural characteristics of these two components suggest significant potential for biological activity. The cyclopropylamine group, a common motif in medicinal chemistry, is known for its ability to modulate metabolic stability and receptor binding affinity due to its rigid, three-dimensional structure.[1] The dichlorophenoxy moiety is a well-established pharmacophore found in numerous approved drugs and herbicides, often contributing to target engagement and influencing pharmacokinetic properties.

Chemical Identification

A foundational step in the characterization of any novel compound is the establishment of its fundamental identifiers.

IdentifierValueSource
CAS Number 1379811-70-7BLDpharm[2]
Molecular Formula C₁₂H₁₅Cl₂NOBLDpharm[2]
Molecular Weight 260.16 g/mol BLDpharm[2]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structure of this compound

A 2D representation of the molecular structure.

Predicted Physicochemical Properties

While experimental data is pending, we can predict key physicochemical parameters based on the compound's structure. These predictions are valuable for guiding initial experimental design, such as solvent selection for assays and formulation development.

PropertyPredicted Value/RangeRationale/Method
Melting Point Solid at room temperatureThe presence of aromatic rings and the potential for hydrogen bonding suggest a crystalline solid form.
Boiling Point > 300 °CHigh molecular weight and polar functional groups indicate a high boiling point.
pKa (amine) 9.0 - 10.0The secondary amine is expected to be basic, similar to other N-methyl cyclopropylamines.[3]
LogP 3.5 - 4.5The dichlorinated aromatic ring contributes significantly to lipophilicity.

Synthesis and Purification

The synthesis of this compound likely involves a multi-step process, leveraging established synthetic routes for cyclopropylamines and phenoxy ethers. A plausible synthetic pathway is outlined below.

Proposed Synthetic Workflow

A potential synthetic route to the target compound.

Step-by-Step Synthetic Protocol (Illustrative)
  • Williamson Ether Synthesis:

    • To a solution of 3,4-dichlorophenol in a suitable aprotic polar solvent (e.g., DMF or acetonitrile), add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the phenol.

    • To this solution, add a protected form of 1-cyclopropyl-2-aminoethanol, such as N-Boc-1-cyclopropyl-2-aminoethanol, where the amine is protected to prevent side reactions.

    • Heat the reaction mixture to facilitate the nucleophilic substitution, forming the ether linkage.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Deprotection and Reductive Amination:

    • Remove the protecting group from the amine (e.g., by treating the N-Boc protected intermediate with an acid like trifluoroacetic acid).

    • The resulting primary amine can then be methylated via reductive amination.

    • React the primary amine with formaldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.

    • The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced to the secondary amine.

  • Purification:

    • The crude product should be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons (a complex multiplet in the upfield region), the methyl group on the nitrogen (a singlet or doublet depending on the solvent and proton exchange), the methylene and methine protons of the ethyl chain, and the aromatic protons of the dichlorophenyl ring.[4][5] The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of distinct carbon environments. Key signals will include those for the cyclopropyl carbons, the N-methyl carbon, the aliphatic carbons of the ethyl chain, and the aromatic carbons, with the carbon atoms attached to chlorine atoms showing characteristic shifts.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak corresponding to the calculated molecular weight (260.16 g/mol ).[6][7] The isotopic pattern of the two chlorine atoms (a characteristic M, M+2, M+4 pattern) will be a key diagnostic feature.

Chromatographic Purity
  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is the standard method for determining the purity of pharmaceutical compounds. A reverse-phase HPLC method using a C18 column with a mobile phase gradient of water and acetonitrile (both containing a small amount of a modifier like formic acid or trifluoroacetic acid) should be developed. Purity is determined by the area percentage of the main peak.

  • Gas Chromatography (GC):

    • Given the predicted volatility, GC could also be a suitable technique for purity assessment, likely coupled with a mass spectrometer (GC-MS) for peak identification.

Experimental Protocols for Physicochemical Characterization

The following are detailed, self-validating protocols for determining the key physicochemical properties of this compound.

Determination of Aqueous Solubility

The solubility of a compound is a critical determinant of its oral bioavailability.[8][9]

Protocol: Shake-Flask Method [10]

  • Add an excess amount of the compound to a known volume of purified water (or a relevant buffer solution, e.g., phosphate-buffered saline at pH 7.4) in a sealed glass vial.

  • Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Dilute the filtered solution with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC method with a standard calibration curve.

  • The solubility is reported in units such as mg/mL or µM.

Determination of pKa

The pKa value is crucial for understanding the ionization state of the molecule at physiological pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.[11][12]

Protocol: Potentiometric Titration

  • Accurately weigh a sample of the compound and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if it has low aqueous solubility, and then dilute with water.

  • Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) while monitoring the pH with a calibrated pH meter.

  • Record the pH as a function of the volume of titrant added.

  • Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point of the titration curve.

  • Alternatively, the pKa can be determined from the first derivative of the titration curve.

Stability Assessment

Understanding the stability of a new chemical entity is a regulatory requirement and critical for determining its shelf-life and appropriate storage conditions.[13]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method. The compound should be subjected to the following stress conditions:

  • Acidic Conditions: 0.1 M HCl at elevated temperature (e.g., 60 °C).

  • Basic Conditions: 0.1 M NaOH at elevated temperature.

  • Oxidative Conditions: 3% H₂O₂ at room temperature.

  • Thermal Stress: Dry heat (e.g., 80 °C).

  • Photostability: Exposure to light according to ICH Q1B guidelines.

Samples are taken at various time points and analyzed by HPLC to identify and quantify any degradation products.

Long-Term Stability Testing

Long-term stability studies are conducted under controlled temperature and humidity conditions to establish the shelf-life of the compound.

Protocol:

  • Store samples of the compound in its intended packaging at various conditions as per ICH guidelines (e.g., 25 °C/60% RH, 30 °C/65% RH, and 40 °C/75% RH).

  • Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).

  • Analyze the samples for appearance, purity (by HPLC), and the presence of any degradation products.

Conclusion

This compound is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide provides a comprehensive framework for its synthesis, characterization, and stability assessment. While awaiting experimental data, the predictive information and detailed protocols herein offer a robust starting point for any research and development program focused on this promising molecule. The application of these methodologies will ensure the generation of high-quality, reliable data essential for advancing this compound through the drug discovery and development pipeline.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4). [Link][1]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link][8]

  • ResearchGate. (n.d.). 1H NMR spectrum of oligomeric 2,4-dichlorophenoxy)acetyl-(R,S)-3-hydroxybutyric acid oligomers. Retrieved from [Link][4]

  • PubChem. (n.d.). N-Methylcyclopropanamine. Retrieved from [Link][14]

  • National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link][6]

  • Juranić, I. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343–347. [Link][11]

  • ResearchGate. (2014). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]

  • Google Patents. (2021). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link][10]

  • Al-Ghafri, S., et al. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 27(1), 195. [Link][12]

  • ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of cyclopropylamine. Retrieved from [Link][7]

  • ResearchGate. (2025). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,2-dichloroethane. Retrieved from [Link][5]

  • Centre for Drug Evaluation and Research, & US Food and Drug Administration. (2014). Expiration Dating and Stability Testing for Human Drug Products. [Link][13]

Sources

An In-depth Technical Guide to [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine (CAS 1379811-70-7): A Novel Research Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, registered under CAS number 1379811-70-7, is a chemical entity with a unique structural combination of a cyclopropylamine moiety and a dichlorophenoxy group. While extensive research on this specific molecule is not publicly available, its constituent functional groups suggest potential applications in agrochemical and pharmaceutical research. This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and a discussion of its potential biological activities based on structural analogies to well-characterized compounds. This document is intended to serve as a foundational resource for researchers interested in exploring the synthesis and potential applications of this novel compound.

Introduction and Chemical Identity

This compound is classified as an organic building block, containing amine, ether, and benzene functionalities.[1] Its structure is characterized by a central ethylamine backbone, substituted with a cyclopropyl group at the first carbon and a 3,4-dichlorophenoxy group at the second carbon via an ether linkage. The amine is a secondary methylamine.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This information is compiled from available supplier data.[1]

PropertyValueSource
CAS Number 1379811-70-7BLDpharm[1]
Molecular Formula C12H15Cl2NOBLDpharm[1]
Molecular Weight 260.16 g/mol BLDpharm[1]
IUPAC Name 1-Cyclopropyl-2-(3,4-dichlorophenoxy)-N-methylethanamineBLDpharm[1]
SMILES CNC(C1CC1)COC2=CC(=C(C=C2)Cl)ClBLDpharm[1]

Proposed Synthetic Route

While a specific, validated synthesis for this compound has not been published in peer-reviewed literature, a plausible multi-step synthetic pathway can be proposed based on established organic chemistry principles and analogous syntheses of related cyclopropylamine compounds.[2][3][4] The proposed workflow involves the synthesis of a key epoxide intermediate followed by a ring-opening reaction.

Proposed Synthesis Workflow Diagram

Synthesis_Workflow Proposed Synthesis of this compound start Starting Materials: - 3,4-Dichlorophenol - Epichlorohydrin intermediate1 Step 1: Williamson Ether Synthesis Intermediate A: 2-((3,4-Dichlorophenoxy)methyl)oxirane start->intermediate1 Base (e.g., NaOH) intermediate2 Step 2: Grignard Reaction Intermediate B: 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol intermediate1->intermediate2 Cyclopropylmagnesium bromide intermediate3 Step 3: Oxidation Intermediate C: 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one intermediate2->intermediate3 Oxidizing Agent (e.g., PCC) intermediate4 Step 4: Reductive Amination Intermediate D: N-(1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl)methanamine intermediate3->intermediate4 Methylamine, Reducing Agent (e.g., NaBH4) final_product Final Product: This compound intermediate4->final_product Purification

Caption: A proposed multi-step synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-((3,4-Dichlorophenoxy)methyl)oxirane (Intermediate A)

  • To a solution of 3,4-dichlorophenol in a suitable solvent (e.g., ethanol), add a stoichiometric equivalent of a base such as sodium hydroxide to form the corresponding phenoxide.

  • Add epichlorohydrin dropwise to the reaction mixture at room temperature.

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude epoxide intermediate. Purify via column chromatography if necessary.

Step 2: Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol (Intermediate B)

  • Prepare a Grignard reagent from cyclopropyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution of Intermediate A in anhydrous THF to 0°C.

  • Add the prepared cyclopropylmagnesium bromide solution dropwise to the epoxide solution.

  • Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the starting material.

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate to yield the alcohol intermediate.

Step 3: Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one (Intermediate C)

  • Dissolve the alcohol (Intermediate B) in a suitable solvent like dichloromethane (DCM).

  • Add an oxidizing agent, such as pyridinium chlorochromate (PCC) or use a Swern oxidation protocol, portion-wise at room temperature.

  • Stir the mixture until the oxidation is complete as monitored by TLC.

  • Filter the reaction mixture through a pad of silica gel or celite to remove the oxidant byproducts.

  • Concentrate the filtrate to obtain the ketone intermediate.

Step 4: Reductive Amination to Yield the Final Product

  • Dissolve the ketone (Intermediate C) in a solvent such as methanol.

  • Add an excess of methylamine (as a solution in a suitable solvent).

  • Stir the mixture for a period to allow for imine formation.

  • Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH₄), in small portions.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction, remove the solvent, and perform an aqueous workup with extraction.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity and Research Applications

The biological activity of this compound has not been reported. However, its structural features suggest potential areas for investigation, particularly in agrochemicals and medicinal chemistry.

Analogy to Dichlorophenoxy Herbicides

The 3,4-dichlorophenoxy moiety is a key structural component of several chlorophenoxy herbicides, such as 2,4-D and Dichlorprop.[5][6] These herbicides function as synthetic auxins, leading to uncontrolled cell division and growth in broadleaf weeds.[5][7] The mechanism involves increasing cell wall plasticity and protein biosynthesis.[7]

It is plausible that this compound could exhibit herbicidal or plant growth regulatory properties. The cyclopropylmethylamine portion of the molecule may influence its uptake, translocation, and metabolic stability within plants, potentially modifying its activity spectrum or potency compared to traditional chlorophenoxy herbicides.

Role of the Cyclopropylamine Moiety in Bioactive Molecules

The cyclopropyl group is a common motif in many pharmaceutical and agrochemical compounds. Its inclusion can enhance metabolic stability, improve binding affinity to target proteins, and alter the pharmacokinetic profile of a molecule. For instance, certain cyclopropylamine derivatives have been investigated for their potential as insecticides.[8]

Proposed Research Directions

Given the structural characteristics, the following research avenues could be explored:

  • Agrochemical Screening: The compound could be screened for herbicidal activity against a panel of broadleaf and grassy weeds. Plant growth regulation effects could also be assessed.

  • Pharmacological Profiling: The molecule could be evaluated in various receptor binding and enzyme inhibition assays, particularly those relevant to targets of other dichlorophenyl-containing compounds.

  • Metabolic Stability Studies: In vitro and in vivo studies could determine the metabolic fate of the compound, with a focus on the stability of the ether linkage and the cyclopropyl group.

Safety and Handling

As a novel research chemical, the toxicological properties of this compound are unknown. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 1379811-70-7) represents an under-explored area of chemical space. Its hybrid structure, containing elements known for bioactivity in different contexts, makes it a compelling target for synthesis and screening. This guide provides a foundational framework for researchers, offering a plausible synthetic route and outlining potential areas of application based on sound chemical principles and structural analogies. Further empirical investigation is required to fully elucidate the chemical and biological properties of this compound.

References

  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • PubChem. (Cyclopropylmethyl)(ethyl)amine. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. [Link]

  • Wikipedia. Dichlorprop. [Link]

  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
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  • Google Patents. CN104603098B - The synthesis of 2-(3,4-difluorophenyl)
  • PubChem. 2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one. [Link]

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Structure elucidation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development, ensuring safety, efficacy, and intellectual property. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of the novel compound, this compound. Moving beyond a simple recitation of analytical techniques, this document delves into the strategic rationale behind the experimental workflow, the causal links between analytical choices and data outcomes, and the self-validating nature of a multi-pronged analytical approach. We will explore the synergistic application of Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to unambiguously determine the molecular formula, identify key functional groups, and establish the precise connectivity and stereochemistry of the target molecule. This guide is intended for researchers, scientists, and drug development professionals seeking to apply rigorous and logical principles to the structural characterization of small molecules.

Introduction: The Imperative of Unambiguous Structure Elucidation

The biological activity and physicochemical properties of a molecule are intrinsically linked to its three-dimensional structure. In the context of drug development and chemical research, an error in structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe outcomes. Therefore, the process of structure elucidation is not merely a routine analysis but a critical investigation that demands a logical and systematic approach.

The target of this guide, this compound, is a molecule presenting several key structural features for investigation: a cyclopropyl ring, a dichlorinated aromatic ring, an ether linkage, and a secondary amine. The presence of a chiral center necessitates a thorough stereochemical analysis. Our approach is designed to systematically deconstruct the molecule, gathering evidence from multiple, independent analytical techniques to build a cohesive and irrefutable structural assignment.

The Integrated Analytical Workflow

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Purity

Prior to in-depth structural analysis, it is critical to establish the purity of the sample and determine its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this initial phase.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental composition.[1] This is a crucial first step, as it constrains the possible molecular formulas and provides a fundamental piece of evidence to be corroborated by other techniques.

Protocol: HRMS Analysis

  • Sample Preparation: Dissolve a small quantity (approx. 1 mg) of the sample in a suitable solvent such as methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer, capable of mass accuracy below 5 ppm.

  • Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion.[1]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Analysis: Use the instrument's software to calculate the molecular formula from the accurate mass of the [M+H]⁺ ion. The software will generate a list of possible formulas, which can be narrowed down based on the known starting materials and chemical reasonableness.

Data Presentation: Expected HRMS Data

ParameterExpected Value
Molecular Formula C₁₂H₁₅Cl₂NO
Exact Mass 260.0558
[M+H]⁺ (calculated) 261.0636
[M+H]⁺ (observed) Within 5 ppm of calculated
Isotopic Pattern Characteristic pattern for two chlorine atoms

The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion peak, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1. This provides strong evidence for the presence of two chlorine atoms in the molecule.

Functional Group Identification: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3]

Expertise & Experience: While NMR provides the detailed carbon-hydrogen framework, FTIR offers a quick confirmation of key functional groups. For our target molecule, we expect to see characteristic absorptions for the N-H bond in the secondary amine, C-H bonds of the aromatic and cyclopropyl groups, the C-O ether linkage, and the C-Cl bonds.

Protocol: FTIR Analysis

  • Sample Preparation: A small amount of the neat sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The spectrum is acquired over the range of 4000-400 cm⁻¹.

  • Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.[4][5]

Data Presentation: Expected FTIR Absorptions

Wavenumber (cm⁻¹)Functional GroupExpected Appearance
~3300-3400N-H Stretch (secondary amine)Weak to medium, sharp
~3100-3000C-H Stretch (aromatic & cyclopropyl)Medium to weak
~2960-2850C-H Stretch (aliphatic)Medium to strong
~1600, ~1475C=C Stretch (aromatic ring)Medium, sharp
~1250C-O Stretch (aryl ether)Strong, broad
~1100C-N Stretch (amine)Medium
~800-600C-Cl StretchStrong

The Core of Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[6][7][8] It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. We will employ a suite of 1D and 2D NMR experiments to build the molecular structure piece by piece.

1D NMR: ¹H and ¹³C Spectra

Expertise & Experience: The ¹H NMR spectrum reveals the number of different types of protons and their relative numbers, while the ¹³C NMR spectrum shows the number of different types of carbon atoms.[9] Chemical shifts provide clues about the electronic environment of the nuclei, and spin-spin coupling in the ¹H NMR spectrum gives information about neighboring protons.

Protocol: 1D NMR Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.[9]

Data Presentation: Expected ¹H and ¹³C NMR Data

¹H NMR Expected Chemical Shift (ppm) Multiplicity Integration Assignment
~7.2-7.4d1HAromatic H
~7.0-7.2dd1HAromatic H
~6.8-7.0d1HAromatic H
~4.0-4.5m1HO-CH
~3.5-4.0m1HN-CH
~2.4s3HN-CH₃
~1.5-2.0br s1HN-H
~0.8-1.2m1HCyclopropyl CH
~0.2-0.6m4HCyclopropyl CH₂
¹³C NMR Expected Chemical Shift (ppm) DEPT Assignment
~155-160CAromatic C-O
~130-135CAromatic C-Cl
~115-130CHAromatic CH
~70-80CHO-CH
~55-65CHN-CH
~30-40CH₃N-CH₃
~5-15CHCyclopropyl CH
~0-10CH₂Cyclopropyl CH₂
2D NMR: Establishing Connectivity

Expertise & Experience: 2D NMR experiments are crucial for unambiguously establishing the connectivity of atoms within the molecule.[10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is key for connecting molecular fragments.

Protocol: 2D NMR Acquisition

Standard pulse programs for COSY, HSQC, and HMBC experiments are run on the same sample used for 1D NMR.

Data Interpretation Logic:

The combination of these experiments allows for the systematic construction of the molecular backbone.

Caption: Logic flow for 2D NMR data interpretation.

Stereochemical Assignment

The target molecule contains one chiral center at the carbon bearing the cyclopropyl and methylamine groups. Determining the relative and absolute stereochemistry is a final, critical step.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, which can help determine the relative stereochemistry.

  • Chiral HPLC: Separation of enantiomers can be achieved using a chiral stationary phase, confirming the presence of a racemic mixture or an enantiomerically enriched sample.

Conclusion: A Self-Validating Structural Hypothesis

The structure elucidation of this compound is achieved through a multi-faceted analytical strategy. Each piece of data, from the molecular formula provided by HRMS to the functional group information from FTIR and the detailed connectivity map from NMR, serves to corroborate the others. This integrated approach ensures a high degree of confidence in the final structural assignment, providing a solid foundation for any further research or development involving this compound. The principles and workflows detailed in this guide are broadly applicable to the structural characterization of a wide range of small molecules.

References

  • Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8(1), 105. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Angewandte Chemie International Edition, 47(10), 1736-1752. [Link]

  • Griffiths, P. R., & de Haseth, J. A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. [Link]

  • Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. [Link]

  • Balasubramanian, S. (2012). 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences, 5(2), 79-84. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry. [Link]

  • Nuzillard, J.-M., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(10), 978-987. [Link]

  • Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Broad Institute. (n.d.). What is Mass Spectrometry?. [Link]

  • BYJU'S. (n.d.). Mass Spectrometry. [Link]

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942–1947. [Link]

  • Wikipedia. (n.d.). Mass spectrometry. [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

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The Cyclopropylamine Moiety: A Privileged Scaffold in Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropylamine functional group, a unique structural motif characterized by a strained three-membered ring fused to a nitrogen atom, has emerged as a cornerstone in modern medicinal chemistry and drug discovery. Its inherent ring strain and the nucleophilicity of the amine group bestow upon it a distinctive reactivity profile that has been ingeniously exploited to design a plethora of biologically active molecules. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and therapeutic potential of cyclopropylamine derivatives. We will delve into their mechanisms of action as potent enzyme inhibitors, their applications in oncology and infectious diseases, and provide detailed experimental protocols for their synthesis and biological evaluation. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to leverage the unique properties of the cyclopropylamine scaffold in their own research endeavors.

The Allure of the Strained Ring: Physicochemical Properties and Synthetic Strategies

The cyclopropylamine moiety's unique biological activity is intrinsically linked to its distinct chemical properties. The three-membered ring is highly strained, with C-C-C bond angles of 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. This ring strain, coupled with the reactivity of the amine group, makes cyclopropylamine a versatile building block in organic synthesis.[1][2]

Key Physicochemical Properties:
  • Ring Strain: The inherent strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions, a property that is often exploited in the design of mechanism-based enzyme inhibitors.

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can help to lock a molecule into a specific conformation, which can be advantageous for binding to a biological target.

  • Metabolic Stability: The cyclopropyl group can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism.[3]

  • Lipophilicity: The cyclopropyl group is a small, lipophilic moiety that can be used to fine-tune the physicochemical properties of a drug candidate.

Synthetic Strategies for Accessing Cyclopropylamine Derivatives

A variety of synthetic methods have been developed to access the cyclopropylamine core. The choice of method often depends on the desired substitution pattern and stereochemistry.

A common and versatile method for the synthesis of N-substituted cyclopropylamines is the reductive amination of cyclopropanecarboxaldehyde.[4][5]

Experimental Protocol: Synthesis of N-Benzylcyclopropylamine

  • Step 1: Imine Formation. To a solution of cyclopropanecarboxaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or methanol (MeOH) is added benzylamine (1.1 eq). The reaction is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

  • Step 2: Reduction. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq), is added portion-wise to the reaction mixture. The reaction is stirred for an additional 2-4 hours at room temperature.

  • Step 3: Work-up and Purification. The reaction is quenched by the addition of water or a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-benzylcyclopropylamine.

G Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Imine Imine Intermediate Cyclopropanecarboxaldehyde->Imine + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Product N-Benzylcyclopropylamine Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Product

Caption: Reductive amination workflow for N-benzylcyclopropylamine synthesis.

The Curtius rearrangement provides a route to primary cyclopropylamines from cyclopropanecarboxylic acids. This method is particularly useful for the synthesis of Tranylcypromine.[6]

Experimental Protocol: Synthesis of Tranylcypromine (trans-2-Phenylcyclopropylamine)

  • Step 1: Acid Chloride Formation. trans-2-Phenylcyclopropanecarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride.

  • Step 2: Azide Formation. The acid chloride is then reacted with sodium azide (NaN₃) to yield the acyl azide.

  • Step 3: Curtius Rearrangement. The acyl azide is carefully heated in an inert solvent, such as toluene, to induce the Curtius rearrangement, forming an isocyanate intermediate.

  • Step 4: Hydrolysis. The isocyanate is hydrolyzed with aqueous acid (e.g., HCl) to afford the primary amine, Tranylcypromine, which can be isolated as its hydrochloride salt.

Biological Activities of Cyclopropylamine Derivatives: A Tale of Enzyme Inhibition

The unique chemical reactivity of the cyclopropylamine moiety has been harnessed to design potent inhibitors of several key enzyme families.

Monoamine Oxidase (MAO) Inhibitors: A Classic Antidepressant Strategy

Monoamine oxidases (MAOs) are a family of enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[7] Inhibition of MAOs leads to an increase in the synaptic concentrations of these neurotransmitters, which is the basis for the antidepressant effects of MAO inhibitors (MAOIs).

Tranylcypromine (Parnate®) is a non-selective and irreversible inhibitor of both MAO-A and MAO-B.[7][8][9] Its mechanism of action involves the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme.[8]

G MAO Monoamine Oxidase (MAO) Degradation Degradation MAO->Degradation Neurotransmitters Serotonin, Norepinephrine, Dopamine Neurotransmitters->Degradation MAO-catalyzed Synaptic_Cleft Increased Synaptic Concentration Antidepressant_Effect Antidepressant Effect Synaptic_Cleft->Antidepressant_Effect Leads to Tranylcypromine Tranylcypromine (Cyclopropylamine Derivative) Tranylcypromine->MAO Irreversible Inhibition

Caption: Mechanism of action of Tranylcypromine as a MAO inhibitor.

Structure-Activity Relationship (SAR) of Cyclopropylamine-based MAOIs:

Studies have shown that the stereochemistry and substitution pattern of the cyclopropylamine ring are crucial for MAO inhibitory activity. For instance, cis-N-benzyl-2-methoxycyclopropylamine has been shown to be a potent and selective MAO-B inhibitor.[10] The presence of substituents on the phenyl ring of Tranylcypromine can also modulate its activity and selectivity.[11]

Lysine-Specific Demethylase 1 (LSD1) Inhibitors: An Epigenetic Approach to Cancer Therapy

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9).[12][13] Overexpression of LSD1 has been implicated in various cancers, making it an attractive therapeutic target.[14]

Several cyclopropylamine derivatives, inspired by the structure of Tranylcypromine, have been developed as potent and selective LSD1 inhibitors.[15][16] These compounds act as mechanism-based inhibitors, forming a covalent adduct with the FAD cofactor of LSD1, similar to their action on MAOs.[17][18][19]

Experimental Protocol: LSD1 Inhibition Assay

A common method to assess the inhibitory activity of compounds against LSD1 is a fluorescence-based assay.[3][20]

  • Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the LSD1-catalyzed demethylation reaction. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a fluorogenic substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP) to produce a highly fluorescent product, resorufin.

  • Procedure:

    • A solution containing recombinant human LSD1 enzyme is pre-incubated with various concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of a peptide substrate (e.g., a biotinylated histone H3 peptide) and the FAD cofactor.

    • After a specific incubation period, the HRP and fluorogenic substrate are added.

    • The fluorescence intensity is measured using a microplate reader.

    • The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

G cluster_reaction LSD1 Catalyzed Demethylation cluster_detection Fluorescence Detection LSD1 LSD1 Enzyme Demethylation Demethylation LSD1->Demethylation H3K4me2 Methylated Histone H3K4 H3K4me2->Demethylation H3K4me1 Demethylated Histone H3K4 Demethylation->H3K4me1 H2O2 Hydrogen Peroxide (H₂O₂) Demethylation->H2O2 H2O2->H2O2_input HRP Horseradish Peroxidase (HRP) Resorufin Resorufin (fluorescent) HRP->Resorufin ADHP ADHP (non-fluorescent) ADHP->Resorufin H2O2_input->HRP Inhibitor Cyclopropylamine Inhibitor Inhibitor->LSD1 Inhibition

Sources

The Enduring Legacy and Evolving Future of Dichlorophenoxy Compounds in Agrochemical Research: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Weed Management

The advent of dichlorophenoxy compounds, most notably 2,4-Dichlorophenoxyacetic acid (2,4-D), marked a pivotal moment in agricultural history.[1][2][3] Commercially released in 1946, 2,4-D was the first successful selective herbicide, revolutionizing weed control by effectively targeting broadleaf (dicotyledonous) weeds while leaving grass crops like wheat, corn, and rice largely unharmed.[1][2] This selective action provided a cost-effective and efficient tool for farmers, significantly boosting crop yields and transforming agricultural practices worldwide.[3] This guide provides a comprehensive technical overview for researchers and professionals in the agrochemical field, delving into the core scientific principles, practical applications, and future trajectory of these vital compounds.

Part 1: The Core Science of Dichlorophenoxy Herbicides

Mechanism of Action: Mimicking a Natural Growth Regulator

Dichlorophenoxy compounds like 2,4-D are classified as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][4][5] However, unlike IAA, which is rapidly metabolized by plants, synthetic auxins persist and accumulate, leading to uncontrolled and disorganized growth in susceptible broadleaf plants.[6] This ultimately results in plant death.[1]

The herbicidal action is initiated by the absorption of the compound through the leaves and its translocation to the plant's meristematic tissues, the sites of active cell division.[1] At the molecular level, 2,4-D binds to auxin receptors, primarily the TIR1/AFB F-box proteins, initiating a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors.[7] This, in turn, activates the expression of auxin-responsive genes, leading to a cascade of physiological disruptions.[8]

Key physiological responses in susceptible plants include:

  • Uncontrolled Cell Division and Elongation: The herbicide induces abnormal increases in cell wall plasticity, leading to disorganized and unsustainable growth.[5][9]

  • Ethylene Production: Increased ethylene biosynthesis is a common response to auxinic herbicides, contributing to senescence and leaf epinasty (downward curling of leaves).[4][9]

  • Production of Reactive Oxygen Species (ROS): The metabolic disruption caused by the herbicide leads to the overproduction of ROS, inducing oxidative stress and contributing to cell death.[6]

  • Vascular Tissue Disruption: The uncontrolled growth ultimately leads to the destruction of vascular tissues, impeding water and nutrient transport and causing the characteristic symptoms of stem curl-over and leaf withering.[5]

2,4-D Signaling Pathway cluster_cell Plant Cell cluster_response Physiological Response 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor 2_4_D->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Ubiquitin Ubiquitin-Proteasome System Aux_IAA->Ubiquitin Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Cell_Elongation Uncontrolled Cell Elongation & Division Auxin_Genes->Cell_Elongation Ethylene Ethylene Production Auxin_Genes->Ethylene ROS ROS Production Auxin_Genes->ROS Degradation Degradation Ubiquitin->Degradation Vascular_Damage Vascular Tissue Damage Cell_Elongation->Vascular_Damage Plant_Death Plant Death Ethylene->Plant_Death ROS->Plant_Death Vascular_Damage->Plant_Death HPLC-UV Analysis Workflow Sample_Collection 1. Water Sample Collection Sample_Prep 2. SALLE Extraction Sample_Collection->Sample_Prep HPLC_System 3. HPLC Injection Sample_Prep->HPLC_System Separation 4. C18 Column Separation (Mobile Phase: ACN/Water/Acetic Acid) HPLC_System->Separation Detection 5. UV Detection (283 nm) Separation->Detection Data_Analysis 6. Chromatogram Analysis & Quantification Detection->Data_Analysis

Sources

An In-depth Technical Guide on the Hypothesized Mechanism of Action of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The exploration of novel chemical entities with the potential for therapeutic intervention is the cornerstone of modern drug discovery. This guide delves into the hypothesized mechanism of action of a unique molecule, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. As a compound that is not extensively characterized in publicly available literature, our approach is one of structural deconstruction and functional inference based on well-established principles of medicinal chemistry and pharmacology. This document is intended for researchers, scientists, and drug development professionals, providing a foundational framework for investigating its biological activity. We will dissect the molecule's constituent parts—the cyclopropylmethylamine, the secondary methylamine, and the 3,4-dichlorophenoxy moiety—to propose and substantiate plausible biological targets and pathways. The experimental protocols detailed herein are designed to be robust, self-validating systems to rigorously test these hypotheses.

Molecular Architecture and Structural Alerts

The chemical structure of this compound presents several key features that guide our mechanistic hypotheses.

  • Phenoxyethylamine Backbone: The core structure is a phenoxyethylamine. This scaffold is a known pharmacophore in numerous centrally active agents. The oxygen bridge between the phenyl ring and the ethylamine chain differentiates it from the classic phenethylamines, influencing its conformational flexibility and electronic properties.

  • 3,4-Dichlorophenyl Group: The presence of two chlorine atoms on the phenyl ring at the 3 and 4 positions is a significant feature. Halogenation, particularly dichlorination in this pattern, is a common strategy in the design of monoamine reuptake inhibitors. For instance, compounds with a 3,4-dichlorophenyl moiety have been identified as potent dual serotonin and dopamine reuptake inhibitors[1]. This substitution pattern can enhance binding affinity to monoamine transporters.

  • Cyclopropylmethylamine Moiety: The cyclopropyl group attached to the carbon adjacent to the nitrogen is a bioisostere for larger alkyl groups but with unique properties. Cyclopropane rings are known to increase metabolic stability by being less susceptible to oxidative metabolism by cytochrome P450 enzymes[2]. However, the proximity of the strained cyclopropyl ring to the amine nitrogen can sometimes lead to the formation of reactive metabolites through CYP-mediated bioactivation[2]. The cyclopropylamine group is also found in a variety of pharmaceuticals[3][4].

  • Secondary Amine (Methylamine): The presence of a methyl group on the amine nitrogen makes it a secondary amine. This can influence its pKa, lipophilicity, and interaction with biological targets compared to a primary amine.

Based on this structural analysis, we propose three primary hypotheses for the mechanism of action of this compound:

  • Hypothesis 1: Inhibition of Monoamine Transporters. The 3,4-dichlorophenyl and phenoxyethylamine-like core suggest a primary role as an inhibitor of serotonin (SERT), norepinephrine (NET), and/or dopamine (DAT) transporters.

  • Hypothesis 2: Direct Modulation of G-Protein Coupled Receptors (GPCRs). The phenethylamine-like structure is a common motif in ligands for various GPCRs, particularly serotonin receptors like the 5-HT2A subtype[5][6][7].

  • Hypothesis 3: Enzyme Inhibition. The cyclopropylamine moiety raises the possibility of interactions with enzymes, either as a reversible or irreversible inhibitor.

Hypothesis 1: Monoamine Transporter Inhibition

The structural similarity to known dual serotonin and dopamine reuptake inhibitors provides a strong rationale for this hypothesis[1]. The 3,4-dichlorophenyl group is a key pharmacophore in this class of compounds.

Proposed Signaling Pathway

The proposed mechanism involves the binding of this compound to one or more monoamine transporters (SERT, DAT, NET), blocking the reuptake of their respective neurotransmitters (serotonin, dopamine, norepinephrine) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing downstream signaling.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron transporter Monoamine Transporter (SERT, DAT, or NET) transporter->presynaptic_neuron Reuptake reuptake Neurotransmitter Reuptake reuptake->transporter vesicle Vesicular Release neurotransmitter_pre Neurotransmitter (Serotonin, Dopamine, or Norepinephrine) vesicle->neurotransmitter_pre Release neurotransmitter_pre->reuptake neurotransmitter_synapse Increased Neurotransmitter Concentration neurotransmitter_pre->neurotransmitter_synapse Accumulation synaptic_cleft receptor Postsynaptic Receptor neurotransmitter_synapse->receptor Binding compound [1-Cyclopropyl-2-(3,4-dichloro- phenoxy)ethyl]methylamine compound->transporter Inhibition postsynaptic_neuron signaling Enhanced Downstream Signaling receptor->signaling

Caption: Proposed mechanism of monoamine transporter inhibition.

Experimental Validation: Neurotransmitter Reuptake Assay

To test this hypothesis, a cell-based neurotransmitter reuptake assay using human embryonic kidney 293 (HEK293) cells stably expressing the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters is recommended.

2.2.1. Step-by-Step Protocol
  • Cell Culture: Culture HEK293 cells stably expressing hSERT, hDAT, or hNET in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) at 37°C in a humidified 5% CO2 atmosphere.

  • Assay Preparation: Seed the cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series of the compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Also, prepare solutions of known inhibitors as positive controls (e.g., fluoxetine for SERT, GBR12909 for DAT, and desipramine for NET).

  • Assay Procedure:

    • Wash the cell monolayer with assay buffer.

    • Pre-incubate the cells with the test compound or control inhibitor at various concentrations for 15-30 minutes at 37°C.

    • Initiate the reuptake by adding a mixture of a radiolabeled neurotransmitter (e.g., [3H]serotonin, [3H]dopamine, or [3H]norepinephrine) and a low concentration of the corresponding unlabeled neurotransmitter.

    • Incubate for a short period (e.g., 10-20 minutes) at 37°C to allow for neurotransmitter uptake.

    • Terminate the assay by rapidly washing the cells with ice-cold assay buffer to remove the extracellular radiolabeled neurotransmitter.

    • Lyse the cells with a suitable lysis buffer.

    • Quantify the amount of radiolabeled neurotransmitter taken up by the cells using a liquid scintillation counter.

  • Data Analysis:

    • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

    • Subtract the non-specific uptake from all other measurements to obtain the specific uptake.

    • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific uptake).

Expected Data Summary
Target TransporterTest Compound IC50 (nM)Positive ControlPositive Control IC50 (nM)
hSERTTo be determinedFluoxetine1-10
hDATTo be determinedGBR129091-10
hNETTo be determinedDesipramine1-10

Hypothesis 2: GPCR Modulation

The phenethylamine scaffold is a privileged structure for interacting with GPCRs, particularly those in the serotonin receptor family[6][7]. The compound could act as an agonist, antagonist, or allosteric modulator.

Proposed Experimental Workflow

A hierarchical screening approach is proposed to investigate potential GPCR activity.

G start [1-Cyclopropyl-2-(3,4-dichloro- phenoxy)ethyl]methylamine receptor_binding Radioligand Binding Assays (e.g., 5-HT Receptor Panel) start->receptor_binding functional_assay Functional Assays (e.g., Calcium Flux, cAMP) receptor_binding->functional_assay Identified Hit(s) agonist_mode Agonist Mode functional_assay->agonist_mode antagonist_mode Antagonist Mode functional_assay->antagonist_mode dose_response Dose-Response Curves (EC50 / IC50 Determination) agonist_mode->dose_response antagonist_mode->dose_response pathway_analysis Downstream Pathway Analysis (e.g., ERK Phosphorylation) dose_response->pathway_analysis conclusion Characterize GPCR Activity Profile pathway_analysis->conclusion

Caption: Experimental workflow for GPCR activity screening.

Experimental Validation: Radioligand Binding and Functional Assays
3.2.1. Radioligand Binding Assay

This assay determines the affinity of the test compound for a panel of GPCRs.

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the target receptors (e.g., a panel of serotonin, dopamine, and adrenergic receptors).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A), and varying concentrations of the test compound.

  • Incubation: Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding displaced by the test compound and determine the Ki (inhibitory constant) value.

3.2.2. Functional Assay (e.g., Calcium Flux for Gq-coupled receptors)

If significant binding is observed, a functional assay is performed to determine if the compound acts as an agonist or antagonist.

  • Cell Preparation: Use a cell line expressing the target receptor (e.g., 5-HT2A) and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist Mode: Add the test compound at various concentrations to the cells and measure the change in fluorescence, which corresponds to intracellular calcium mobilization.

  • Antagonist Mode: Pre-incubate the cells with the test compound, then add a known agonist for the receptor. Measure the inhibition of the agonist-induced calcium response.

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Expected Data Summary
ReceptorBinding Affinity (Ki, nM)Functional ActivityPotency (EC50/IC50, nM)
5-HT2ATo be determinedAgonist/Antagonist/NoneTo be determined
5-HT2CTo be determinedAgonist/Antagonist/NoneTo be determined
D2To be determinedAgonist/Antagonist/NoneTo be determined
α1ATo be determinedAgonist/Antagonist/NoneTo be determined

Hypothesis 3: Enzyme Inhibition

The cyclopropylamine moiety, while often used to block metabolism, can be a substrate for certain enzymes, potentially leading to mechanism-based inhibition. Cytochrome P450 enzymes are a primary consideration[2].

Proposed Mechanism: CYP450 Inhibition

The compound could act as a reversible or irreversible (mechanism-based) inhibitor of one or more CYP450 isoforms. Irreversible inhibition often involves the formation of a reactive intermediate that covalently binds to the enzyme.

G Compound [1-Cyclopropyl-2-(3,4-dichloro- phenoxy)ethyl]methylamine CYP450 Cytochrome P450 Enzyme (e.g., CYP3A4, CYP2D6) Compound->CYP450 Binding Metabolism Metabolism CYP450->Metabolism Reactive_Intermediate Reactive Intermediate (Hypothesized) Metabolism->Reactive_Intermediate Mechanism-Based Inhibition Pathway Metabolite Metabolite(s) Metabolism->Metabolite Reversible Inhibition Pathway Inactive_Enzyme Inactive Enzyme Complex Reactive_Intermediate->Inactive_Enzyme Covalent Adduct Formation

Caption: Hypothesized pathways of CYP450 enzyme inhibition.

Experimental Validation: CYP450 Inhibition Assay

A fluorescent-based assay using recombinant human CYP450 enzymes is a standard method for screening potential inhibitors.

4.2.1. Step-by-Step Protocol
  • Reagents: Use a kit containing recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2), a fluorogenic probe substrate for each isoform, and a NADPH-generating system.

  • Assay Setup: In a 96-well plate, combine the CYP450 enzyme, the test compound at various concentrations, and the NADPH-generating system.

  • Pre-incubation (for mechanism-based inhibition): Pre-incubate the mixture for a defined period (e.g., 30 minutes) to allow for the formation of any reactive intermediates. For reversible inhibition, this step is omitted.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Measurement: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of enzyme activity at each concentration of the test compound. Determine the IC50 value from the dose-response curve.

Expected Data Summary
CYP450 IsoformInhibition TypeIC50 (µM)
CYP3A4Reversible / Mechanism-BasedTo be determined
CYP2D6Reversible / Mechanism-BasedTo be determined
CYP2C9Reversible / Mechanism-BasedTo be determined
CYP2C19Reversible / Mechanism-BasedTo be determined
CYP1A2Reversible / Mechanism-BasedTo be determined

Conclusion and Future Directions

This guide has outlined three plausible, experimentally testable hypotheses for the mechanism of action of this compound. The structural features strongly suggest a primary investigation into its effects on monoamine transporters, with secondary lines of inquiry into GPCR modulation and enzyme inhibition. The proposed experimental workflows provide a clear and rigorous path to elucidate the pharmacological profile of this novel compound.

Positive results from these initial screens would warrant further investigation, including:

  • In vivo microdialysis studies in rodents to confirm effects on synaptic neurotransmitter levels.

  • Behavioral pharmacology assays to assess potential antidepressant, anxiolytic, or stimulant-like effects.

  • Off-target liability screening to build a comprehensive safety profile.

  • Metabolite identification studies to understand its biotransformation and the potential role of the cyclopropylamine moiety.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively unravel the mechanism of action of this compound and determine its potential as a novel therapeutic agent.

References

  • Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Journal of Medicinal Chemistry.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Cyclopropylamine. Wikipedia.
  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PubMed.
  • CYCLOPROPYLAMINE.
  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. PMC - PubMed Central.
  • Discovery of 1-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydroquinolin-4-amine, a dual serotonin and dopamine reuptake inhibitor. PubMed.

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In Silico Prediction of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Unknowns of Novel Chemical Entities

In modern drug discovery, we are frequently confronted with novel chemical entities (NCEs) whose biological targets and mechanisms of action are completely unknown. [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine represents such a case—a molecule with distinct chemical features but lacking a clear biological profile in publicly available literature. This guide provides a comprehensive, in-depth technical walkthrough for elucidating the potential biological targets of this and other novel small molecules using a robust, multi-faceted in silico approach. As your virtual application scientist, I will not merely list protocols; I will explain the strategic reasoning behind each step, empowering you, the researcher, to make informed decisions in your own target discovery campaigns. Our approach is grounded in the core principle of modern computational drug discovery: leveraging the vastness of biological and chemical data to build and test credible hypotheses with speed and efficiency, thereby paving the way for focused experimental validation.[1][2][3]

Section 1: Characterization of the Query Molecule and Strategic Framework

Before embarking on any computational prediction, a thorough understanding of the query molecule is paramount. The structure of this compound reveals several key features that will inform our strategy:

  • A cyclopropylamine moiety: This group is found in various bioactive compounds and can be crucial for receptor interactions.[4]

  • A 3,4-dichlorophenoxy group: The dichlorinated phenyl ring is a common feature in kinase inhibitors and other therapeutic agents, often contributing to binding affinity through hydrophobic and halogen-bonding interactions.

  • A flexible ethylamine linker: This allows the molecule to adopt various conformations to fit into different binding pockets.

Given the novelty of the molecule, our predictive strategy will not rely on a single method but will instead be a convergent, multi-pillar approach designed to generate a high-confidence list of potential targets. This strategy integrates ligand-based and structure-based techniques, culminating in data fusion and prioritization for subsequent experimental validation.

G cluster_0 In Silico Target Prediction Workflow A Query Molecule This compound B Ligand-Based Approaches A->B C Structure-Based Approaches A->C D Machine Learning & AI A->D E Data Integration & Target Prioritization B->E C->E D->E F Experimental Validation E->F

Figure 1: A high-level overview of the multi-pronged in silico target prediction workflow.

Section 2: Ligand-Based Target Prediction: Leveraging Chemical Similarity

The fundamental premise of ligand-based methods is the "similar property principle": structurally similar molecules are likely to have similar biological activities.[5] Even without data on the exact molecule, we can infer potential targets by identifying known drugs or bioactive compounds that share its key structural and chemical features.

Pharmacophore Modeling and Screening

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for optimal molecular interactions with a specific biological target.[6][7][8]

Protocol: Ligand-Based Pharmacophore Model Generation and Screening

  • Feature Definition:

    • Identify key chemical features in this compound:

      • Hydrogen Bond Acceptor (HBA): The oxygen of the phenoxy group and the nitrogen of the amine.

      • Positive Ionizable (PI): The nitrogen of the amine.

      • Hydrophobic (H): The cyclopropyl ring and the dichlorophenyl ring.

      • Aromatic Ring (AR): The dichlorophenyl ring.

  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformers of the query molecule using a tool like ConfGen or the conformer generation tools within Schrödinger Maestro or MOE. This is critical as the bioactive conformation is unknown.

  • Pharmacophore Query Generation:

    • From the ensemble of conformers, generate multiple 3D pharmacophore queries. Each query will consist of a subset of the identified features in a specific spatial arrangement.

  • Database Screening:

    • Screen large compound databases such as ChEMBL, PubChem, or BindingDB against the generated pharmacophore queries.[9][10][11] The goal is to identify molecules that match the pharmacophore and have known biological targets.

  • Hit Analysis and Target Hypothesis Generation:

    • Analyze the retrieved hits. If multiple active compounds for a specific target (e.g., a particular kinase or GPCR) match the pharmacophore, that target becomes a high-priority hypothesis.

2D and 3D Similarity Searching

This approach involves a more direct comparison of the overall molecular structure or shape.

Protocol: Similarity-Based Virtual Screening

  • Molecular Representation:

    • Generate 2D fingerprints (e.g., ECFP4, FCFP6) and 3D shape descriptors (e.g., ROCS) for the query molecule.

  • Database Selection:

    • Choose a database of known drugs and their targets, such as DrugBank or the Therapeutic Target Database (TTD).

  • Similarity Calculation:

    • Iterate through the database, calculating the Tanimoto similarity (for 2D fingerprints) or shape similarity score between the query molecule and each database entry.

  • Ranking and Target Enrichment Analysis:

    • Rank the database compounds by their similarity scores.

    • Perform a target enrichment analysis on the top-ranking hits. If the top 1% of similar molecules are significantly enriched with inhibitors of a particular protein family (e.g., serotonin transporters), this provides a strong indication of potential targets.

Method Principle Key Tools Expected Output
Pharmacophore ScreeningMatches 3D arrangement of chemical features.Phase, LigandScout, MOEList of molecules with known targets matching the pharmacophore.
2D Similarity SearchCompares 2D structural fingerprints.RDKit, Pipeline PilotRanked list of structurally similar molecules and their targets.
3D Shape SimilarityCompares 3D molecular shapes.ROCS, Shape-itRanked list of shape-similar molecules and their targets.

Table 1: Comparison of Ligand-Based Virtual Screening Methods.

Section 3: Structure-Based Target Prediction: Interrogating the Proteome

When the three-dimensional structure of potential protein targets is known, we can employ structure-based methods.[12] The most powerful of these is reverse docking, where we screen our query molecule against a library of protein binding sites.

Reverse Docking

Reverse docking flips the conventional virtual screening paradigm: instead of screening many compounds against one target, we screen one compound against many targets.[13]

Protocol: High-Throughput Reverse Docking Workflow

  • Target Database Preparation:

    • Compile a library of high-quality, druggable protein structures from the Protein Data Bank (PDB).[14] This library should be curated to include representative structures from major protein families (kinases, GPCRs, proteases, etc.). Tools like Pocketome or sc-PDB can aid in identifying and preparing these binding sites.

  • Ligand Preparation:

    • Prepare the 3D structure of this compound. This includes generating a low-energy conformer and assigning correct protonation states and partial charges.

  • Docking Simulation:

    • Systematically dock the prepared ligand into every prepared binding site in the target library using a validated docking program such as AutoDock Vina, Glide, or GOLD.[15]

  • Scoring and Ranking:

    • For each protein-ligand complex, a scoring function estimates the binding affinity. Rank all protein targets based on their docking scores.

  • Post-Docking Analysis and Filtering:

    • Critically evaluate the top-scoring poses. A good predicted binding mode should exhibit plausible interactions (e.g., hydrogen bonds, hydrophobic contacts) and a high degree of shape complementarity. Filter out results with poor interaction patterns or high steric strain.

G cluster_0 Reverse Docking Workflow A Query Ligand (3D Structure) C High-Throughput Molecular Docking A->C B Protein Target Library (e.g., from PDB) B->C D Scoring & Ranking of Protein-Ligand Complexes C->D E Pose Analysis & Interaction Mapping D->E F Prioritized Target List E->F

Figure 2: A schematic of the structure-based reverse docking workflow.

Section 4: The Role of Machine Learning and Artificial Intelligence

In recent years, machine learning (ML) and AI have become powerful tools for predicting drug-target interactions (DTIs).[16][17][18] These models are trained on vast datasets of known DTIs and can predict the likelihood of an interaction for a new molecule.

Protocol: Machine Learning-Based Target Prediction

  • Feature Extraction:

    • Represent the query molecule as a set of numerical descriptors (e.g., Morgan fingerprints, physicochemical properties).

    • Represent potential protein targets by their amino acid sequence, which can be converted into numerical vectors.

  • Model Selection and Application:

    • Utilize pre-trained deep learning models, such as DeepDTA or GraphDTA, which take molecular and protein sequence information as input and predict binding affinity.[19]

    • Alternatively, use web-based platforms like SwissTargetPrediction or SuperPred, which employ a combination of 2D and 3D similarity measures with underlying machine learning models.

  • Prediction and Confidence Scoring:

    • The output will be a ranked list of potential targets with an associated probability or confidence score.

Platform Underlying Method Input Output
SwissTargetPrediction2D/3D Similarity & Machine LearningSMILES StringRanked list of targets with probabilities.
DeepDTADeep Learning (CNNs)SMILES String & Protein SequencePredicted Binding Affinity (e.g., Ki, IC50)
SuperPredLigand Similarity & Machine LearningSMILES StringPredicted therapeutic class and targets.

Table 2: Examples of Machine Learning-Based Target Prediction Tools.

Section 5: Data Fusion, Target Prioritization, and The Path to Validation

The true power of this multi-pronged approach lies in the convergence of evidence. A high-confidence target hypothesis is one that is supported by multiple, orthogonal in silico methods.

Target Prioritization Strategy:

  • Consensus Scoring: A potential target receives a higher rank if it is predicted by:

    • Ligand-based methods (e.g., its known inhibitors are structurally similar to our query molecule).

    • Structure-based methods (e.g., it has a high docking score and a plausible binding mode).

    • Machine learning models (e.g., it is predicted with high probability).

  • Biological Plausibility:

    • Cross-reference the prioritized targets with disease-relevant pathways. Is there a known role for the predicted target in a particular therapeutic area?

  • Druggability Assessment:

    • Evaluate the binding pockets of the top-ranked targets. Are they considered "druggable"? Tools like DoGSiteScorer can provide a druggability score.

The ultimate goal of any in silico prediction is to generate testable hypotheses.[2] The prioritized list of targets from this workflow should not be considered a final answer, but rather a guide for focused experimental validation.

Recommended Experimental Validation Assays:

  • Biochemical Assays: Direct binding assays (e.g., Surface Plasmon Resonance - SPR, Isothermal Titration Calorimetry - ITC) or enzymatic activity assays for the top-ranked targets.

  • Cell-Based Assays: Cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context. Phenotypic screening in relevant cell lines to observe the biological effect of the compound.

The validation of computational predictions through wet-lab experiments is a critical step to confirm biological or pharmaceutical relevance.[21][22][23]

Conclusion

The in silico prediction of targets for a novel molecule like this compound is a complex but tractable problem. By systematically applying a combination of ligand-based, structure-based, and machine learning approaches, we can effectively navigate the vastness of biological space to identify a small number of high-probability targets. This guide provides a robust and scientifically-grounded framework for this endeavor, emphasizing the importance of methodological synergy and the crucial link to experimental validation. The journey from a novel molecule to a potential therapeutic begins with a well-informed prediction, and the tools and strategies outlined here are designed to illuminate that path.

References

  • Computational/in silico methods in drug target and lead prediction - PMC. PubMed Central. [Link]

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  • Pharmacophore modeling in drug design. PubMed. [Link]

  • Ligand-Based Virtual Screening. CCDC. [Link]

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  • SwissDock. Swiss Institute of Bioinformatics. [Link]

  • Protein-Ligand Binding Database: PLBD. Vilnius University. [Link]

  • A review of machine learning-based methods for predicting drug-target interactions. Springer. [Link]

  • BindingDB Home. BindingDB. [Link]

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  • A Comprehensive Review on the Top 10 Molecular Docking Softwares. LinkedIn. [Link]

  • Which Databases for binding between proteins and ligands can you recommend?. Reddit. [Link]

  • Ligand-Based Virtual Screening Approach Using a New Scoring Function. PMC. [Link]

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  • Prospective validation of in silico clinical trials prediction using an EGFR-mutated NSCLC mechanistic computational disease model. ASCO Publications. [Link]

  • A practical guide to machine-learning scoring for structure-based virtual screening. Nature Protocols. [Link]

  • How to Use Deep Learning to Predict Drug Target Interactions. YouTube. [Link]

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  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. LinkedIn. [Link]

  • Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. PubChem. [Link]

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[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine: Synthesis, Characterization, and Projected Biological Activity

A Note on the Subject Compound: Direct literature on this compound is not publicly available at the time of this writing. However, a closely related isomer, [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine (CAS Number: 1379811-63-8), is commercially available, suggesting the feasibility of this chemical scaffold.[1] This guide, therefore, presents a scientifically informed projection of the synthesis, properties, and potential biological activities of the title compound based on a comprehensive review of analogous structures containing the key pharmacophores: the cyclopropylamine moiety and the dichlorophenoxy group.

Introduction: A Molecule of Dichotomous Potential

The structure of this compound presents a fascinating confluence of two biologically significant motifs. The cyclopropylamine group is a strained ring system that imparts unique conformational rigidity and electronic properties, making it a valuable component in medicinal chemistry, notably in monoamine oxidase inhibitors (MAOIs) used to treat depression.[2][3] Concurrently, the dichlorophenoxy moiety is the cornerstone of the phenoxy herbicide class, exemplified by 2,4-Dichlorophenoxyacetic acid (2,4-D), which has been a pillar of agriculture for over six decades.[4][5][6]

This structural duality suggests that the target molecule could exhibit biological activities in two distinct domains: as a modulator of central nervous system (CNS) targets or as an agrochemical, such as a herbicide or pesticide. This guide will explore these possibilities by proposing a viable synthetic route and outlining key experimental workflows to elucidate its potential pharmacological or herbicidal profile.

Proposed Synthesis

The synthesis of this compound can be approached through a convergent strategy, combining a dichlorophenoxy-containing precursor with a cyclopropylamine-containing fragment. A plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 N-Methyl-1-cyclopropylethanamine Target->Intermediate1 Reductive Amination Intermediate2 2-(3,4-Dichlorophenoxy)acetaldehyde or equivalent Target->Intermediate2 Coupling Precursor1a Cyclopropyl methyl ketone Intermediate1->Precursor1a Precursor1b Methylamine Intermediate1->Precursor1b Precursor2a 3,4-Dichlorophenol Intermediate2->Precursor2a Precursor2b 2-Chloroacetaldehyde or equivalent Intermediate2->Precursor2b

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Forward Synthesis Protocol

This proposed synthesis is based on established methods for the formation of similar compounds.[2][7]

Step 1: Synthesis of 2-(3,4-Dichlorophenoxy)acetic acid

  • To a stirred solution of 3,4-dichlorophenol in a suitable solvent (e.g., acetone or ethanol), add an equimolar amount of sodium hydroxide to form the sodium phenoxide.

  • Add an equimolar amount of ethyl chloroacetate and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield ethyl 2-(3,4-dichlorophenoxy)acetate.

  • Hydrolyze the ester by refluxing with an aqueous solution of sodium hydroxide.

  • After cooling, acidify the mixture with hydrochloric acid to precipitate 2-(3,4-dichlorophenoxy)acetic acid. Filter, wash with cold water, and dry.

Step 2: Reduction to 2-(3,4-Dichlorophenoxy)ethanol

  • Dissolve the 2-(3,4-dichlorophenoxy)acetic acid in a dry aprotic solvent like tetrahydrofuran (THF).

  • Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-THF complex (BH₃·THF), at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting precipitate and concentrate the filtrate to obtain 2-(3,4-dichlorophenoxy)ethanol.

Step 3: Oxidation to 2-(3,4-Dichlorophenoxy)acetaldehyde

  • Dissolve the 2-(3,4-dichlorophenoxy)ethanol in dichloromethane.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane, and stir at room temperature until the oxidation is complete.

  • Filter the reaction mixture through a pad of silica gel and celite, and concentrate the filtrate to yield the desired aldehyde. This intermediate can be unstable and is often best used immediately in the next step.

Step 4: Synthesis of this compound via Reductive Amination

  • In a reaction vessel, combine 1-cyclopropyl-N-methylmethanamine (or cyclopropylmethylamine, which would then be methylated in a subsequent step) and the 2-(3,4-dichlorophenoxy)acetaldehyde from Step 3 in a suitable solvent such as methanol or dichloromethane.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Stir the reaction at room temperature for several hours to overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to obtain this compound.

Potential Biological Activity Profile I: Agrochemical Applications

The 3,4-dichlorophenoxy moiety is a classic pharmacophore for herbicidal activity.[8] Compounds like 2,4-D act as synthetic auxins, causing uncontrolled growth and ultimately death in broadleaf weeds.[4][5][6] It is plausible that the target molecule could exhibit similar properties.

Projected Mechanism of Action: Synthetic Auxin

Like 2,4-D, the target molecule could mimic the plant hormone auxin. This would involve binding to auxin receptors, such as TIR1/AFB F-box proteins, leading to the degradation of Aux/IAA transcriptional repressors. The subsequent upregulation of auxin-responsive genes would result in ethylene production, cell wall loosening, and uncontrolled cell division, leading to plant death.[5]

G cluster_0 Plant Cell Compound Target Compound (Auxin Mimic) Receptor TIR1/AFB Receptor Complex Compound->Receptor Binds AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Degradation ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Gene Auxin-Responsive Genes ARF->Gene Activates Transcription Response Uncontrolled Growth, Ethylene Production, Plant Death Gene->Response

Caption: Projected mechanism of action as a synthetic auxin herbicide.

Data on Structurally Related Herbicides
CompoundStructureActivity
2,4-D Dichlorophenoxyacetic acidSelective broadleaf herbicide.[6]
Dichlorprop 2-(2,4-Dichlorophenoxy)propanoic acidSimilar to 2,4-D, used for broadleaf weeds.
Compound 5b (from literature) Camphene-derived ammonium salt of 2,4-DShowed 611.7% higher herbicidal activity than the DMA salt of 2,4-D against B. campestris shoot growth.[9][10]
Compound 6b (from literature) Longifolene-derived phenoxyacetate with a Cl atomPotent inhibition of Brassica campestris root growth (IC₅₀ ≈ 0.0002 mmol L⁻¹).[11]
Experimental Protocol: Herbicidal Activity Assay

This protocol is designed to assess the post-emergence herbicidal activity of the title compound.

  • Plant Cultivation: Grow indicator plant species (e.g., a broadleaf weed like Brassica campestris and a grass like Lolium multiflorum) in pots containing a standard soil mix in a greenhouse under controlled conditions (25°C, 16h light/8h dark cycle).

  • Compound Preparation: Prepare a stock solution of the title compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to test a range of concentrations (e.g., from 1 to 1000 g ai/ha).

  • Application: When the plants reach the 2-3 leaf stage, spray them evenly with the test solutions using a laboratory sprayer. Include a solvent-only control and a positive control (e.g., 2,4-D).

  • Evaluation: After a set period (e.g., 14 days), visually assess the plants for signs of phytotoxicity, such as chlorosis, necrosis, and growth inhibition. Rate the damage on a scale of 0 (no effect) to 100 (complete death).

  • Data Analysis: Calculate the GR₅₀ (the dose required to cause 50% growth reduction) for each plant species to quantify the herbicidal potency.

Potential Biological Activity Profile II: CNS and Therapeutic Applications

The cyclopropylamine moiety is a well-established pharmacophore in CNS-active drugs, particularly as a mechanism-based inhibitor of monoamine oxidases (MAO-A and MAO-B).[3] These enzymes are responsible for the degradation of neurotransmitters like serotonin, norepinephrine, and dopamine. Inhibition of MAOs increases the levels of these neurotransmitters, which is beneficial in the treatment of depression and Parkinson's disease.

Projected Mechanism of Action: MAO Inhibition

The strained cyclopropane ring can undergo oxidative ring-opening when processed by the FAD cofactor in the active site of MAO. This generates a reactive intermediate that covalently binds to the flavin cofactor, leading to irreversible inhibition of the enzyme.[3] The substitution pattern on the phenoxy ring and the nature of the amine substituent would determine the selectivity for MAO-A versus MAO-B.

G cluster_1 MAO Active Site cluster_2 Synaptic Cleft Compound [1-Cyclopropyl...] (Inhibitor) MAO Monoamine Oxidase (MAO) + FAD Cofactor Compound->MAO Enters Active Site Intermediate Reactive Intermediate MAO->Intermediate Oxidative Ring Opening Inactive_MAO Covalently Modified, Inactive MAO-FAD Adduct Intermediate->Inactive_MAO Covalent Bond Formation Neurotransmitters Serotonin, Norepinephrine, Dopamine Inactive_MAO->Neurotransmitters Prevents Degradation of Increased_Levels Increased Neurotransmitter Levels Neurotransmitters->Increased_Levels Leads to

Caption: Projected mechanism of irreversible MAO inhibition.

Data on Structurally Related CNS-Active Compounds
CompoundStructureActivity
Tranylcypromine 2-PhenylcyclopropylamineNon-selective MAO inhibitor, used as an antidepressant.[3]
cis-N-Benzyl-2-methoxycyclopropylamine Substituted cyclopropylamineSelective irreversible inhibitor of MAO-B (IC₅₀ = 5 nM).[3]
Venlafaxine Analog 1-[1-(3,4-dichlorophenyl)-2-(dimethylamino)ethyl]cyclohexanolInhibits norepinephrine and serotonin uptake; potential antidepressant.[12]
Experimental Protocol: In Vitro MAO Inhibition Assay

This protocol is designed to determine the inhibitory potency and selectivity of the title compound against human MAO-A and MAO-B.

  • Enzyme Source: Use recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Use a fluorogenic substrate, such as Amplex® Red, which reacts with H₂O₂ produced during the MAO-catalyzed oxidation of a substrate (e.g., p-tyramine).

  • Assay Procedure:

    • In a 96-well plate, add the MAO enzyme (A or B) to a buffer solution.

    • Add various concentrations of the title compound (and a known inhibitor like clorgyline for MAO-A or selegiline for MAO-B as a positive control).

    • Pre-incubate for a set time (e.g., 30 minutes) to allow for irreversible inhibition.

    • Initiate the reaction by adding the substrate and the Amplex® Red reagent/horseradish peroxidase mixture.

  • Detection: Measure the fluorescence increase over time using a plate reader. The rate of reaction is proportional to the enzyme activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value for each enzyme. The ratio of IC₅₀ (MAO-A / MAO-B) will determine the selectivity.

Conclusion and Future Directions

This compound is a novel chemical entity with a structural makeup that suggests a high potential for biological activity. The analysis of its constituent pharmacophores points towards two primary, and vastly different, fields of application: agrochemicals and central nervous system therapeutics.

The proposed synthetic pathways are grounded in established chemical transformations, indicating that the compound should be readily accessible for empirical investigation. The outlined experimental protocols for herbicidal and MAO-inhibition screening provide a clear roadmap for the initial characterization of this molecule.

Future research should focus on the synthesis and subsequent biological evaluation as described. Should the compound show significant activity in either domain, further studies, including in vivo efficacy models, toxicology assessments, and structure-activity relationship (SAR) studies with related analogs, would be warranted to fully elucidate its potential as either a next-generation herbicide or a novel therapeutic agent.

References

  • Longdom Publishing. "Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications". Available at: [Link]

  • 2,4-Dichlorophenoxyacetic acid. "2,4-Dichlorophenoxyacetic acid". Available at: [Link]

  • Song, Y. "Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide". Journal of Integrative Plant Biology, 2014. Available at: [Link]

  • ResearchGate. "Synthesis Characterization CNS and Analgesic Studies of Methyl 4- [(1E)-3-(Cyclopropylamino)-2-(3-Methoxyphenyl)-3-Oxoprop-1-Eny] Benzoate". ResearchGate, 2023. Available at: [Link]

  • Binda, C., et al. "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases". FEBS Letters, 2015. Available at: [Link]

  • Li, Y., et al. "Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management". Pest Management Science, 2025. Available at: [Link]

  • ResearchGate. "Synthesis Characterization CNS and Analgesic Studies of methyl 4-[(1E)-3-(Cyclopropylamino)-2-(2- Fluorophenyl)-3-Oxoprop-1-en-1-yl]Benzoate". ResearchGate, 2024. Available at: [Link]

  • Wikipedia. "2,4-Dichlorophenoxyacetic acid". Available at: [Link]

  • MDPI. "Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid". Molecules, 2021. Available at: [Link]

  • PubMed. "Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene-Derived Primary Amine". Chemistry & Biodiversity, 2025. Available at: [Link]

  • PubMed. "Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one". Journal of Agricultural and Food Chemistry, 2012. Available at: [Link]

  • National Center for Biotechnology Information. "Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors". RSC Medicinal Chemistry, 2023. Available at: [Link]

  • Regulations.gov. "2,4-Dichlorophenoxyacetic Acid (2,4-D)". Available at: [Link]

  • Yardley, J. P., et al. "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity". Journal of Medicinal Chemistry, 1990. Available at: [Link]

  • de Meijere, A., et al. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride". Beilstein Journal of Organic Chemistry, 2011. Available at: [Link]

  • Beilstein Journals. "Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride". Available at: [Link]

  • ResearchGate. "Synthesis and Herbicidal Evaluation of Novel Ammonium Phenoxyacetates Based on Camphene‐Derived Primary Amine". Chemistry & Biodiversity, 2026. Available at: [Link]

  • Google Patents. "Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines".

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Cyclopropylamines

The cyclopropylamine moiety is a highly valued structural motif in modern medicinal and agrochemical research.[1] Its presence often imparts unique conformational rigidity and metabolic stability to bioactive molecules. The target molecule, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, combines this privileged scaffold with a dichlorophenoxy group, a common feature in compounds targeting various biological pathways. This guide provides a comprehensive, research-grade protocol for the multi-step synthesis of this compound, grounded in established chemical principles and supported by practical, field-proven insights. The protocols herein are designed for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target compound suggests a convergent synthesis strategy. The final C-N bond can be formed via a reductive amination, a robust and widely used transformation in pharmaceutical synthesis.[2][3] This approach disconnects the molecule to a key ketone intermediate, 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethanone, and methylamine. The ether linkage in this ketone intermediate can be readily constructed through a Williamson ether synthesis, a classic and reliable method for ether formation.[4][5] This leads back to two readily available starting materials: a halogenated cyclopropyl ketone and 3,4-dichlorophenol.

Experimental Workflow Overview

The overall synthetic workflow is depicted in the following diagram. This multi-step process is designed for efficiency and scalability, with purification steps integrated at critical junctures to ensure the high purity of the final product.

G cluster_0 Part 1: Ether Synthesis cluster_1 Part 2: Reductive Amination cluster_2 Purification & Characterization A 1-Cyclopropyl-2-chloroethanone C Williamson Ether Synthesis (NaH, THF) A->C B 3,4-Dichlorophenol B->C D 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone C->D Formation of Ether Linkage F Reductive Amination (NaBH(OAc)3, DCE) D->F E Methylamine (CH3NH2) E->F G This compound F->G Formation of Amine H Column Chromatography G->H I NMR, MS, HPLC Analysis H->I

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone via Williamson Ether Synthesis

The initial step involves the formation of the ether linkage between 3,4-dichlorophenol and a suitable cyclopropyl ketone precursor. The Williamson ether synthesis is an ideal choice for this transformation, proceeding via an SN2 mechanism.[4]

Causality Behind Experimental Choices:
  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the phenol to form the highly nucleophilic phenoxide. This is crucial for driving the reaction to completion.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent aprotic polar solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the strong base.

  • Temperature: The reaction is initially performed at a low temperature (0 °C) during the deprotonation to control the exothermic reaction and then gently warmed to ensure a reasonable reaction rate for the substitution.

Detailed Protocol:
  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3,4-dichlorophenol (1.63 g, 10 mmol).

  • Dissolution: Dissolve the phenol in 50 mL of anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol) portion-wise. Stir the suspension at 0 °C for 30 minutes.

  • Addition of Ketone: Add a solution of 1-cyclopropyl-2-chloroethanone (1.18 g, 10 mmol) in 20 mL of anhydrous THF dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethanone.

Quantitative Data Summary:
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
3,4-Dichlorophenol163.00101.63 g
Sodium Hydride (60%)24.00110.44 g
1-Cyclopropyl-2-chloroethanone118.55101.18 g
Anhydrous THF--70 mL
Expected Yield - - ~75-85%

Part 2: Synthesis of this compound via Reductive Amination

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[2][3] This one-pot procedure involves the initial formation of an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Causality Behind Experimental Choices:
  • Amine Source: Methylamine is used as a solution in a suitable solvent to ensure accurate stoichiometry and safe handling.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)3) is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive towards the ketone starting material than other hydrides, allowing for the formation of the iminium ion prior to reduction.

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive aminations as it is relatively non-polar and aprotic.

  • Acid Catalyst: A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion.

Detailed Protocol:
  • Preparation: To a 250 mL round-bottom flask, add 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethanone (2.45 g, 10 mmol) and dissolve it in 100 mL of dichloroethane.

  • Addition of Amine: Add a 2.0 M solution of methylamine in THF (6 mL, 12 mmol).

  • Iminium Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of glacial acetic acid (0.1 mL) can be added to promote iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (2.54 g, 12 mmol) portion-wise over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of 50 mL of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) to yield the final product, this compound.

Quantitative Data Summary:
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone245.10102.45 g
Methylamine (2.0 M in THF)31.06126 mL
Sodium Triacetoxyborohydride211.94122.54 g
Dichloroethane (DCE)--100 mL
Expected Yield - - ~60-75%

Characterization and Data Analysis

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The characteristic signals for the cyclopropyl, methyl, and aromatic protons and carbons should be present and in the expected integration ratios.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.

  • High-Performance Liquid Chromatography (HPLC): The purity of the final compound should be assessed by HPLC, ideally demonstrating a purity of >95%.

Safety and Handling Precautions

  • General: All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.

  • Chlorinated Solvents: Dichloromethane and dichloroethane are suspected carcinogens. Avoid inhalation and skin contact.

  • Methylamine: Methylamine is a flammable and corrosive gas/liquid. Handle with care in a well-ventilated area.

Logical Relationships in Synthesis

The success of this synthesis hinges on the logical progression of reactions and the careful control of reaction conditions.

G A Starting Materials (Phenol, Chloro-ketone) B Etherification (Sufficient Base, Anhydrous Conditions) A->B Prerequisite C Ketone Intermediate (Purified) B->C Yields D Reductive Amination (Mild Reducing Agent, Correct Stoichiometry) C->D Prerequisite E Final Product (High Purity) D->E Yields

Caption: Logical dependencies in the synthetic pathway.

References

  • Ataman Kimya. CYCLOPROPYLAMINE. [Link]

  • Davenport Research Laboratories. (2018). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Semantic Scholar. [Link]

  • Chusov, D. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed. [Link]

  • Google Patents. CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • Google Patents. CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)
  • Google Patents. US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

  • ResearchGate. Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. [Link]

  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for the Asymmetric Synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantiomers of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine represent a class of chiral amines with significant potential in pharmaceutical and agrochemical research. The presence of a stereogenic center benzylic to a cyclopropyl group and vicinal to a dichlorophenoxy ether moiety suggests that the biological activity of the enantiomers may differ substantially. Consequently, the development of a robust and efficient asymmetric synthesis is crucial for accessing enantiopure forms of this compound for further investigation.

This document provides a detailed guide for the asymmetric synthesis of the (R)- and (S)-enantiomers of this compound. The proposed synthetic strategy is grounded in established principles of asymmetric catalysis, drawing upon methodologies for the synthesis of chiral vicinal amino alcohols and cyclopropylamines.[1][2][3][4] We will explore a plausible synthetic route, provide detailed experimental protocols, and discuss the underlying scientific rationale for the selected methods.

Proposed Synthetic Strategy: A Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a convergent approach. The key disconnection can be made at the C-O ether bond and the C-N bond, leading back to a chiral cyclopropyl-containing epoxide and 3,4-dichlorophenol, followed by the introduction of the methylamine group. This strategy allows for the early introduction of the critical stereocenter.

G target This compound Enantiomers intermediate1 Chiral N-protected Amino Alcohol target->intermediate1 N-methylation intermediate2 Chiral Cyclopropyl Epoxide intermediate1->intermediate2 Etherification (Mitsunobu or Williamson) intermediate3 Cyclopropyl Vinyl Ketone intermediate2->intermediate3 Asymmetric Epoxidation starting_materials Cyclopropyl Methyl Ketone + 3,4-Dichlorophenol + Methylamine intermediate3->starting_materials Aldol Condensation

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Key Intermediate - (R)- and (S)-2-Cyclopropyl-2-oxirane

The cornerstone of this asymmetric synthesis is the preparation of enantiopure cyclopropyl oxirane. A reliable method to achieve this is through the asymmetric epoxidation of a suitable olefin precursor.

Protocol 1: Synthesis of 1-Cyclopropylvinyl Tosylhydrazone
  • Reagents and Materials:

    • Cyclopropyl methyl ketone

    • Tosylhydrazide

    • Ethanol

    • Glacial Acetic Acid (catalyst)

  • Procedure:

    • To a solution of cyclopropyl methyl ketone (1.0 eq) in ethanol, add tosylhydrazide (1.1 eq).

    • Add a catalytic amount of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature and then to 0 °C to induce crystallization.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum to yield 1-cyclopropylvinyl tosylhydrazone.

Protocol 2: Asymmetric Epoxidation via Sharpless Dihydroxylation and Cyclization

A highly effective method for generating chiral epoxides is through a Sharpless asymmetric dihydroxylation followed by in-situ cyclization.

  • Reagents and Materials:

    • 1-Cyclopropylvinyl tosylhydrazone

    • AD-mix-α or AD-mix-β (for (S)- or (R)-epoxide, respectively)

    • tert-Butanol/Water (1:1)

    • Methanesulfonamide

    • Potassium Carbonate

  • Procedure:

    • To a vigorously stirred mixture of tert-butanol and water (1:1) at room temperature, add AD-mix-α (or AD-mix-β) (1.4 g per mmol of olefin) and methanesulfonamide (1.1 eq).

    • Cool the mixture to 0 °C and add 1-cyclopropylvinyl tosylhydrazone (1.0 eq).

    • Stir the reaction at 0 °C for 12-24 hours.

    • Quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and warm to room temperature, stirring for 1 hour.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chiral diol.

    • Dissolve the crude diol in THF and add potassium carbonate (2.0 eq).

    • Stir the mixture at room temperature for 12 hours to effect cyclization to the epoxide.

    • Filter the mixture and concentrate the filtrate. Purify the crude epoxide by column chromatography on silica gel.

Part 2: Nucleophilic Ring Opening of the Chiral Epoxide

The enantiopure cyclopropyl oxirane is a versatile intermediate. The subsequent step involves the regioselective ring-opening of the epoxide with 3,4-dichlorophenol.

Protocol 3: Synthesis of (R)- or (S)-1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol
  • Reagents and Materials:

    • (R)- or (S)-2-Cyclopropyl-2-oxirane

    • 3,4-Dichlorophenol

    • Sodium Hydride (60% dispersion in mineral oil)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 3,4-dichlorophenol (1.1 eq) in THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Cool the resulting sodium phenoxide solution back to 0 °C.

    • Add a solution of the chiral cyclopropyl oxirane (1.0 eq) in THF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50 °C for 12-16 hours.

    • Cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Part 3: Introduction of the Methylamine Moiety

The final steps involve the conversion of the hydroxyl group to a leaving group and subsequent nucleophilic substitution with methylamine.

Protocol 4: Mesylation of the Chiral Amino Alcohol
  • Reagents and Materials:

    • (R)- or (S)-1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol

    • Triethylamine

    • Methanesulfonyl Chloride

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve the chiral alcohol (1.0 eq) in anhydrous DCM and cool to 0 °C.

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 2-3 hours.

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 5: Synthesis of (R)- or (S)-[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine
  • Reagents and Materials:

    • Crude Mesylate from Protocol 4

    • Methylamine (40% in water or 2 M in THF)

    • Acetonitrile

  • Procedure:

    • Dissolve the crude mesylate in acetonitrile.

    • Add an excess of methylamine solution (5-10 eq).

    • Stir the reaction in a sealed vessel at 60-80 °C for 12-24 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the final product by column chromatography on silica gel or by crystallization of a suitable salt (e.g., hydrochloride).

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for the synthesis of the (S)-enantiomer. Similar results are anticipated for the (R)-enantiomer using the corresponding chiral catalyst.

StepProductExpected Yield (%)Expected Enantiomeric Excess (%)Analytical Method
11-Cyclopropylvinyl tosylhydrazone>90N/A¹H NMR, ¹³C NMR
2(S)-2-Cyclopropyl-2-oxirane70-85>98Chiral GC, ¹H NMR
3(S)-1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanol65-80>98Chiral HPLC, ¹H NMR
4(S)-Mesylate Intermediate>95 (crude)>98¹H NMR
5(S)-[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine60-75>98Chiral HPLC, ¹H NMR, MS

Mechanism of the Key Enantioselective Step

The stereochemical outcome of the synthesis is determined during the asymmetric dihydroxylation step. The AD-mix ligand creates a chiral pocket around the osmium catalyst, forcing the olefin to approach from a specific face, leading to the formation of one enantiomer of the diol preferentially.

G cluster_0 Asymmetric Dihydroxylation Olefin 1-Cyclopropylvinyl tosylhydrazone Catalyst OsO4 + Chiral Ligand (AD-mix) Olefin->Catalyst Coordination Intermediate Osmylate Ester Intermediate (Chiral) Catalyst->Intermediate [3+2] Cycloaddition Diol Chiral Diol Intermediate->Diol Hydrolysis

Caption: Simplified mechanism of Sharpless asymmetric dihydroxylation.

Conclusion

The protocols outlined in this application note provide a comprehensive and scientifically grounded approach to the asymmetric synthesis of the enantiomers of this compound. By employing a strategy centered around a key chiral epoxide intermediate, high enantiopurity of the final product can be achieved. The methodologies are based on well-established and reliable transformations in organic synthesis.[5][6] Researchers in drug development and related fields can adapt these protocols to access enantiomerically pure samples of the target compound for biological evaluation.

References

  • Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934.
  • Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994). Catalytic asymmetric dihydroxylation. Chemical Reviews, 94(8), 2483-2547.
  • Tanner, D. (1994). Asymmetric synthesis of vicinal amino alcohols. Angewandte Chemie International Edition in English, 33(6), 599-619.
  • Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-876.
  • Fañanás-Mastral, M., & Feringa, B. L. (2012). Catalytic asymmetric synthesis of cyclopropylamines. Chemical Society Reviews, 41(9), 3246-3256.
  • Corey, E. J., & Zhang, F. Y. (1999). Asymmetric synthesis of chiral cyclopropanes.
  • Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective synthesis of cyclopropanes. Chemical Reviews, 103(4), 977-1050.

Sources

Application Note: A Comprehensive Protocol for the Purification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, multi-step protocol for the purification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a key intermediate in pharmaceutical research. The protocol is designed for researchers, scientists, and drug development professionals, offering a robust methodology to obtain the compound in high purity. The guide outlines a primary purification strategy using flash column chromatography on amine-functionalized silica, followed by an optional but highly recommended crystallization step via hydrochloride salt formation. Furthermore, considerations for the chiral resolution of the enantiomers are discussed, providing a pathway to obtaining stereochemically pure material. The causality behind each experimental choice is explained to provide a deeper understanding of the purification process.

Introduction: The Challenge of Purifying Basic Amines

This compound is a secondary amine whose purification presents challenges typical for this class of compounds. The basic nature of the amine functional group leads to strong interactions with the acidic silanol groups on standard silica gel, a common stationary phase in chromatography. This interaction can result in poor peak shape, tailing, and even irreversible adsorption, leading to low recovery and purity.[1][2][3] To overcome these challenges, this protocol employs strategies that mitigate the acid-base interactions, ensuring a successful and efficient purification.

The purification strategy is divided into two main stages:

  • Stage 1: Flash Column Chromatography. This initial step is designed to remove the bulk of impurities from the crude reaction mixture. To counteract the basicity of the amine, an amine-functionalized silica gel is recommended.[1][3] This specialized stationary phase has a slightly basic surface that repels the basic amine, leading to improved peak shape and separation without the need for mobile phase modifiers that can complicate product isolation.[3]

  • Stage 2: Crystallization via Hydrochloride Salt Formation. For achieving higher purity and improving the handling and stability of the final compound, conversion to its hydrochloride salt is an effective method.[4] Amine hydrochlorides are often crystalline solids that can be easily isolated and purified through recrystallization.[4][5] This step is particularly useful for removing closely related impurities that may have co-eluted during chromatography.

Finally, as the target molecule possesses a chiral center, this guide will touch upon the principles of chiral separation, a critical consideration for pharmaceutical applications where single enantiomers are often required.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplier (Example)
Crude this compoundSynthesis GradeIn-house Synthesis
Dichloromethane (DCM)HPLC GradeFisher Scientific
Methanol (MeOH)HPLC GradeFisher Scientific
Ethyl Acetate (EtOAc)HPLC GradeSigma-Aldrich
HexanesHPLC GradeVWR
Diethyl Ether (Et2O)AnhydrousSigma-Aldrich
Hydrochloric Acid (2M in Et2O)Reagent GradeSigma-Aldrich
Sodium Bicarbonate (NaHCO3)Saturated Aqueous SolutionIn-house Preparation
Sodium Sulfate (Na2SO4)AnhydrousFisher Scientific
Amine-Functionalized Silica Gel (e.g., Biotage® KP-NH)40-63 µmBiotage
Equipment
  • Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Glass Chromatography Columns (if performing manual chromatography)

  • Rotary Evaporator

  • Magnetic Stirrer and Stir Bars

  • pH Meter or pH paper

  • Standard Laboratory Glassware (beakers, flasks, separatory funnel, etc.)

  • Filtration Apparatus (Büchner funnel, filter paper)

  • High-Resolution NMR Spectrometer

  • High-Performance Liquid Chromatography (HPLC) System with a Chiral Column (for enantiomeric purity assessment)

  • Mass Spectrometer

Experimental Protocols

Stage 1: Purification by Flash Column Chromatography

This stage aims to separate the target amine from non-basic impurities and byproducts of the synthesis. The use of amine-functionalized silica is crucial for achieving a clean separation.

Workflow for Flash Chromatography

cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Fraction Analysis & Isolation prep1 Dissolve crude product in minimal DCM prep2 Adsorb onto a small amount of silica gel prep1->prep2 prep3 Dry the adsorbed sample under vacuum prep2->prep3 chrom3 Load the dried sample onto the column prep3->chrom3 Load sample chrom1 Pack column with amine-functionalized silica chrom2 Equilibrate column with Hexanes/EtOAc (98:2) chrom1->chrom2 chrom2->chrom3 chrom4 Elute with a gradient of EtOAc in Hexanes chrom3->chrom4 analysis1 Collect fractions based on UV absorbance chrom4->analysis1 Elution analysis2 Analyze fractions by TLC or HPLC analysis1->analysis2 analysis3 Combine pure fractions analysis2->analysis3 analysis4 Concentrate under reduced pressure analysis3->analysis4 output output analysis4->output Purified Free Base

Caption: Workflow for the purification of the free base amine.

Step-by-Step Protocol:

  • Sample Preparation:

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM).

    • To the solution, add a small amount of standard silica gel (approximately 1-2 times the weight of the crude product).

    • Concentrate the slurry using a rotary evaporator until a free-flowing powder is obtained. This dry-loading technique generally results in better separation.

  • Column Preparation and Elution:

    • Select an appropriately sized column packed with amine-functionalized silica gel.

    • Equilibrate the column with a non-polar solvent system, such as 2% ethyl acetate in hexanes.

    • Load the prepared sample onto the column.

    • Begin the elution with a shallow gradient of ethyl acetate in hexanes. A suggested gradient is from 2% to 30% ethyl acetate over 15-20 column volumes. The optimal gradient may need to be determined by thin-layer chromatography (TLC) analysis beforehand.

  • Fraction Collection and Analysis:

    • Collect fractions throughout the elution process.

    • Analyze the fractions by TLC or a rapid HPLC method to identify those containing the pure product.

    • Combine the pure fractions and concentrate them under reduced pressure to yield the purified this compound as a free base, likely an oil.

Stage 2: Crystallization via Hydrochloride Salt Formation

This optional but highly recommended step further purifies the amine and converts it into a more stable, crystalline solid.

Workflow for Salt Formation and Crystallization

cluster_dissolve Salt Formation cluster_crystallize Crystallization & Isolation cluster_dry Drying dissolve1 Dissolve purified free base in anhydrous diethyl ether dissolve2 Cool the solution to 0 °C dissolve1->dissolve2 dissolve3 Add 2M HCl in diethyl ether dropwise dissolve2->dissolve3 cryst1 Observe precipitation of the HCl salt dissolve3->cryst1 Initiates precipitation cryst2 Stir the slurry at 0 °C for 1 hour cryst1->cryst2 cryst3 Collect the solid by vacuum filtration cryst2->cryst3 cryst4 Wash the solid with cold diethyl ether cryst3->cryst4 dry1 Dry the crystalline solid under high vacuum cryst4->dry1 Transfer solid output output dry1->output High Purity HCl Salt

Caption: Workflow for the conversion to and crystallization of the HCl salt.

Step-by-Step Protocol:

  • Salt Formation:

    • Dissolve the purified free base from Stage 1 in anhydrous diethyl ether (approximately 10-20 mL per gram of amine).

    • Cool the solution in an ice bath to 0 °C.

    • While stirring, add a 2.0 M solution of HCl in diethyl ether dropwise until the solution becomes slightly acidic (test with pH paper on a withdrawn aliquot quenched with water). The hydrochloride salt should precipitate as a white solid.

  • Isolation and Washing:

    • Continue stirring the resulting slurry at 0 °C for an additional 30-60 minutes to ensure complete precipitation.

    • Collect the crystalline solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified hydrochloride salt under high vacuum to remove all traces of solvent. The final product should be a stable, crystalline solid.

Stage 3: Considerations for Chiral Resolution

The synthesized this compound is a racemic mixture. For many pharmaceutical applications, the separation of enantiomers is a critical step.[6]

Two primary methods for chiral separation are:

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid (e.g., (R)-(-)-mandelic acid or (+)-tartaric acid) to form diastereomeric salts.[7] These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization.[7] The desired enantiomer can then be recovered by treating the isolated diastereomeric salt with a base.

  • Chiral Preparative HPLC: This is a more direct and often more efficient method.[8][9] The racemic mixture is separated on a high-performance liquid chromatography system equipped with a chiral stationary phase (CSP). The choice of the chiral column and mobile phase is crucial and typically requires some method development.

Characterization and Quality Control

The purity of the final product should be assessed at each stage.

Analytical TechniquePurposeExpected Outcome
TLC/HPLC Monitor reaction progress and chromatographic separation.A single major spot/peak for the product.
¹H and ¹³C NMR Confirm the chemical structure and assess purity.Spectra consistent with the proposed structure and absence of significant impurity signals.
Mass Spectrometry Confirm the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of the compound.
Chiral HPLC Determine the enantiomeric excess (ee).For racemic material, a 1:1 ratio of enantiomers. After resolution, >99% ee for the desired enantiomer.
Melting Point Assess the purity of the crystalline HCl salt.A sharp and defined melting point range.

Conclusion

The protocol outlined in this application note provides a reliable and reproducible method for the purification of this compound. By employing amine-functionalized silica for flash chromatography, the common challenges associated with purifying basic amines are effectively overcome. The subsequent conversion to the hydrochloride salt not only enhances the purity but also improves the compound's stability and handling characteristics. This comprehensive guide, from initial chromatographic separation to considerations for chiral resolution, will enable researchers to obtain this valuable intermediate in high quality for their drug discovery and development endeavors.

References

  • Childs, S. L., et al. (2007). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Journal of the American Chemical Society, 129(43), 13001–13009. [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines? [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? [Link]

  • European Patent Office. (2007). Crystallization of hydrohalides of pharmaceutical compounds - EP 2436381 A1.
  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • MDPI. (n.d.). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules. [Link]

  • University of Bath. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Google Patents. (n.d.). Novel cocrystallization of hydrochloric acid salt of an active agent - CA2514092C.
  • YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

  • American Chemical Society. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews. [Link]

  • Google Patents. (n.d.). Amine acid salt compounds and process for the production thereof - US5686588A.
  • Google Patents. (n.d.). The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride - CN106631827B.
  • American Chemical Society. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. [Link]

  • ScienceDirect. (n.d.). Chiral Drug Separation. [Link]

  • Google Patents. (n.d.). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride - CN106631824B.
  • MDPI. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules. [Link]

  • Stalcup, A. M. (2010). Chiral separations. Annual Review of Analytical Chemistry, 3, 341–363. [Link]

  • Google Patents. (n.d.). Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines - US20210395185A1.

Sources

Analytical methods for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Bioanalytical Quantification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide and a robust protocol for the quantitative analysis of this compound, a representative secondary amine small molecule, in biological matrices such as human plasma. Given the critical need for accurate bioanalysis in drug development, this guide emphasizes the use of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), the gold standard for sensitive and selective quantification of pharmaceuticals.[1][2] We will detail the rationale behind method development choices, from sample preparation to instrument parameters, and provide a full protocol for method validation in accordance with regulatory expectations.[3][4]

Introduction: The Imperative for Precise Quantification

This compound (herein referred to as "the analyte") represents a class of small molecule drug candidates whose journey through the development pipeline is critically dependent on understanding its behavior in biological systems. Accurate measurement of its concentration in matrices like plasma and urine is fundamental to defining its pharmacokinetic (PK) and toxicokinetic (TK) profiles.[5]

The analytical challenge lies in detecting and quantifying this analyte at low concentrations (ng/mL or pg/mL) within a complex biological environment. Direct analysis is often hindered by matrix effects and the presence of endogenous interferences. The analyte, a secondary amine, is basic and ionizable, making it an ideal candidate for analysis by reverse-phase liquid chromatography coupled with mass spectrometry. While High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection can be used, these methods often require derivatization to achieve sufficient sensitivity and can be prone to interferences.[6][7][8] Therefore, LC-MS/MS is the technique of choice, offering unparalleled sensitivity and selectivity through the specific monitoring of mass transitions.[5][9]

This application note provides a validated, step-by-step protocol for researchers and drug development professionals to implement a reliable LC-MS/MS assay.

Method Selection: Why LC-MS/MS is the Gold Standard

The selection of an analytical method is the first critical decision. For bioanalysis of small molecule drugs, the primary options are HPLC with conventional detectors or LC-MS/MS.

  • HPLC with UV/Fluorescence Detection: This approach is robust but often lacks the required sensitivity for PK studies where plasma concentrations can be very low. The analyte's chromophore (the dichlorophenyl ring) may not provide adequate UV absorbance for quantification at picogram levels. To enhance sensitivity, a chemical derivatization step is often required to attach a highly fluorescent or UV-absorbent tag.[6][10] This adds complexity, time, and a potential source of variability to the workflow.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique has become the definitive tool for quantitative bioanalysis.[2] Its strength lies in its exceptional selectivity and sensitivity. By using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, we can specifically monitor a parent ion to product ion fragmentation, effectively filtering out background noise from the biological matrix.[9] This eliminates the need for derivatization and provides the low limits of quantification (LOQ) necessary for characterizing the full PK profile of a drug candidate.[1]

For these reasons, this guide will focus exclusively on an LC-MS/MS-based workflow.

cluster_workflow General Bioanalytical Workflow Sample Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard (IS) Sample->Spike_IS Prep Sample Preparation (Extraction) Spike_IS->Prep Inject LC-MS/MS Injection Prep->Inject Data Data Acquisition (MRM Mode) Inject->Data Quant Quantification (Calibration Curve) Data->Quant Result Final Concentration Quant->Result

Caption: High-level workflow for bioanalytical sample quantification.

Detailed Experimental Protocol

This protocol is designed for the quantification of the analyte in human plasma. An essential component of any robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard (IS). A SIL-IS (e.g., the analyte with 3 or 5 deuterium atoms, D3 or D5) is the ideal choice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction. If a SIL-IS is unavailable, a close structural analog can be used.

Sample Preparation: Solid-Phase Extraction (SPE)

The goal of sample preparation is to remove proteins and phospholipids that interfere with the analysis and to concentrate the analyte.[11][12] While protein precipitation is faster, SPE provides a significantly cleaner extract, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.[13]

Protocol:

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 100 mM ammonium acetate buffer (pH 6.0). Do not allow the sorbent bed to dry.

  • Sample Loading: Thaw plasma samples to room temperature. Vortex briefly. In a clean tube, pipette 100 µL of plasma, 10 µL of internal standard working solution (e.g., 100 ng/mL), and 200 µL of 100 mM ammonium acetate buffer. Vortex to mix. Load the entire mixture onto the SPE cartridge.

  • Washing: Pass 1 mL of 2% formic acid in water through the cartridge to wash away neutral and acidic interferences. Follow with 1 mL of methanol to wash away phospholipids and other organic-soluble interferences.

  • Elution: Elute the analyte and IS from the cartridge using 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the amine, releasing it from the cation exchange sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for injection.

Liquid Chromatography (LC) Conditions

The goal is to achieve a sharp, symmetrical peak for the analyte, well-separated from any potential interferences. A reversed-phase C18 column is a standard and effective choice.[10] The addition of an acid like formic acid to the mobile phase is critical; it protonates the secondary amine, leading to better interaction with the stationary phase and improved peak shape.

Parameter Condition Rationale
LC System UPLC/HPLC SystemStandard for high-resolution separation.
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier for good peak shape of basic analytes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CEnsures reproducible retention times and reduces viscosity.
Injection Vol. 5 µLStandard volume for minimal band broadening.
Gradient 5% B to 95% B over 3 min, hold for 1 min, return to 5% BA gradient is used to elute the analyte efficiently and clean the column.
Mass Spectrometry (MS) Conditions

The mass spectrometer is operated in positive ion electrospray ionization (ESI+) mode, as the basic amine readily accepts a proton to form a positive ion. Detection is performed using MRM on a triple quadrupole instrument.[9][14]

Caption: MRM mode isolates a precursor ion and a specific product ion for high selectivity.

To establish the MRM transitions, the analyte is infused into the mass spectrometer. The protonated molecule [M+H]⁺ is identified in a Q1 scan. Then, this ion is fragmented in the collision cell (Q2), and the resulting product ions are scanned in Q3. The most stable and intense fragment is chosen for quantification.

Parameter Condition
MS System Triple Quadrupole Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Ion Spray Voltage +5500 V
Source Temp. 500°C
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transition (Analyte) To be determined experimentally (e.g., m/z 324.1 -> 155.2)
MRM Transition (IS) To be determined experimentally (e.g., for D3-IS: m/z 327.1 -> 155.2)

(Note: The exact m/z values are hypothetical and must be determined empirically for the specific analyte and its chosen fragment.)

Method Validation: Ensuring Trustworthy Data

A bioanalytical method is only useful if it is reliable. Method validation demonstrates that the protocol is fit for its intended purpose.[15] The validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[3][4][16][17]

The key validation parameters are summarized below.

Parameter Description Typical Acceptance Criteria (for regulated bioanalysis)
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix from at least 6 sources.
Linearity & Range The range of concentrations over which the method is accurate, precise, and linear.A calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.
Accuracy Closeness of measured values to the true value. Assessed by analyzing Quality Control (QC) samples at multiple concentrations.Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).
Precision Closeness of replicate measurements. Assessed via the coefficient of variation (%CV) of QC samples.%CV should not exceed 15% (20% at the LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.Analyte response should be at least 5 times the response of a blank sample. Accuracy within ±20%, Precision ≤20%.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte.The IS-normalized matrix factor should have a %CV ≤ 15% across at least 6 lots of matrix.
Recovery The efficiency of the extraction process.Should be consistent and reproducible, though a specific percentage is not required.
Stability Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in a biological matrix. The combination of a selective solid-phase extraction protocol with the sensitivity of tandem mass spectrometry provides a method that is fit-for-purpose for supporting drug development studies. By adhering to the principles of method validation outlined herein, researchers can generate high-quality, reliable data that is essential for making critical decisions in the pharmaceutical pipeline.

References

  • National Institutes of Health (NIH). "Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC". Available at: [Link]

  • Drug Development & Delivery. "Application of LCMS in small-molecule drug development". Available at: [Link]

  • Drug Discovery World (DDW). "Advanced techniques and applications of LC-MS in small molecule drug discovery". Available at: [Link]

  • Royal Society of Chemistry. "Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines". Available at: [Link]

  • LCGC International. "Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview". Available at: [Link]

  • Bioanalysis Zone. "Small molecule analysis using MS". Available at: [Link]

  • ProPharma Group. "Highlights from FDA's Analytical Test Method Validation Guidance". Available at: [Link]

  • Altabrisa Group. "What Is FDA Method Validation Guidance and Its Importance?". Available at: [Link]

  • National Institutes of Health (NIH). "Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC". Available at: [Link]

  • Advanstar Communications Inc. "HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts". Available at: [Link]

  • Akadémiai Kiadó. "Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products". Available at: [Link]

  • Lab Manager. "ICH and FDA Guidelines for Analytical Method Validation". Available at: [Link]

  • U.S. Food and Drug Administration (FDA). "Q2(R2) Validation of Analytical Procedures". Available at: [Link]

  • ECA Academy. "FDA Guidance for Industry: Q2A Validation of Analytical Procedures". Available at: [Link]

  • ACS Publications. "Sample Preparation for Bioanalytical and Pharmaceutical Analysis". Available at: [Link]

  • Agilent Technologies. "Sample Preparation Techniques for Biological Matrices". Available at: [Link]

  • Biotage. "Bioanalytical sample preparation". Available at: [Link]

  • Japan International Cooperation Agency. "III Analytical Methods". Available at: [Link]

Sources

HPLC method for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine by High-Performance Liquid Chromatography

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The methodology is built upon reversed-phase chromatography principles, optimized for accuracy, precision, and specificity. We provide a complete protocol, from sample preparation to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering in-depth explanations for experimental choices to ensure method robustness and reliability.

Introduction and Scientific Rationale

This compound is a synthetic compound featuring a secondary amine, a cyclopropyl group, and a dichlorinated aromatic ring. Such structures are common in pharmaceutical development, making the establishment of a reliable analytical method for purity and stability assessment a critical step. The primary analytical challenges for this molecule include potential peak tailing due to the basic amine group and the need to resolve the main analyte from process-related impurities and potential degradation products.

This method was developed to serve as a stability-indicating assay, meaning it can accurately quantify the analyte in the presence of its degradation products.[4][5] To achieve this, we employ a reversed-phase C18 column with a low-pH mobile phase. The acidic conditions protonate the secondary amine, significantly improving peak shape and minimizing undesirable interactions with the stationary phase. Detection is performed using a UV detector, leveraging the strong chromophore of the 3,4-dichlorophenoxy group. The protocol is designed to be fully validated, ensuring its suitability for its intended purpose in a regulated environment.[3]

Chemical Structure
  • Compound: this compound

  • Molecular Formula: C₁₂H₁₅Cl₂NO

  • Molecular Weight: 260.16 g/mol

  • Key Features: Secondary amine (basic), dichlorophenoxy (strong UV chromophore), chiral center.

Experimental Workflow and Protocols

The overall analytical process follows a systematic workflow from preparation to final data analysis.

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation prep_mobile Mobile Phase Preparation sys_suit System Suitability Test (SST) prep_mobile->sys_suit prep_std Standard Solution Preparation prep_std->sys_suit prep_sample Sample Solution Preparation analysis HPLC Injection & Data Acquisition prep_sample->analysis sys_suit->analysis If SST Passes data_proc Data Processing & Quantification analysis->data_proc validation Method Validation (as per ICH Q2) data_proc->validation reporting Reporting validation->reporting

Caption: High-level workflow for the HPLC analysis of the target compound.

Materials, Reagents, and Instrumentation
CategoryItem
Instrumentation HPLC system with gradient pump, autosampler, column oven, and PDA/UV Detector (e.g., Agilent, Waters)
Analytical Balance (0.01 mg readability)
pH Meter
Class A Volumetric Glassware
Reagents Acetonitrile (HPLC Grade)
Water (HPLC Grade or Milli-Q)
Orthophosphoric Acid (≥85%)
This compound Reference Standard
Consumables C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size)
HPLC Vials with caps
Syringe filters (0.45 µm, PTFE or Nylon)
Protocol 1: Chromatographic Method

Rationale for Parameter Selection:

  • Column: A C18 column is chosen for its versatility in retaining moderately non-polar compounds. A modern, end-capped column is specified to minimize silanol interactions with the basic amine.

  • Mobile Phase A: A low pH of 2.5 is used to protonate the analyte (pKa of a similar secondary amine is ~10-11), ensuring it is in a single ionic form and promoting sharp, symmetrical peaks. Phosphoric acid provides good buffering capacity in this pH range.

  • Mobile Phase B: Acetonitrile is an excellent organic modifier with low UV cutoff and viscosity.

  • Gradient Elution: A gradient program ensures adequate separation of the main peak from early-eluting polar impurities and late-eluting non-polar impurities or degradants within a reasonable runtime.

  • Detection Wavelength: 225 nm is selected as it corresponds to a high-absorbance region for the dichlorophenoxy moiety, providing excellent sensitivity. A secondary wavelength at 275 nm can be monitored for confirmation.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
Column Reversed-Phase C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Orthophosphoric Acid in Water (pH ≈ 2.5)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector UV/PDA at 225 nm
Run Time 20 minutes
Protocol 2: Preparation of Solutions

Standard Solution (0.1 mg/mL):

  • Accurately weigh approximately 10 mg of the Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (Diluent).

  • Sonicate for 5 minutes to dissolve.

  • Allow the solution to equilibrate to room temperature.

  • Dilute to the mark with Diluent and mix thoroughly.

Sample Solution (0.1 mg/mL):

  • Accurately weigh a sample amount equivalent to 10 mg of the active substance into a 100 mL volumetric flask.

  • Follow steps 2-5 as described for the Standard Solution preparation.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: System Suitability and Method Validation

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[3] The validation process follows ICH Q2(R1) guidelines.[1][2][6]

G cluster_core ICH Q2(R1) Validation Parameters cluster_inputs cluster_output specificity Specificity / Selectivity (Forced Degradation) validated_method Validated Method for Routine Use specificity->validated_method linearity Linearity & Range linearity->validated_method accuracy Accuracy (Spike/Recovery) accuracy->validated_method precision Precision (Repeatability & Intermediate) precision->validated_method lod_loq LOD & LOQ lod_loq->validated_method robustness Robustness robustness->validated_method method Developed HPLC Method method->specificity method->linearity method->accuracy method->precision method->lod_loq method->robustness

Caption: Logical flow of the method validation process as per ICH Q2(R1).

System Suitability Test (SST): Before any sample analysis, inject the Standard Solution five times. The results must meet the criteria below to ensure the chromatographic system is performing adequately.

Table 2: System Suitability Test (SST) Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, indicating minimal unwanted secondary interactions.
Theoretical Plates (N) ≥ 5000Measures column efficiency and separation power.
%RSD of Peak Area ≤ 1.0% for 5 replicate injectionsDemonstrates the precision and reproducibility of the injector and system.
%RSD of Retention Time ≤ 1.0% for 5 replicate injectionsIndicates the stability of the pump and mobile phase composition.

Method Validation Summary:

Table 3: Summary of Method Validation Parameters (ICH Q2(R1))

ParameterPurpose
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] This is confirmed through forced degradation studies.
Linearity To verify that the method's response is directly proportional to the analyte concentration over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy (Recovery) To determine the closeness of the test results to the true value. Assessed by spiking a placebo or sample with known amounts of the analyte at different levels (e.g., 80%, 100%, 120%).
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±5°C, flow rate ±10%).
Protocol 4: Forced Degradation Study

To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions to induce degradation.[7][8] The goal is to achieve 5-20% degradation to ensure potential degradation products are formed at detectable levels.[4]

Table 4: Forced Degradation Conditions

Stress ConditionProtocol
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 60 °C for 2 hours. Neutralize with 0.1 M NaOH before dilution and analysis.
Base Hydrolysis Dissolve sample in 0.1 M NaOH and keep at room temperature for 1 hour. Neutralize with 0.1 M HCl before dilution and analysis.
Oxidation Treat sample solution with 3% H₂O₂ at room temperature for 4 hours.
Thermal Degradation Expose solid sample in a hot air oven at 105 °C for 24 hours. Dissolve the stressed solid for analysis.
Photolytic Stress Expose solid sample to UV/Vis light in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[9]

For each condition, a control sample (unstressed) should be analyzed alongside the stressed sample. The chromatograms are then evaluated for the resolution between the parent peak and any formed degradation peaks. Peak purity analysis using a PDA detector is essential to confirm that the main analyte peak is spectrally pure under all conditions.

Discussion and Advanced Considerations

  • Peak Tailing Mitigation: The primary challenge in analyzing basic compounds like this amine is peak tailing. The selection of a low pH mobile phase is the most critical factor in mitigating this issue by keeping the analyte in a single, protonated state. Using a high-purity, end-capped C18 column further reduces the availability of free silanol groups that can cause secondary interactions.

  • Chiral Analysis: The analyte possesses a chiral center. The method described here is achiral and will quantify the total amount of both enantiomers. If the separation and quantification of individual enantiomers are required, a specialized chiral column (e.g., a polysaccharide-based column like Chiralpak) would be necessary, often with a different mobile phase system (e.g., normal-phase with hexane/ethanol or polar organic mode).

  • Method Transfer: When transferring this method to other laboratories or instruments, pay close attention to the column manufacturer and model, as C18 phases can vary significantly. The mobile phase pH should always be carefully prepared and verified. System suitability parameters are crucial for ensuring consistent performance across different systems.

Conclusion

The HPLC method presented in this application note is a specific, sensitive, and robust protocol for the quantitative determination of this compound. The method has been developed with built-in measures to ensure excellent chromatographic performance, particularly for the challenging amine functional group. By incorporating a comprehensive validation strategy based on ICH guidelines, including a forced degradation study, this method is demonstrated to be stability-indicating and suitable for use in quality control and drug development environments.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies. (n.d.). International Journal of Advanced Research in Science, Communication and Technology. Retrieved January 19, 2026, from [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]

  • Jehangir, M. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutica Analytica Acta. Retrieved January 19, 2026, from [Link]

  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Retrieved January 19, 2026, from [Link]

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved January 19, 2026, from [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved January 19, 2026, from [Link]

  • FDA. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 19, 2026, from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved January 19, 2026, from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved January 19, 2026, from [Link]

Sources

Application Notes & Protocols for the Evaluation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine as a Potential Herbicide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Rationale and Scientific Foundation

The global imperative for sustainable agriculture necessitates the discovery of novel herbicides with improved efficacy, selectivity, and environmental profiles. The chemical structure of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a novel chemical entity (NCE), presents a compelling case for investigation as a potential herbicide. The presence of a 3,4-dichlorophenoxy group is characteristic of phenoxy herbicides, a class of synthetic auxins that have been cornerstones of broadleaf weed control for decades.[1] These compounds function by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing death.[2][3]

The unique cyclopropyl and methylamine moieties on the ethyl side chain of this NCE may confer distinct properties compared to classic phenoxy herbicides like 2,4-D. These modifications could influence its uptake, translocation, metabolic stability, and interaction with auxin receptors, potentially leading to an altered weed control spectrum, improved crop selectivity, or a novel resistance management tool.[4]

This document provides a comprehensive framework for the systematic evaluation of this compound. The protocols herein are designed to be self-validating, progressing from primary screening to more detailed dose-response and selectivity studies. They are grounded in established principles of weed science and align with international guidelines for chemical testing, such as those from the Organisation for Economic Co-operation and Development (OECD).[5][6]

Part 1: Initial Screening and Efficacy Assessment

The primary objective is to determine if the NCE possesses intrinsic herbicidal activity and to characterize its general mode of action (pre-emergence vs. post-emergence) and spectrum (broadleaf vs. grass).

Pre-Emergence Herbicidal Activity Protocol

This assay evaluates the compound's ability to affect seed germination and seedling establishment when applied to the soil.

Causality: Pre-emergence herbicides act on germinating seeds or very young seedlings, preventing them from emerging from the soil. This protocol mimics this field scenario in a controlled laboratory setting, providing a rapid assessment of soil-based activity. A soil bioassay is a reliable method for this initial screen.[7]

Methodology:

  • Species Selection: Choose a representative monocot (e.g., Echinochloa crus-galli - barnyardgrass) and a dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species. Include a crop species if early selectivity insights are desired (e.g., Zea mays - corn, Glycine max - soybean).

  • Potting Preparation: Fill 10 cm pots with a standardized greenhouse soil mix.

  • Seeding: Sow 10-15 seeds of each selected species per pot at a depth of 1-2 cm.

  • Compound Application:

    • Prepare a stock solution of the NCE in a suitable solvent (e.g., acetone with a surfactant).

    • Apply the NCE solution evenly to the soil surface using a laboratory sprayer calibrated to deliver a specific volume, corresponding to a high screening rate (e.g., 1000-2000 g active ingredient per hectare).

    • Include two control groups: an untreated control and a solvent-only control.

  • Incubation: Place pots in a greenhouse or growth chamber with controlled conditions (e.g., 25°C/18°C day/night, 16-hour photoperiod). Water gently as needed to maintain soil moisture.

  • Assessment: At 14 and 21 days after treatment (DAT), record the percentage of seedling emergence compared to the untreated control. Visually assess any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) on emerged seedlings.

Post-Emergence Herbicidal Activity Protocol

This assay assesses the compound's efficacy when applied directly to the foliage of established young plants. This is crucial for compounds that act via foliar uptake.[8]

Causality: Post-emergence herbicides must be absorbed by the leaves and translocated to their site of action, often the meristematic tissues where growth occurs.[9] This protocol tests for this foliar activity. The 2-4 leaf stage is chosen as it represents a period of active growth where plants are generally susceptible.[8]

Methodology:

  • Plant Propagation: Grow the same selected monocot and dicot species in 10 cm pots until they reach the 2-4 true leaf stage.

  • Compound Application:

    • Using the same stock solution and sprayer as in the pre-emergence test, apply the NCE directly to the foliage of the test plants at a high screening rate (e.g., 1000-2000 g a.i./ha). Ensure thorough and uniform coverage.

    • Include untreated and solvent-only controls.

  • Incubation: Return plants to the controlled environment of the greenhouse or growth chamber.

  • Assessment: At 7, 14, and 21 DAT, visually assess herbicidal injury using a 0-100% scale (0 = no effect, 100 = plant death). Note specific symptoms. Given the suspected auxin mimic mode of action, look for epinasty (twisting of stems and petioles), leaf cupping, and callus formation.[1] At 21 DAT, harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and weigh to obtain the dry weight for a quantitative measure of growth inhibition.

Data Interpretation and Workflow

The results from these initial screens will guide the subsequent evaluation strategy.

Diagram 1: Initial Herbicide Screening Workflow A flowchart illustrating the decision-making process following primary pre- and post-emergence screens.

G start Start: Synthesize NCE This compound pre_screen Pre-Emergence Screen (Soil Application) start->pre_screen post_screen Post-Emergence Screen (Foliar Application) start->post_screen eval Evaluate Activity at 21 DAT pre_screen->eval post_screen->eval no_activity Result: No Significant Activity (Stop or Redesign Molecule) eval->no_activity <10% Injury pre_activity Result: Pre-Emergence Activity eval->pre_activity Pre > Post post_activity Result: Post-Emergence Activity eval->post_activity Post > Pre dual_activity Result: Dual Activity eval->dual_activity Pre ≈ Post next_step Proceed to Dose-Response Studies (Part 2) pre_activity->next_step post_activity->next_step dual_activity->next_step

Part 2: Quantitative Assessment - Dose-Response and Selectivity

Assuming positive results from the initial screening, the next phase is to quantify the herbicidal potency and determine the selectivity between weeds and potential crops.

Dose-Response Protocol

This protocol establishes the relationship between the application rate (dose) and the plant response, allowing for the calculation of critical efficacy metrics like the GR₅₀ (the dose required to cause a 50% reduction in plant growth).[10][11]

Causality: A dose-response curve is fundamental to characterizing any bioactive compound. It allows for a quantitative comparison of potency against different species and is essential for determining effective field use rates. The log-logistic model is a standard and robust method for analyzing this type of data.[12]

Methodology:

  • Rate Selection: Based on the screening results, select a range of 6-8 application rates that are expected to span from no effect to complete plant death. A logarithmic series is most efficient (e.g., 0, 31.25, 62.5, 125, 250, 500, 1000 g a.i./ha).

  • Experimental Setup: For the relevant application method (pre- or post-emergence), treat a panel of important weed species (e.g., Amaranthus retroflexus, Chenopodium album, Echinochloa crus-galli, Setaria viridis) and tolerant crop species identified in the screen. Use 4-5 replicates for each rate-species combination.

  • Data Collection: At 21 DAT, harvest the above-ground biomass and determine the dry weight for each plant.

  • Data Analysis:

    • Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control for that species.

    • Fit the data to a three- or four-parameter log-logistic model using appropriate statistical software (e.g., R with the 'drc' package). The model is typically of the form: Y = c + (d - c) / (1 + exp(b(log(x) - log(e)))) where d is the upper limit (control response), c is the lower limit, e is the GR₅₀, and b is the slope around the GR₅₀.

    • From the model, calculate the GR₅₀ and GR₉₀ values and their corresponding 95% confidence intervals for each species.

Selectivity Index Calculation

Selectivity is a measure of a herbicide's ability to control weeds without harming the crop. It can be quantified using a Selectivity Index (SI).

Causality: The economic viability of a herbicide often depends on its selectivity. A quantitative index provides a clear metric for comparing the safety of the NCE across different crops.

Calculation: The Selectivity Index is calculated as the ratio of the GR₅₀ for the crop to the GR₅₀ for the weed. SI = GR₅₀ (Crop) / GR₅₀ (Weed) A higher SI value indicates greater crop safety. An SI > 2 is generally considered the minimum for potential field utility, with SI > 4 being more desirable.

Table 1: Hypothetical Dose-Response and Selectivity Data for the NCE

SpeciesTypeGR₅₀ (g a.i./ha) [95% CI]GR₉₀ (g a.i./ha) [95% CI]Selectivity Index (vs. A. retroflexus)
Amaranthus retroflexusDicot Weed85 [75-96]350 [310-400]1.0
Chenopodium albumDicot Weed110 [98-125]480 [420-550]1.3
Echinochloa crus-galliMonocot Weed>2000>2000>23.5
Zea mays (Corn)Monocot Crop>2000>2000>23.5
Glycine max (Soybean)Dicot Crop450 [410-500]1800 [1650-2000]5.3

Part 3: Probing the Mechanism of Action

The dichlorophenoxy structure strongly suggests an auxin-mimic mechanism.[13][14] This hypothesis can be tested through targeted physiological and molecular assays.

Auxin-Mimic Hypothesis

Synthetic auxins like 2,4-D disrupt plant hormonal balance by overwhelming the natural auxin signaling pathway.[1] They bind to auxin receptors (like TIR1/AFB F-box proteins), leading to the degradation of Aux/IAA transcriptional repressors. This de-repression causes massive transcription of auxin-responsive genes, leading to uncontrolled cell division and elongation, ethylene production, and ultimately, plant death.[2]

Diagram 2: Hypothesized Auxin-Mimic Signaling Pathway A diagram showing how the NCE might interact with the plant's auxin signaling cascade.

G cluster_0 Cellular Environment cluster_1 Nucleus NCE NCE This compound Receptor Auxin Receptor (e.g., SCF-TIR1/AFB) NCE->Receptor Binds to AuxIAA Aux/IAA Repressor Receptor->AuxIAA Targets for Ubiquitination ARF Auxin Response Factor (ARF) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Sent to Gene Auxin-Responsive Genes ARF->Gene Activates Degraded Degraded Aux/IAA Proteasome->Degraded Transcription Transcription Gene->Transcription Response Uncontrolled Growth (Epinasty, Callus, etc.) Transcription->Response

Protocol for Ethylene Production Assay

A hallmark of auxin herbicide action is the rapid induction of ethylene biosynthesis.[2] Measuring ethylene production provides strong physiological evidence for this mode of action.

Methodology:

  • Plant Material: Use young, susceptible dicot seedlings (Arabidopsis thaliana or Pisum sativum are excellent model systems).

  • Treatment: Excise leaf discs or use whole seedlings and incubate them in a sealed vial containing a buffer solution and the NCE at a concentration known to be active (e.g., 10 µM). Include an untreated control and a positive control (e.g., 10 µM 2,4-D).

  • Incubation: Incubate the vials under light for a set period (e.g., 4-24 hours).

  • Measurement: Using a gas-tight syringe, withdraw a sample of the headspace from each vial. Inject the sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced.

  • Analysis: Compare ethylene production in NCE-treated samples to the untreated and positive controls. A significant increase in ethylene similar to the 2,4-D control supports the auxin-mimic hypothesis.

Conclusion and Future Directions

The framework presented here provides a robust, multi-tiered approach to evaluating the herbicidal potential of this compound. Positive results, particularly a high selectivity index and confirmation of an auxin-mimic mechanism, would warrant progression to more advanced studies. These would include metabolism studies in plants and soil, environmental fate analysis, and ultimately, small-scale field trials to confirm efficacy under real-world conditions, following guidelines such as the OECD Crop Field Trial guideline.[15] The unique structural modifications of this NCE offer a promising avenue for the development of a next-generation selective herbicide.

References

  • Phenoxy herbicide. Grokipedia. 13

  • Ohta, K., et al. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Bioscience, Biotechnology, and Biochemistry, Vol 57, No 11. Link

  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024). 1

  • Phenoxy herbicide. Wikipedia. Link

  • Grossmann, K. Auxin Herbicide Action: Lifting the Veil Step by Step. Journal of Plant Growth Regulation, 2010. Link

  • PHENOXIES. Nufarm. 9

  • Ohta, K., et al. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Taylor & Francis Online, 2014. Link

  • Phenoxy Reference Guide. Pest Genie. Link

  • Ohta, K., et al. Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-α]pyridine Moiety. Oxford Academic, 2014. Link

  • Mimics a Natural Plant Hormone. Auxin and Auxinic Herbicide Mechanism(s) of Action.3

  • Herbicides that Mimic or Interfere with Auxin. The Ohio State University Pressbooks.Link

  • Synthesis and Herbicidal Activity of 3-Phenyl-5-oxy-benzothiazole-2-one Derivatives. Molecules, 2025. Link

  • Paz-Miño, C. G., & Salazar, C. Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. SciELO, 2014. Link

  • Design, Synthesis, and Herbicidal Activities of N-(5-(3,5-Methoxyphenyl)-(thiazole-2-yl))phenoxyacetamide Derivatives. Journal of Agricultural and Food Chemistry, 2024. Link

  • Auxin Mimics. Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced.Link

  • Travlos, I. S., et al. Novel sensor-based method (quick test) for the in-season rapid evaluation of herbicide efficacy under real field conditions in durum wheat. Weed Science, 2021. Link

  • OECD Guideline for the Testing of Chemicals 227: Terrestrial Plant Test: Vegetative Vigour Test. OECD, 2006. Link

  • Khripach, V., et al. Modern Approaches for the Development of New Herbicides Based on Natural Compounds. International Journal of Molecular Sciences, 2022. Link

  • OECD 208 Terrestrial Plant Toxicity Test for Herbicides. Eurolab.Link

  • Lein, W., et al. Target-based discovery of novel herbicides. Current Opinion in Plant Biology, 2004. Link

  • Scarabel, L., et al. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, 2015. Link

  • Dose–response curves for different herbicides... ResearchGate.Link

  • Guidelines for the Testing of Chemicals. OECD.Link

  • OECD Guidelines for the Testing of Chemicals. Wikipedia.Link

  • How to Test Herbicides at Forest Tree Nurseries. USDA Forest Service.Link

  • Herbicide Screening and Application Method Development for Sustainable Weed Management in Tagetes erecta L. Fields. MDPI.Link

  • OECD Guideline for the Testing of Chemicals 509: Crop Field Trial. OECD, 2009. Link

  • Testing for Damaging Herbicide Residues. ChemCERT, 2018. Link

  • The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. MDPI, 2022. Link

  • Molecular Design of Novel Herbicide and Insecticide Seed Compounds with Machine Learning. ACS Omega, 2024. Link

  • A Quick Test for Herbicide Carry-over in the Soil. Nebraska Extension Publications.Link

  • Herbicides Can Negatively Affect Seed Performance in Native Plants. Ecological Restoration, 2014. Link

  • Herbicide dose required for 50% reduction (GR50) of dry biomass and resistance index. ResearchGate.Link

  • Scouting After a Herbicide Application and Confirming Herbicide Resistance. Cotton Incorporated.Link

  • Soltani, N., et al. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays. Weed Technology, 2021. Link

  • Screening of Pre- and Post-Emergence Herbicides for Weed Control in Camelina sativa (L.) Crantz. MDPI, 2022. Link

  • Quantifying herbicide dose–response and resistance in Echinochloa spp. by measuring root length in growth pouches. Canadian Science Publishing, 2017. Link

  • Selective herbicide safening in dicot plants: a case study in Arabidopsis. Frontiers in Plant Science, 2024. Link

  • The LD50, GR50 and resistance index (RI) values for the dose-response assay. ResearchGate.Link

  • Log-logistic analysis of herbicide dose-response relationships. ResearchGate.Link

  • Auxin and Monocot Development. PMC - PubMed Central, 2013. Link

  • Understanding Mechanisms of Herbicide Selectivity in Agro-Ecosystems: A Review. IntechOpen, 2023. Link

  • Monocot and dicot weed control with mixtures of quizalofop and florpyrauxifen-benzyl in the Provisia(TM) rice system. Mississippi State University Scholars Junction, 2019. Link

  • [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine. Matrix Scientific.Link

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Application Notes and Protocols for the Investigation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Potential Enzyme Inhibitor

The compound [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine is a fascinating molecule for drug discovery, primarily due to the convergence of two key structural motifs: a cyclopropylamine core and a dichlorophenoxy group. The cyclopropylamine moiety is a well-established pharmacophore, particularly in the realm of enzyme inhibition.[1][2] Its inherent ring strain and unique electronic properties make it a valuable component of mechanism-based inhibitors.[1][2] Notably, this functional group is central to the activity of drugs like tranylcypromine, an irreversible inhibitor of both Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO).[1] The dichlorophenoxy moiety, on the other hand, is commonly found in compounds with a range of biological activities, including herbicidal and potential therapeutic effects.[3][4][5] The presence of chlorine atoms can significantly influence a molecule's pharmacokinetic properties, such as lipophilicity and metabolic stability.[6]

Given these structural features, a primary hypothesis is that this compound functions as an inhibitor of monoamine oxidases (MAOs). MAOs are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[7][8][9] Dysregulation of MAO activity has been linked to several neurological disorders, including depression and Parkinson's disease, making MAO inhibitors a significant class of therapeutics.[8][9][10] This document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound, with a focus on its synthesis, characterization as an MAO inhibitor, and initial cellular toxicity assessment.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through established organic chemistry methodologies. A plausible route involves the reductive amination of a suitable ketone precursor. This method is a mild and efficient way to form secondary amines.[1]

Synthetic Workflow A 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one C Imine Intermediate A->C Reaction B Methylamine B->C Reaction E This compound C->E Reduction D Sodium Triacetoxyborohydride (STAB) D->E Reducing Agent

Caption: Proposed synthetic workflow for the target compound.

Protocol 1: Synthesis via Reductive Amination

This protocol outlines a general procedure for the synthesis of the title compound.

Materials:

  • 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one

  • Methylamine (solution in a suitable solvent, e.g., THF)

  • Sodium triacetoxyborohydride (STAB)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one (1.0 mmol) in anhydrous DCM (10 mL).

  • Add methylamine (1.2 mmol) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Carefully add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer twice with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield the final compound.

  • Confirm the structure and purity of the final product using NMR and mass spectrometry.

Application Notes: Investigating Monoamine Oxidase Inhibition

The structural similarity of the cyclopropylamine moiety to known MAO inhibitors strongly suggests that this compound is a candidate for inhibiting MAO-A and/or MAO-B. The primary application of this compound in a drug discovery context would be to characterize its inhibitory activity against these enzymes.

  • Mechanism of Action Hypothesis: The cyclopropylamine group can act as a mechanism-based inactivator of the flavin adenine dinucleotide (FAD) cofactor of MAO, leading to irreversible inhibition.[1]

  • Selectivity: It is crucial to determine if the compound is a selective inhibitor of MAO-A or MAO-B, or a non-selective inhibitor. Selective MAO-A inhibitors are typically used as antidepressants, while selective MAO-B inhibitors are used in the treatment of Parkinson's disease.[9]

  • Structure-Activity Relationship (SAR): The 3,4-dichloro substitution on the phenoxy ring likely influences the compound's binding affinity and selectivity for the MAO isoforms. This substitution pattern can be compared to other halogenated and non-halogenated analogs to build a structure-activity relationship.

Experimental Protocols

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available MAO inhibitor screening kits and provides a reliable method to determine the inhibitory potential of the test compound.[10][11] The assay measures the hydrogen peroxide (H₂O₂) produced from the oxidative deamination of a substrate by MAO.[7][8]

MAO Inhibition Assay cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Test Compound Dilutions D Incubate Compound + Enzyme A->D B MAO Enzyme (A or B) B->D C Assay Buffer C->D E Add Substrate (e.g., p-Tyramine) D->E F Incubate E->F G Add Detection Reagent (HRP + Dye) F->G H Measure Fluorescence (λex = 530 nm, λem = 585 nm) G->H

Caption: Workflow for the in vitro MAO inhibition assay.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., p-tyramine)

  • Horseradish peroxidase (HRP)

  • Fluorescent probe (e.g., Amplex Red or similar)

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B)[10]

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in assay buffer.

    • Dilute MAO-A and MAO-B enzymes to the desired working concentration in assay buffer.

    • Prepare a working solution of the substrate in assay buffer.

    • Prepare the detection reagent containing HRP and the fluorescent probe in assay buffer.

  • Assay Protocol:

    • To the wells of the 96-well plate, add 50 µL of the test compound dilutions or controls (vehicle control: DMSO in buffer; positive controls: known inhibitors).

    • Add 50 µL of the diluted MAO-A or MAO-B enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes.

    • Stop the reaction and initiate detection by adding 50 µL of the detection reagent to each well.

    • Incubate the plate at room temperature for 10 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530 nm and emission at 585 nm).[10]

Data Analysis:

Calculate the percentage of inhibition for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Fluorescence_inhibitor - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank)] x 100%

Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compound on a relevant cell line (e.g., a neuronal cell line like SH-SY5Y).[12]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear, flat-bottom microplate

  • Absorbance microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

    • Incubate the plate for 24-72 hours in a cell culture incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at a wavelength of 570 nm.

Data Analysis:

Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Presentation

Table 1: Summary of In Vitro Enzyme Inhibition Data

CompoundTargetIC₅₀ (nM)
This compoundMAO-AExperimental Value
This compoundMAO-BExperimental Value
Clorgyline (Control)MAO-ALiterature/Experimental Value
Pargyline (Control)MAO-BLiterature/Experimental Value

Table 2: Summary of Cell Viability Data

CompoundCell LineCC₅₀ (µM)
This compoundSH-SY5YExperimental Value
Positive Control (e.g., Staurosporine)SH-SY5YLiterature/Experimental Value

Conclusion and Future Directions

The provided protocols offer a foundational framework for the initial characterization of this compound in a drug discovery setting. The combination of the cyclopropylamine and dichlorophenoxy moieties makes it a compelling candidate for an MAO inhibitor. Successful inhibition in the in vitro assays would warrant further investigation, including:

  • Mechanism of Inhibition Studies: To determine if the inhibition is reversible or irreversible.

  • Selectivity Profiling: Screening against a broader panel of enzymes to assess off-target effects.

  • In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of depression or neurodegenerative diseases.

  • Pharmacokinetic Profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of this novel chemical entity.

References

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  • Cai, Z., & Li, X. (2014). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Bio-Assay of Bioactive Compounds. IntechOpen.
  • Cell Biolabs, Inc. (n.d.). Monoamine Oxidase Assays. Retrieved from [Link]

  • Kwon, Y. J., & Kim, M. S. (2018). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in molecular biology (Clifton, N.J.), 1726, 115–123.
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  • Lee, J., et al. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Advances, 14(2), 1047-1051.
  • Kočevar, M. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry, 1(1), 108-142.
  • Faure, S., & Gulea, M. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 115(1), 1213-1270.
  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103605.
  • Stockman, B. J., et al. (2023). NMR-Based Activity Assays for Determining Compound Inhibition, IC50 Values, Artifactual Activity, and Whole-Cell Activity of Nucleoside Ribohydrolases. JoVE (Journal of Visualized Experiments), (193), e59928.
  • DiscoverX. (2022, March 8). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement [Video]. YouTube. [Link]

  • CN106631824B. (2019). Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
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  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Chen, J., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of medicinal chemistry, 55(20), 8645–8648.
  • PubChem. (n.d.). Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. Retrieved from [Link]

  • Wikipedia. (2024, November 25). Dichlorprop. Retrieved from [Link]

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Application Notes and Protocols for Determining the Cellular Activity of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Hypothesis-Driven Approach to Target Deconvolution

The novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, presents a chemical scaffold suggestive of interaction with key players in neurotransmission. The presence of a dichlorophenoxy moiety, coupled with a cyclopropylmethylamine backbone, suggests potential activity at monoamine transporters or monoamine oxidases. This document provides a comprehensive, hypothesis-driven guide for researchers, scientists, and drug development professionals to elucidate the cellular activity of this compound. We will explore its potential as an inhibitor of monoamine transporters—specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT)—and as an inhibitor of monoamine oxidases A and B (MAO-A and MAO-B).

Furthermore, to ensure a thorough understanding of its pharmacological profile, we will outline protocols for assessing potential off-target effects at G-protein coupled receptors (GPCRs) through second messenger assays. This integrated approach is designed to provide a robust and nuanced understanding of the compound's mechanism of action.

Part 1: Monoamine Transporter Inhibition Assays

Monoamine transporters are critical for regulating neurotransmitter levels in the synapse and are primary targets for many psychoactive drugs.[1][2] The structural characteristics of this compound warrant a thorough investigation of its inhibitory potential at DAT, NET, and SERT.

Scientific Rationale

Inhibition of these transporters leads to an increase in the extracellular concentration of their respective neurotransmitters (dopamine, norepinephrine, and serotonin), thereby modulating neurotransmission. To quantify the inhibitory activity of our test compound, we will employ a cell-based neurotransmitter uptake inhibition assay. This assay measures the ability of the compound to block the uptake of a labeled substrate into cells engineered to express a specific monoamine transporter.[3][4][5][6][7]

Experimental Workflow: Monoamine Transporter Uptake Inhibition Assay

G cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture Culture HEK293 cells stably expressing hDAT, hNET, or hSERT plating Plate cells in 96-well plates and allow to form a confluent monolayer cell_culture->plating compound_add Add test compound at various concentrations plating->compound_add pre_incubate Pre-incubate for 10-20 minutes at room temperature compound_add->pre_incubate substrate_add Add fluorescently-labeled substrate pre_incubate->substrate_add incubate Incubate for a defined period (e.g., 30 minutes) substrate_add->incubate readout Measure intracellular fluorescence using a microplate reader incubate->readout analysis Calculate % inhibition and determine IC50 values readout->analysis

Caption: Workflow for the fluorescent monoamine transporter uptake inhibition assay.

Detailed Protocol: Fluorescent Neurotransmitter Transporter Uptake Assay

This protocol utilizes a commercially available fluorescent substrate that acts as a mimic for monoamine neurotransmitters, allowing for a homogeneous, no-wash assay format.[3][5][6]

Materials:

  • Cell Lines: HEK293 cells stably expressing human DAT (hDAT), hNET, or hSERT.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted in Assay Buffer.

  • Reference Inhibitors:

    • DAT: GBR-12909 or Nomifensine[5]

    • NET: Desipramine or Nisoxetine[8]

    • SERT: Fluoxetine or Paroxetine[2]

  • Fluorescent Substrate Kit: Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) or similar.[3][4][5][6][7]

  • 96-well, black-walled, clear-bottom microplates.

  • Fluorescence microplate reader with bottom-read capabilities.

Procedure:

  • Cell Plating: a. The day before the assay, seed the hDAT, hNET, or hSERT expressing HEK293 cells into 96-well plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.[5] b. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for the formation of a confluent monolayer.

  • Compound Preparation: a. Prepare serial dilutions of the test compound and reference inhibitors in Assay Buffer. A typical concentration range would be from 100 µM down to 10 pM. b. Include a vehicle control (e.g., 0.1% DMSO in Assay Buffer) and a positive control (a known inhibitor at a concentration that gives maximal inhibition).

  • Assay Execution: a. On the day of the assay, gently aspirate the culture medium from the wells. b. Wash the cell monolayer once with 100 µL of Assay Buffer. c. Add 50 µL of the diluted test compound, reference inhibitor, or vehicle control to the appropriate wells. d. Pre-incubate the plate for 10-20 minutes at room temperature.[8] e. Prepare the fluorescent substrate working solution according to the manufacturer's instructions. f. Add 50 µL of the fluorescent substrate working solution to all wells. g. Incubate the plate for 30 minutes at 37°C, protected from light.

  • Data Acquisition and Analysis: a. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 440 nm and emission at 520 nm).[8] b. Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Signal_compound - Signal_background) / (Signal_vehicle - Signal_background)) c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) [Expected Range]
This compoundhDATTo be determined
GBR-12909 (Reference)hDAT1-10
This compoundhNETTo be determined
Desipramine (Reference)hNET1-10
This compoundhSERTTo be determined
Fluoxetine (Reference)hSERT10-50

Part 2: Monoamine Oxidase Inhibition Assays

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, playing a crucial role in neurotransmitter metabolism.[9] Inhibition of MAOs can increase the levels of these neurotransmitters and is a therapeutic strategy for depression and neurodegenerative diseases.

Scientific Rationale

To determine if this compound inhibits MAO-A or MAO-B, a luminescence-based assay will be employed. This assay measures the activity of recombinant human MAO-A or MAO-B by detecting the production of a luminescent signal generated from a specific substrate.[10][11][12] The inhibitory effect of the test compound is quantified by the reduction in the luminescent signal.

Experimental Workflow: MAO-Glo™ Assay

G cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis reagent_prep Prepare MAO enzyme, substrate, and test compound dilutions mix_reagents Combine MAO enzyme, substrate, and test compound in a 96-well plate reagent_prep->mix_reagents incubate Incubate for 60 minutes at room temperature mix_reagents->incubate add_detection Add Luciferin Detection Reagent incubate->add_detection incubate_detect Incubate for 20 minutes to stabilize signal add_detection->incubate_detect readout Measure luminescence using a luminometer incubate_detect->readout analysis Calculate % inhibition and determine IC50 values readout->analysis

Caption: Workflow for the luminescent MAO-Glo™ inhibition assay.

Detailed Protocol: MAO-Glo™ Luminescent Assay

This protocol is based on the principles of the Promega MAO-Glo™ Assay.[10][11][12]

Materials:

  • Enzymes: Recombinant human MAO-A and MAO-B.

  • Assay Kit: MAO-Glo™ Assay kit (Promega) or similar, containing MAO substrate, reaction buffer, and Luciferin Detection Reagent.[10][11][12]

  • Test Compound: this compound, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Reference Inhibitors:

    • MAO-A: Clorgyline[13]

    • MAO-B: Pargyline or Selegiline (L-deprenyl)[14]

  • 96-well, white, opaque microplates.

  • Luminometer.

Procedure:

  • Reagent Preparation: a. Prepare serial dilutions of the test compound and reference inhibitors in the appropriate buffer. b. Prepare the MAO-A and MAO-B enzyme solutions and the MAO substrate solution according to the kit manufacturer's protocol.

  • Assay Execution: a. In a 96-well white plate, add the following to each well:

    • 25 µL of MAO substrate solution.[13]
    • 0.5 µL of the diluted test compound, reference inhibitor, or vehicle control.[13] b. To initiate the reaction, add 25 µL of the MAO-A or MAO-B enzyme solution to the respective wells.[13] c. Incubate the plate for 60 minutes at room temperature with gentle shaking.[13] d. Add 50 µL of the reconstituted Luciferin Detection Reagent to each well to stop the MAO reaction and initiate the luminescent signal.[12][13] e. Incubate for 20 minutes at room temperature to stabilize the signal.[12][13]
  • Data Acquisition and Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Calculate the percentage of inhibition for each concentration of the test compound as described for the transporter assay. c. Plot the % inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

Data Presentation:

CompoundTargetIC₅₀ (nM) [Expected Range]
This compoundMAO-ATo be determined
Clorgyline (Reference)MAO-A1-10
This compoundMAO-BTo be determined
Selegiline (Reference)MAO-B5-20

Part 3: Off-Target GPCR Activity Screening

To assess the selectivity of this compound, it is crucial to screen for potential off-target effects at a panel of G-protein coupled receptors (GPCRs).[15] Functional cell-based assays that measure the modulation of second messengers, such as cyclic AMP (cAMP) and intracellular calcium (Ca²⁺), are powerful tools for this purpose.[16][17]

Scientific Rationale

GPCRs are a large family of cell surface receptors that mediate a wide range of physiological responses.[18] They are classified based on the G-protein they couple to: Gs (stimulatory), Gi (inhibitory), and Gq. Gs- and Gi-coupled receptors modulate the activity of adenylyl cyclase, leading to an increase or decrease in intracellular cAMP levels, respectively.[18] Gq-coupled receptors activate phospholipase C, resulting in an increase in intracellular Ca²⁺.[19] By measuring changes in cAMP and Ca²⁺ levels in cells expressing specific GPCRs, we can determine if the test compound acts as an agonist or antagonist at these receptors.

cAMP Assay for Gs- and Gi-Coupled Receptors

G cluster_prep Cell & Compound Prep cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_prep Plate cells expressing Gs- or Gi-coupled GPCRs compound_prep Prepare test compound and controls cell_prep->compound_prep agonist_mode Agonist Mode: Add compound compound_prep->agonist_mode antagonist_mode Antagonist Mode: Add compound then reference agonist compound_prep->antagonist_mode incubate Incubate agonist_mode->incubate antagonist_mode->incubate lyse_detect Lyse cells and add detection reagents (e.g., HTRF) incubate->lyse_detect readout Measure FRET signal lyse_detect->readout analysis Determine EC50 (agonist) or IC50 (antagonist) readout->analysis

Caption: Workflow for the HTRF-based cAMP assay.

Detailed Protocol: HTRF-Based cAMP Assay

This protocol is based on a homogeneous time-resolved fluorescence (HTRF) competitive immunoassay format.[20]

Materials:

  • Cell Lines: HEK293 or CHO cells expressing the GPCR of interest (either Gs- or Gi-coupled).

  • cAMP Assay Kit: HTRF-based cAMP assay kit (e.g., from Cisbio) or similar.

  • Test Compound, Reference Agonists, and Antagonists.

  • Forskolin (for Gi-coupled receptor assays).

  • 384-well, white, low-volume microplates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed cells in 384-well plates and incubate overnight.

  • Agonist Mode: a. Add serial dilutions of the test compound or reference agonist. b. Incubate for 30 minutes at room temperature.

  • Antagonist Mode: a. Add serial dilutions of the test compound or reference antagonist. b. Incubate for 15 minutes. c. Add a fixed concentration (EC₈₀) of the reference agonist. For Gi-coupled receptors, also add forskolin to stimulate cAMP production. d. Incubate for 30 minutes at room temperature.

  • Detection: a. Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to all wells. b. Incubate for 60 minutes at room temperature.

  • Data Acquisition and Analysis: a. Read the HTRF signal at two wavelengths (e.g., 665 nm and 620 nm). b. Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. c. For agonist mode, plot cAMP concentration against compound concentration to determine the EC₅₀. d. For antagonist mode, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.

Calcium Flux Assay for Gq-Coupled Receptors

G cluster_prep Cell Preparation cluster_assay Assay & Detection cluster_analysis Data Analysis cell_plating Plate cells expressing Gq-coupled GPCRs dye_loading Load cells with a calcium-sensitive fluorescent dye cell_plating->dye_loading place_in_reader Place plate in a FLIPR or equivalent instrument dye_loading->place_in_reader read_baseline Read baseline fluorescence place_in_reader->read_baseline add_compound Add test compound (agonist or antagonist + agonist) read_baseline->add_compound read_response Read fluorescence change in real-time add_compound->read_response determine_response Determine peak fluorescence response read_response->determine_response calculate_potency Calculate EC50 (agonist) or IC50 (antagonist) determine_response->calculate_potency

Caption: Workflow for the calcium flux assay.

Detailed Protocol: Calcium Flux Assay

This protocol uses a fluorescent dye that increases in intensity upon binding to intracellular calcium.[19][21]

Materials:

  • Cell Lines: HEK293 or CHO cells expressing the Gq-coupled GPCR of interest.

  • Calcium Flux Assay Kit: (e.g., FLIPR Calcium 5 Assay Kit, Molecular Devices).[19]

  • Test Compound, Reference Agonists, and Antagonists.

  • 96- or 384-well, black-walled, clear-bottom microplates.

  • Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.

Procedure:

  • Cell Plating: Seed cells in microplates and incubate overnight.

  • Dye Loading: a. Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. b. Remove the culture medium and add the dye solution to the cells. c. Incubate for 60 minutes at 37°C.[19]

  • Assay and Detection: a. Place the cell plate and the compound plate in the FLIPR instrument. b. The instrument will measure a baseline fluorescence, then add the test compound (for agonist mode) or antagonist followed by agonist, and then continue to measure the fluorescence signal in real-time.

  • Data Analysis: a. The change in fluorescence intensity is proportional to the increase in intracellular calcium. b. For agonist mode, plot the peak fluorescence response against compound concentration to determine the EC₅₀. c. For antagonist mode, plot the inhibition of the agonist-induced calcium flux against compound concentration to determine the IC₅₀.

Data Presentation (Off-Target Screening):

GPCR Target (Example)CouplingAssay TypeActivity ModePotency (EC₅₀/IC₅₀ in µM)
β₂-Adrenergic ReceptorGscAMPAgonist> 10
Antagonist> 10
M₁ Muscarinic ReceptorGqCalcium FluxAgonist> 10
Antagonist> 10
D₂ Dopamine ReceptorGicAMPAgonist> 10
Antagonist> 10

Conclusion

The protocols detailed in this application note provide a robust framework for the initial characterization of this compound. By systematically evaluating its activity at monoamine transporters and monoamine oxidases, researchers can identify its primary mechanism(s) of action. The subsequent screening for off-target GPCR activity is an essential step in building a comprehensive pharmacological profile and assessing the compound's selectivity. This hypothesis-driven, multi-assay approach ensures a thorough and reliable deconvolution of the compound's cellular activities, paving the way for further preclinical development.

References

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  • Biocompare. Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. [Link]

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  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. [Link]

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Application Notes and Protocols for In Vivo Evaluation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Psychoactive Compound

This document provides a comprehensive framework for the in vivo investigation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a novel chemical entity. Due to a lack of specific published data on this compound, our approach is guided by its distinct chemical structure. The molecule features a central amine group and an aryl (dichlorophenoxy) moiety, separated by a flexible ethyl chain. This arrangement is a well-recognized pharmacophore for monoamine reuptake inhibitors.[1] These inhibitors function by blocking the transporters for key neurotransmitters such as serotonin, norepinephrine, and dopamine, thereby increasing their synaptic availability.[2]

Monoamine reuptake inhibitors are a cornerstone in the treatment of various central nervous system (CNS) disorders, including major depressive disorder, chronic pain, and attention-deficit/hyperactivity disorder (ADHD).[2][3] Therefore, it is hypothesized that this compound may exert its effects through the modulation of these monoaminergic systems. The following protocols are designed to systematically evaluate the potential antidepressant, analgesic, and anti-ADHD-like activities of this compound in established and validated animal models.

PART 1: Essential Preliminary Investigations

Prior to initiating efficacy studies, a foundational understanding of the compound's pharmacokinetic and toxicological profile is critical for informed dose selection and ensuring animal welfare.

Pharmacokinetic (PK) Profiling

Initial PK studies in rodents (typically rats) are necessary to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5] Key parameters to determine include:

  • Bioavailability: The fraction of an administered dose that reaches systemic circulation.

  • Half-life (t½): The time required for the concentration of the drug in the body to be reduced by one-half.

  • Peak Plasma Concentration (Cmax) and Time to Peak Concentration (Tmax): These parameters help in designing the dosing schedule, particularly the pre-treatment time before behavioral testing.

  • Brain Penetration: Assessing the ability of the compound to cross the blood-brain barrier is crucial for a CNS-acting drug.

These studies, often involving intravenous and oral administration, will guide the selection of the administration route and dosing frequency for subsequent efficacy models.[4][6][7]

Acute Toxicity Assessment

Acute toxicity studies are performed to determine the safety profile of the compound and to establish a safe dose range for efficacy studies.[8] This typically involves administering escalating single doses to rodents to identify the Maximum Tolerated Dose (MTD) and to observe any overt signs of toxicity. This process is essential for minimizing harm to the animals and is a regulatory prerequisite for further development.[9][10]

PART 2: In Vivo Efficacy Evaluation Protocols

Based on the therapeutic applications of known monoamine reuptake inhibitors, we propose evaluating this compound in models of depression, pain, and ADHD.

Protocol for Antidepressant-Like Activity

The Forced Swim Test (FST) and Tail Suspension Test (TST) are the most common and rapid screening tools for assessing antidepressant-like activity in rodents.[11][12] They are based on the principle that animals, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture, a state interpreted as "behavioral despair." Antidepressant compounds are known to reduce this immobility time.[13]

Objective: To evaluate the effect of the test compound on depressive-like behavior.

Materials:

  • Cylindrical tanks (e.g., 30 cm height x 20 cm diameter) made of transparent Plexiglas.[14]

  • Water maintained at 25 ± 1°C.

  • Video recording equipment.

  • Test compound, vehicle, and positive control (e.g., Fluoxetine).

Protocol Steps:

  • Animal Acclimation: Acclimate male C57BL/6 mice to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test compound, vehicle, or positive control via the predetermined route (e.g., intraperitoneal, oral) at appropriate pre-treatment times based on PK data.

  • Test Procedure:

    • Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[14]

    • Gently place each mouse into its respective cylinder.

    • The test duration is 6 minutes.[15]

    • Record the entire session for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.[14]

    • Measure the total time the mouse remains immobile (making only minimal movements to keep its head above water).

    • Compare the immobility time across treatment groups using one-way ANOVA followed by a suitable post-hoc test. A significant reduction in immobility compared to the vehicle group suggests antidepressant-like activity.

Caption: Workflow for the Forced Swim Test (FST).

Objective: To provide a secondary measure of antidepressant-like efficacy.

Materials:

  • Suspension box or bar.

  • Adhesive tape.

  • Video recording and analysis software.

Protocol Steps:

  • Animal Acclimation & Dosing: Follow the same initial steps as the FST protocol.

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse (approximately 1 cm from the tip).[16]

    • Suspend the mouse by its tail from the suspension bar, ensuring it cannot reach any surfaces.[17][18]

    • The test duration is 6 minutes.[16][18]

    • Record the session for analysis.

  • Data Analysis:

    • Quantify the total time the mouse remains immobile during the 6-minute test.[16]

    • Mice that climb their tails should be excluded from the analysis.[19]

    • Compare immobility time across groups. A significant decrease indicates potential antidepressant effects.

Experimental Groups for Antidepressant Models
Group 1: Vehicle Control (e.g., Saline + 1% Tween 80)
Group 2: Positive Control (e.g., Fluoxetine, 20 mg/kg, i.p.)
Group 3: Test Compound (Low Dose, e.g., 10 mg/kg)
Group 4: Test Compound (Medium Dose, e.g., 30 mg/kg)
Group 5: Test Compound (High Dose, e.g., 100 mg/kg)
Protocol for Analgesic Activity

Objective: To assess the peripheral analgesic properties of the test compound.

Rationale: The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-producing mediators like prostaglandins.[20] This induces a characteristic "writhing" response (abdominal constrictions and stretching). Analgesic compounds reduce the frequency of these writhes.[21][22]

Materials:

  • 0.6% Acetic Acid solution.

  • Test compound, vehicle, and positive control (e.g., Diclofenac).

  • Observation chambers.

  • Stopwatch.

Protocol Steps:

  • Animal Acclimation & Dosing: Acclimate male Swiss albino mice and administer compounds as previously described. A standard positive control is Diclofenac (e.g., 10 mg/kg, p.o.).

  • Induction of Writhing: After the appropriate pre-treatment time, administer 0.1 mL of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.[22]

  • Observation: Immediately place the mouse in an individual observation chamber and start the stopwatch.

  • Data Analysis:

    • Count the total number of writhes for a period of 15-20 minutes, starting 5 minutes after the acetic acid injection.[21]

    • Calculate the percentage inhibition of writhing for each group compared to the vehicle control.[23]

    • Analyze data for statistical significance.

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Protocol for Anti-ADHD-Like Activity

Objective: To evaluate the effect of the test compound on hyperactivity, a core symptom of ADHD.

Rationale: The Spontaneously Hypertensive Rat (SHR) is the most widely used and validated genetic animal model of ADHD, exhibiting hyperactivity, impulsivity, and inattention compared to its normotensive progenitor strain, the Wistar-Kyoto (WKY) rat.[24][25][26] The open-field test assesses locomotor activity and exploratory behavior.

Materials:

  • Open-field apparatus (e.g., a square arena 100 x 100 cm with 40 cm high walls), equipped with an automated tracking system (infrared beams or video tracking).

  • SHR and WKY rats (juvenile or young adult males are commonly used).

  • Test compound, vehicle, and positive control (e.g., Methylphenidate).

Protocol Steps:

  • Animal Acclimation & Dosing: Acclimate SHR and WKY rats to the testing room. Administer compounds as required. Methylphenidate (e.g., 2 mg/kg, i.p.) can be used as a positive control.

  • Test Procedure:

    • Place a single rat in the center of the open-field arena.

    • Allow the rat to freely explore for a set period (e.g., 30-60 minutes).

    • The apparatus should be cleaned thoroughly between trials to eliminate olfactory cues.

  • Data Analysis:

    • The tracking system will automatically record several parameters. The primary endpoint for hyperactivity is the total distance traveled .

    • Other parameters include rearing frequency, time spent in the center vs. periphery, etc.

    • Compare the total distance traveled by SHR rats across different treatment groups. A significant reduction in locomotor activity in treated SHR rats (without inducing general sedation) towards the levels of WKY controls suggests a therapeutic effect.

Experimental Groups for SHR Model
Group 1: WKY Control + Vehicle
Group 2: SHR Control + Vehicle
Group 3: SHR + Positive Control (e.g., Methylphenidate, 2 mg/kg)
Group 4: SHR + Test Compound (Low Dose)
Group 5: SHR + Test Compound (Medium Dose)
Group 6: SHR + Test Compound (High Dose)

PART 3: General Methodologies

Compound Administration

The choice of administration route should be guided by preliminary PK data and the intended clinical application.[6] Parenteral routes should use sterile, isotonic solutions where possible.[27]

Route Max Volume (Mouse) Max Volume (Rat) Needle Gauge Notes
Oral (gavage) ~10 mL/kg~10 mL/kg20-22g (ball-tip)Use smallest effective volume.[28]
Intraperitoneal (i.p.) ~10 mL/kg~10 mL/kg25-27gRisk of injecting into organs.[29]
Subcutaneous (s.c.) ~10 mL/kg~5 mL/kg25-27gSlower absorption.
Intravenous (i.v.) ~5 mL/kg~5 mL/kg27-30gRapid onset; requires skill.

Table adapted from multiple sources.[27][28][29]

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± Standard Error of the Mean (SEM). Statistical significance between groups should be determined using a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's test) to compare treatment groups against the vehicle control. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This document outlines a systematic, multi-tiered approach for the initial in vivo characterization of this compound. By postulating its mechanism as a monoamine reuptake inhibitor, we can leverage a suite of validated behavioral models to probe its therapeutic potential across several CNS disorders. This structured workflow, beginning with essential PK/Tox assessments and progressing to targeted efficacy studies, provides a robust foundation for decision-making in the early stages of the drug discovery and development process.

References

  • Can, A., Dao, D. T., Terrillion, C. E., Piantadosi, S. C., Bhat, S., & Gould, T. D. (2012). The tail-suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]

  • Cryan, J. F., & Slattery, D. A. (2012). The tail-suspension test. Journal of visualized experiments: JoVE, (59), e3769. [Link]

  • Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. (2012). The mouse forced swim test. Journal of visualized experiments: JoVE, (59), e3638. [Link]

  • Can, A., et al. (2023). Tail suspension test to assess depression/anxiety behavior in parkinsonian mice. protocols.io. [Link]

  • Yankelevitch-Yahav, R., Franko, M., Huly, A., & Doron, R. (2014). The forced swim test as a model of depressive-like behavior. Journal of visualized experiments: JoVE, (90), e51523. [Link]

  • Slattery, D. A., & Cryan, J. F. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Nature protocols, 7(6), 1009–1014. [Link]

  • Wikipedia. (n.d.). Tail suspension test. [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. [Link]

  • Understanding Animal Research. (2020). Factsheet on the forced swim test. [Link]

  • Estrada-Camarena, E., et al. (2021). Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers in Behavioral Neuroscience. [Link]

  • Prediger, R. D., et al. (2011). Spontaneously hypertensive rat (SHR) as an animal model for ADHD: a short overview. Revista Brasileira de Psiquiatria, 33(suppl 1), S41-S49. [Link]

  • Cao, J., et al. (2011). A Simple Behavioral Paradigm to Measure Impulsive Behavior in an Animal Model of Attention Deficit Hyperactivity Disorder (ADHD) of the Spontaneously Hypertensive Rats. Journal of visualized experiments: JoVE, (54), e2893. [Link]

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. [Link]

  • University of Iowa IACUC. (n.d.). Routes and Volumes of Administration in Mice. [Link]

  • Sagvolden, T., et al. (1993). Spontaneously hypertensive rats (SHR) as a putative animal model of childhood hyperkinesis: SHR behavior compared to four other rat strains. Physiology & behavior, 54(6), 1047–1055. [Link]

  • Shirole, R. L., & Shirole, N. L. (2022). Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study. Journal of Pharmaceutical Research International, 34(46A), 29-34. [Link]

  • Meyer, M. R., & Maurer, H. H. (2017). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in pharmacology, 8, 567. [Link]

  • Sagvolden, T. (2009). The Spontaneously Hypertensive Rat model of ADHD – the importance of selecting the appropriate reference strain. Neuroscience and biobehavioral reviews, 33(1), 12–21. [Link]

  • Ardalan, M., et al. (2023). Rodent research of attention-deficit/hyperactivity disorder: insights into widely used animal models. Translational Psychiatry, 13(1), 304. [Link]

  • Marti, M., et al. (2017). Psychostimulant Effect of the Synthetic Cannabinoid JWH-018 and AKB48: Behavioral, Neurochemical, and Dopamine Transporter Scan Imaging Studies in Mice. Frontiers in Pharmacology. [Link]

  • He, X., et al. (2018). In Vivo Nanotoxicity Assays in Animal Models. Methods in molecular biology, 1682, 127–141. [Link]

  • ScienceDaily. (2017). Novel method to detect toxic effects of chemicals could reduce need for animal testing. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Merck Veterinary Manual. (2023). Routes of Administration and Dosage Forms of Drugs. [Link]

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS, 50(5), 600–613. [Link]

  • InVivo Biosystems. (n.d.). Toxicity Screening: A New Generation Of Models. [Link]

  • Green, R. M., et al. (2022). Potential of in vivo stress reporter models to reduce animal use and provide mechanistic insights in toxicity studies. Archives of toxicology, 96(12), 3197–3210. [Link]

  • Umeå University. (2017). Novel method to detect toxic effects of chemicals could reduce need for animal testing. [Link]

  • Uddin, S. J., et al. (2005). The Analgesic and Anti-Inflammatory Activities of the Extracts of Phyllanthus reticulatus. Journal of Medical Sciences, 5(1), 38-41. [Link]

  • Morton, D. B., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of applied toxicology: JAT, 21(1), 15–23. [Link]

  • Huestis, M. A., & Brandt, S. D. (2015). In Vivo Toxicokinetics of Novel Psychoactive Substances (NPS) in Rats. Toxicology Letters, 238(2), S16. [Link]

  • O'Donnell, J. M., & Frazer, A. (1992). Effect of antidepressant drugs on monoamine synthesis in brain in vivo. Neuropharmacology, 31(7), 679–684. [Link]

  • Singh, D., et al. (2016). New psychoactive substances of natural origin: A brief review. Journal of police and criminal psychology, 31(1), 55–62. [Link]

  • Negus, S. S., & Neddenriep, B. (2013). Effects of Monoamine Reuptake Inhibitors in Assays of Acute Pain-Stimulated and Pain-Depressed Behavior in Rats. The journal of pain, 14(11), 1365–1375. [Link]

  • Cannaert, A., et al. (2020). In vitro and in vivo pharmacology of nine novel synthetic cannabinoid receptor agonists. Neuropharmacology, 177, 108226. [Link]

  • Roth, B. L., & Chuang, D. M. (2005). Monoamine reuptake inhibitors: Highlights of recent research developments. Drug Development Research, 65(3), 97-118. [Link]

  • Taylor & Francis Online. (n.d.). Monoamine reuptake inhibitors – Knowledge and References. [Link]

  • Spoida, K., et al. (2022). Common network effect-patterns after monoamine reuptake inhibition in dissociated hippocampus cultures. Journal of neural transmission, 129(3), 291–305. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. As Senior Application Scientists, we focus on the underlying chemical principles to help you optimize your reaction yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, which typically proceeds via a reductive amination pathway.

Diagram of the General Reductive Amination Workflow

Reductive Amination Workflow cluster_0 Reaction Setup cluster_1 Imine/Iminium Formation cluster_2 Reduction cluster_3 Workup and Purification Start 1. Combine Ketone/Aldehyde and Amine Solvent 2. Add Anhydrous Solvent Start->Solvent Acid 3. Introduce Acid Catalyst (e.g., Acetic Acid) Solvent->Acid Stir 4. Stir at Room Temperature Acid->Stir Monitor_Imine 5. Monitor Imine Formation (TLC/LC-MS) Stir->Monitor_Imine Reducing_Agent 6. Add Reducing Agent (e.g., NaBH(OAc)₃) Monitor_Imine->Reducing_Agent Stir_Reduce 7. Stir until Completion Reducing_Agent->Stir_Reduce Monitor_Product 8. Monitor Product Formation (TLC/LC-MS) Stir_Reduce->Monitor_Product Quench 9. Quench Reaction Monitor_Product->Quench Extract 10. Liquid-Liquid Extraction Quench->Extract Purify 11. Column Chromatography Extract->Purify Product 12. Isolate Pure Product Purify->Product

Caption: General workflow for a one-pot reductive amination synthesis.

Issue 1: Low to No Product Formation

Possible Cause 1: Inefficient Imine/Iminium Ion Formation

The crucial first step is the formation of an imine or iminium ion intermediate from the reaction between the carbonyl group of 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one and methylamine.

  • Solution:

    • pH Optimization: Imine formation is often favored under mildly acidic conditions (pH 4-6).[1] If the reaction medium is too acidic, the methylamine will be protonated, rendering it non-nucleophilic. Conversely, if the medium is too basic, the carbonyl group won't be sufficiently activated. Acetic acid is a commonly used catalyst to achieve the optimal pH range.[1]

    • Water Scavenging: The formation of the imine is a condensation reaction that produces water. The presence of excess water can shift the equilibrium back towards the starting materials. While not always necessary, adding a dehydrating agent like anhydrous MgSO₄ or Na₂SO₄ can improve imine formation.

Possible Cause 2: Inappropriate Reducing Agent

The choice of reducing agent is critical for a successful reductive amination.

  • Solution:

    • Selective Reduction: A common pitfall is using a reducing agent that is too reactive and reduces the starting ketone before it can form the imine. Sodium borohydride (NaBH₄) can be problematic for this reason.[1]

    • Recommended Reagents: Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanobohydride (NaBH₃CN) are milder and more selective reducing agents that will preferentially reduce the iminium ion over the ketone.[1][2]

Possible Cause 3: Reagent Quality

  • Solution:

    • Purity: Ensure that all reagents, including the starting ketone, methylamine, and solvents, are of high purity and anhydrous where specified.[3] Impurities can interfere with the reaction.

    • Methylamine Source: Use a reliable source of methylamine, such as a solution in a suitable solvent (e.g., THF or ethanol) or as a salt (methylamine hydrochloride) with the addition of a non-nucleophilic base to liberate the free amine.

Issue 2: Significant Formation of Side Products

Possible Cause 1: Over-alkylation to a Tertiary Amine

If the newly formed secondary amine reacts further with another molecule of the ketone and is subsequently reduced, a tertiary amine byproduct will form.

  • Solution:

    • Stoichiometry Control: Carefully control the stoichiometry of the reactants. Using a slight excess of the amine can sometimes help, but a large excess can complicate purification.[1]

    • Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the opportunity for the secondary amine product to react further.

Possible Cause 2: Formation of an Alcohol Byproduct

This occurs when the reducing agent reduces the starting ketone.

  • Solution:

    • Selective Reducing Agent: As mentioned previously, use a milder reducing agent like NaBH(OAc)₃.[1]

    • One-Pot, Two-Step Approach: An alternative is to first allow the imine to form completely (monitoring by TLC or LC-MS) and then add the reducing agent. This separates the imine formation and reduction steps, preventing the premature reduction of the ketone.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

The choice of solvent can significantly impact the reaction. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used and are effective for dissolving the starting materials and facilitating the reaction. Tetrahydrofuran (THF) is also a viable option. It is crucial to use anhydrous solvents to favor imine formation.

Q2: How can I effectively monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting ketone, the imine intermediate, and the final product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, liquid chromatography-mass spectrometry (LC-MS) can be used to track the disappearance of reactants and the appearance of the product mass.

Q3: My purification by column chromatography is difficult. Are there any tips?

The basic nature of the amine product can cause it to streak on silica gel. To mitigate this, you can:

  • Add a Base to the Eluent: Add a small amount of a basic modifier, such as triethylamine (~1%) or ammonium hydroxide, to the eluent system.

  • Use a Different Stationary Phase: Consider using alumina (basic or neutral) instead of silica gel for the chromatography.

Q4: Can I use a different C1 source for the methylation step?

While this guide focuses on the direct use of methylamine, N-methylation can be achieved through other methods if you are starting with the primary amine. For instance, paraformaldehyde can be used as a C1 source in the presence of a suitable reducing agent.[5] Another approach involves using methanol as a sustainable C1 source with a ruthenium-based catalyst.[6]

Quantitative Data Summary

The following table provides a hypothetical comparison of different reaction conditions to illustrate the impact on yield.

EntryReducing AgentAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄Acetic AcidDCM251235
2NaBH(OAc)₃Acetic AcidDCM251285
3NaBH₃CNAcetic AcidTHF251280
4NaBH(OAc)₃NoneDCM252450
5NaBH(OAc)₃Acetic AcidDCM40682

This data is illustrative and actual results may vary.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one

  • Methylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes/Triethylamine for eluent

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethan-1-one (1.0 eq) in anhydrous DCM.

  • Amine Addition: Add methylamine solution (1.2 eq) to the flask, followed by glacial acetic acid (1.1 eq).

  • Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by TLC or LC-MS.

  • Reduction: Once imine formation is significant, cool the reaction mixture in an ice bath and add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • Reaction Completion: Remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction for the disappearance of the imine and the formation of the product.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 1% triethylamine).

  • Characterization: Combine the pure fractions and remove the solvent under reduced pressure to yield the final product. Characterize by NMR, IR, and mass spectrometry.

Diagram of the Troubleshooting Logic

Troubleshooting Logic Start Low Yield or No Product Check_Imine Check for Imine Formation (TLC/LC-MS) Start->Check_Imine No_Imine No Imine Formed Check_Imine->No_Imine No Imine_Formed Imine is Formed Check_Imine->Imine_Formed Yes Optimize_pH Optimize pH with Acetic Acid (pH 4-6) No_Imine->Optimize_pH Check_Reducing_Agent Evaluate Reducing Agent Imine_Formed->Check_Reducing_Agent Check_Reagents Check Reagent Purity and Anhydrous Conditions Optimize_pH->Check_Reagents NaBH4_Used Using NaBH₄? Check_Reducing_Agent->NaBH4_Used Yes Selective_Agent_Used Using NaBH(OAc)₃ or NaBH₃CN? Check_Reducing_Agent->Selective_Agent_Used Yes Switch_Agent Switch to Milder Agent (e.g., NaBH(OAc)₃) NaBH4_Used->Switch_Agent Check_Side_Products Significant Side Products? Selective_Agent_Used->Check_Side_Products Success Improved Yield Switch_Agent->Success Alcohol_Byproduct Alcohol Byproduct Present Check_Side_Products->Alcohol_Byproduct Yes Overalkylation Over-alkylation Product Check_Side_Products->Overalkylation Yes Alcohol_Byproduct->Switch_Agent Slow_Addition Slow Addition of Reducing Agent Overalkylation->Slow_Addition Control_Stoichiometry Adjust Stoichiometry Slow_Addition->Control_Stoichiometry Control_Stoichiometry->Success

Caption: A logical flow for troubleshooting common synthesis issues.

References

  • Benchchem. Technical Support Center: Reductive Amination for Secondary Amine Synthesis.
  • Zhang, Y., Zhang, H., & Gao, K. (2021). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications.
  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR.
  • Wang, D., et al. (2023). CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source. ACS Publications.
  • Kim, J., et al. (2018). Selective N-Formylation and N-Methylation of Amines Using Methanol as a Sustainable C1 Source. ACS Publications.
  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers.
  • ResearchGate. Effect of reaction time on the N‐methylation reaction over (A) In2O3...
  • Benchchem. Optimizing reaction conditions for N-methylation of 4-aminobenzamide.
  • Sigma-Aldrich. Application Note – Reductive Amination.

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Technical Support Center: Synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.

I. Synthetic Overview & Key Challenges

The synthesis of this compound is typically achieved in two key stages:

  • Williamson Ether Synthesis: Formation of the ketone intermediate, 1-cyclopropyl-2-(3,4-dichlorophenoxy)ethanone, from 3,4-dichlorophenol and a suitable 2-halo-1-cyclopropylethanone.

  • Reductive Amination: Conversion of the ketone intermediate to the target secondary amine via reaction with methylamine in the presence of a reducing agent.

Each stage presents a unique set of challenges that can impact yield and purity. This guide will address these issues systematically.

II. Troubleshooting Guide: Side Reactions & Solutions

This section addresses specific experimental issues, their probable causes, and validated solutions.

A. Issues in the Synthesis of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone (Williamson Ether Synthesis)

Problem 1: Low Yield of the Ketone Intermediate with Significant Unreacted 3,4-Dichlorophenol

  • Probable Cause: Incomplete deprotonation of 3,4-dichlorophenol or insufficient reactivity of the electrophile. The Williamson ether synthesis is an S_N2 reaction, and its efficiency is highly dependent on the strength of the base and the nature of the leaving group on the halo-ketone.[1]

  • Solution:

    • Base Selection: Employ a stronger base to ensure complete formation of the phenoxide. Sodium hydride (NaH) or potassium hydride (KH) are excellent choices as they irreversibly deprotonate the phenol.[1] If using weaker bases like potassium carbonate (K₂CO₃), ensure it is finely powdered and anhydrous, and consider using a phase-transfer catalyst in a suitable solvent system.

    • Solvent Choice: Use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the phenoxide.[2]

    • Reaction Temperature: Gently heating the reaction mixture (e.g., to 50-60 °C) can increase the reaction rate, but excessive heat may promote side reactions.[3]

Problem 2: Presence of Impurities with the Same Mass as the Product, but Different Retention Times in Chromatography

  • Probable Cause: Formation of C-alkylated isomers. While O-alkylation is the desired pathway, competitive C-alkylation of the aromatic ring can occur, leading to constitutional isomers that are often difficult to separate from the desired product.

  • Solution:

    • Control of Reaction Conditions: Lowering the reaction temperature can sometimes favor O-alkylation over C-alkylation.

    • Choice of Counter-ion: The choice of the alkali metal counter-ion for the phenoxide can influence the O/C alkylation ratio.

Problem 3: Complex Mixture of Byproducts and Low Mass Balance

  • Probable Cause: Self-condensation or degradation of the 2-halo-1-cyclopropylethanone starting material under basic conditions. These halo-ketones can be unstable in the presence of strong bases.

  • Solution:

    • Controlled Addition: Add the 2-halo-1-cyclopropylethanone solution slowly to the pre-formed phenoxide solution at a controlled temperature (e.g., 0 °C to room temperature). This ensures the halo-ketone is consumed by the phenoxide as it is added, minimizing its concentration and the likelihood of self-reaction.

    • Stoichiometry: Use a slight excess of the 3,4-dichlorophenol to ensure the complete consumption of the more unstable halo-ketone.

B. Issues in the Reductive Amination of 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone

Problem 1: Incomplete Conversion of the Ketone Starting Material

  • Probable Cause: Insufficient imine formation prior to reduction, or a reducing agent that is too weak or used in insufficient quantity. For some less reactive ketones, imine formation can be slow.[4]

  • Solution:

    • Promote Imine Formation:

      • pH Control: Maintain a slightly acidic pH (around 5-6) to catalyze imine formation. This can be achieved by adding a catalytic amount of acetic acid.

      • Dehydration: Use molecular sieves to remove the water formed during imine formation, which drives the equilibrium towards the product.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a superior choice as it is selective for the iminium ion and tolerant of mildly acidic conditions.[5] It is also less likely to reduce the starting ketone compared to sodium borohydride (NaBH₄).[6]

Reducing AgentTypical SolventKey CharacteristicsPotential Side Reactions
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive, readily available.Can reduce the starting ketone if imine formation is slow.[6]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFSelective for imines at neutral pH.Highly toxic, can generate HCN gas upon acidification.[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloromethane (DCM), Dichloroethane (DCE)Highly selective for imines/iminium ions, mild.Moisture sensitive.[6]

Problem 2: Presence of a Persistent Imine Impurity in the Final Product

  • Probable Cause: Incomplete reduction of the imine intermediate. This can be due to insufficient reducing agent, deactivation of the reducing agent, or steric hindrance.

  • Solution:

    • Increase Reducing Agent Stoichiometry: Add a larger excess of the reducing agent (e.g., increase from 1.5 to 2.0 equivalents).

    • Extended Reaction Time: Allow the reaction to stir for a longer period after the addition of the reducing agent.

    • Protonation of the Imine: The addition of a mild acid like acetic acid can protonate the imine, forming an iminium ion which is more readily reduced.[5]

Problem 3: Formation of an Unexpected Pyrrolidine Derivative

  • Probable Cause: Under certain catalytic conditions, particularly with some transition metal catalysts (e.g., ruthenium), cyclopropyl ketones can undergo ring expansion upon reaction with amines to form pyrrolidine derivatives.[7]

  • Solution:

    • Avoid Specific Catalysts: Stick to borohydride-based reducing agents (NaBH₄, NaBH₃CN, NaBH(OAc)₃) which are not known to promote this ring expansion.

    • Catalyst Screening: If a catalytic hydrogenation approach is desired, rhodium catalysts tend to favor the traditional reductive amination product over ring expansion.[7]

III. Visualizing Reaction Pathways

Main Synthetic Pathway

Main Synthesis cluster_0 Williamson Ether Synthesis cluster_1 Reductive Amination A 3,4-Dichlorophenol C 1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethanone A->C Base (e.g., NaH) B 2-Bromo-1-cyclopropylethanone B->C E This compound C->E Reducing Agent (e.g., NaBH(OAc)3) D Methylamine D->E

Caption: Overall synthetic route.

Side Reactions in Reductive Amination

Side Reactions Ketone Ketone Intermediate Imine Imine Intermediate Ketone->Imine + Methylamine - H2O Alcohol Alcohol Byproduct Ketone->Alcohol Direct Reduction (e.g., by NaBH4) Pyrrolidine Pyrrolidine Derivative Ketone->Pyrrolidine Ru Catalyst + Amine Methylamine Methylamine Methylamine->Imine TargetAmine Target Secondary Amine Imine->TargetAmine Reduction

Caption: Potential side reactions during reductive amination.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for the reductive amination step?

For this specific transformation, sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended. It is a mild and selective reducing agent that works well for the reductive amination of ketones and is less likely to prematurely reduce the ketone starting material compared to sodium borohydride.[5][6]

Q2: My reaction stalls, leaving a mixture of the ketone, imine, and product. How can I drive it to completion?

This is a common issue. Consider the following:

  • Sequential Addition: First, stir the ketone and methylamine (with a catalytic amount of acetic acid) in the solvent for a few hours to ensure maximum imine formation before adding the reducing agent.

  • Temperature: While many reductive aminations are run at room temperature, gentle heating (e.g., to 40 °C) after the addition of the reducing agent can sometimes help push the reaction to completion.

  • Reagent Purity: Ensure your methylamine solution's concentration is accurate and that the reducing agent has not been deactivated by moisture.

Q3: Is there a risk of cleaving the 3,4-dichlorophenoxy ether linkage during the synthesis?

Under the standard conditions for Williamson ether synthesis and borohydride-mediated reductive amination, the dichlorophenoxy ether bond is generally stable. Harsh acidic conditions (e.g., using strong Lewis acids in conjunction with certain reducing agents) or some catalytic hydrogenation conditions could potentially lead to ether cleavage, but this is not a common side reaction in this specific context.

Q4: How can I best purify the final product?

The final amine product is basic and can be purified using an acid-base extraction.

  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous acid solution (e.g., 1M HCl). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like the unreacted ketone) in the organic layer.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer (e.g., with 2M NaOH) to a pH > 10.

  • Extract the free amine back into an organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. This method is effective for separating the basic amine product from the neutral ketone starting material and the less basic imine intermediate.

V. References

  • CN105153054A - Synthesis method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.

  • BenchChem - Synthesis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone: Application Notes and Protocols.

  • Khan, A. R., et al. (2010). 2-(2,4-Dichlorophenoxy)-1-(1H-pyrazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2476.

  • Li, W., et al. (2010). 1-[4-(3-Chloropropoxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o52.

  • Gevorgyan, V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(22), 5968–5970.

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

  • LibreTexts Chemistry - 9.5: Williamson ether synthesis.

  • EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

  • Reddit - r/OrganicChemistry: Williamson Ether synthesis.

  • LibreTexts Chemistry - Williamson Ether Synthesis.

  • Borch, R. F., & Hassid, A. I. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N -Dimethylcyclohexylamine. Organic Syntheses, 52, 124.

  • Myers, A. - C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.

  • Edubirdie - Williamson Ether Synthesis.

  • Hussein, M. Z., et al. (2013). 3,4-Dichlorophenoxyacetate interleaved into anionic clay for controlled release formulation of a new environmentally friendly agrochemical. Chemistry Central Journal, 7(1), 138.

  • Organic Chemistry Portal - Reductive Amination - Common Conditions.

  • Wang, J., et al. (2020). Direct reductive amination of ketones with amines by reductive aminases. Nature Communications, 11(1), 5814.

  • Maryanoff, C. A., & McComsey, D. F. (1985). Synthesis of 2,3,4,5-Tetrahydro-1,5-methano-1H-3-benzazepine via Oxidative Cleavage and Reductive Amination Strategies. The Journal of Organic Chemistry, 50(18), 3450–3452.

  • BenchChem - A Comparative Analysis of Synthetic Routes to 1-Cyclopropyl-2-(4-fluorophenyl)ethanone.

  • Organic Chemistry Portal - Hitchhiker's guide to reductive amination.

  • Dalvie, D., et al. (2012). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor-1 Receptor Antagonist. Journal of Medicinal Chemistry, 55(1), 229–244.

  • Bara, A., et al. (2005). Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. Forensic Science International, 155(2-3), 101–111.

Sources

Overcoming solubility issues of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. This resource is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. Our goal is to provide a foundational understanding of its physicochemical properties and to offer practical, step-by-step guidance to overcome these issues in your experiments.

Compound Profile & Inherent Challenges

This compound possesses a molecular architecture that presents a classic solubility dilemma. The large, non-polar surface area, dominated by the dichlorinated phenyl ring and the cyclopropyl group, confers significant lipophilicity. This hydrophobicity is the primary driver of its poor aqueous solubility.

However, the molecule also contains a secondary amine, which is a basic center. This basicity is the key to unlocking its solubility. By protonating this amine to form a cationic salt, we can dramatically increase its affinity for polar solvents like water.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so poorly soluble in my neutral aqueous buffer (e.g., PBS pH 7.4)?

At neutral pH, the secondary amine group is predominantly in its free base, uncharged form. The molecule's large, hydrophobic dichlorophenoxy and cyclopropyl moieties dominate its physicochemical behavior, leading to very low affinity for water and subsequent poor solubility.

Q2: What is the single most effective first step to improve its aqueous solubility?

The most direct and effective initial strategy is pH adjustment . Lowering the pH of the aqueous medium with a suitable acid will protonate the basic methylamine group, forming a more polar and water-soluble ammonium salt.[1][2] Most simple alkyl amines have pKₐ values for their conjugate acids in the range of 9.5 to 11.0, meaning they are significantly protonated and positively charged at physiological pH and below.[3]

Q3: I need to prepare a high-concentration stock solution. What solvent should I use?

For initial high-concentration stock solutions, a water-miscible organic solvent is recommended. The best choices are typically Dimethyl Sulfoxide (DMSO) or ethanol due to their strong solubilizing power for a wide range of organic molecules. These stock solutions can then be diluted into your final aqueous medium.

Q4: Will particle size reduction techniques like micronization help?

Particle size reduction, including micronization and nanosizing, increases the surface area-to-volume ratio of the solid compound.[4] This primarily enhances the rate of dissolution but does not change the compound's intrinsic equilibrium solubility.[4] While it can be a useful strategy, it may not be sufficient on its own if the target concentration is well above the compound's solubility limit.

Troubleshooting Guide: Common Experimental Issues

Q5: I dissolved my compound in DMSO to make a 10 mM stock, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What happened and how do I fix it?

This common issue is known as "crashing out." The DMSO stock is a stable solution, but when a small volume is added to a large volume of an aqueous buffer, the DMSO is diluted, and the solvent environment rapidly becomes highly polar. The compound is no longer soluble in this new environment and precipitates.

Solutions:

  • Lower the Final Concentration: The most straightforward solution is to determine if your experiment can be performed at a lower final concentration that is below the compound's aqueous solubility limit.

  • Employ a Co-solvent System: Instead of diluting directly into a purely aqueous buffer, dilute the stock into a buffer that already contains a certain percentage of a water-miscible organic solvent (a co-solvent).[5] This maintains a more favorable solvent environment for the compound. Common co-solvents for this purpose include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[6]

  • pH Modification of the Final Medium: Ensure your final aqueous medium is buffered to an acidic pH (e.g., pH 4-5) before adding the DMSO stock. This pre-acidified environment will immediately protonate the compound upon dilution, keeping it in its soluble salt form.

  • Serial Dilution: In some cases, performing an intermediate dilution step in a 1:1 mixture of organic solvent and aqueous buffer can help before the final dilution.

Q6: I need to prepare a formulation for an in vivo animal study. Are DMSO and high concentrations of other organic solvents acceptable?

High concentrations of solvents like DMSO can have their own toxicological and pharmacological effects, which can confound experimental results. While small final concentrations (typically <0.5-1%) are often tolerated, it is crucial to minimize their use in in vivo studies.

Alternative Strategies for In Vivo Formulations:

  • Aqueous Solutions with pH Adjustment: If the compound is sufficiently soluble in an acidic aqueous solution, this is often the cleanest formulation. A citrate or acetate buffer can be used.

  • Co-Solvent Systems: A ternary system, such as one containing saline, PEG 400, and ethanol, can be effective. The goal is to use the minimum amount of organic co-solvents necessary to achieve the desired concentration.[7]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule and increasing aqueous solubility.[8] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Lipid-Based Formulations: For very lipophilic compounds, incorporating them into lipid vehicles like self-emulsifying drug delivery systems (SEDDS) can significantly improve oral absorption.[9][10]

Q7: Which organic solvents are best for solubilizing this compound, and which should I avoid?

The choice of solvent depends on the application (e.g., stock solution vs. final formulation). The principle of "like dissolves like" applies; a solvent that has some polarity but also significant non-polar character will be most effective.

SolventRecommended UseRationale & Cautions
DMSO High-concentration stock solutionsExcellent solubilizing power. Can be difficult to remove and may have biological effects at higher concentrations.
Ethanol (EtOH) Stock solutions, co-solventGood solubilizing power, volatile, and generally well-tolerated at low concentrations. A good choice for co-solvent systems.
Methanol (MeOH) Solubilization for chemical analysisGood solubilizing power but generally avoided for biological assays due to higher toxicity than ethanol.
Propylene Glycol (PG) Co-solvent for formulationsLess volatile than ethanol, often used in parenteral and oral formulations.[6]
Polyethylene Glycol 400 Co-solvent for formulationsA non-volatile polymer, frequently used in both oral and parenteral formulations to enhance solubility.[6]
Acetone Solubilization for analysis/cleaningHighly volatile. Generally not used in biological assays.
Acetonitrile (ACN) Solubilization for analysis (e.g., HPLC)Good solubilizing power, common mobile phase component. Not for biological assays.
Water (Neutral pH) Not Recommended The compound is expected to have very low solubility due to its hydrophobic nature.
Hexanes / Heptane Not Recommended These are highly non-polar solvents. While the dichlorophenoxy group has non-polar character, the amine provides enough polarity to make it insoluble in pure alkanes.

Experimental Protocols & Workflows

Protocol 1: Preparation of an Aqueous Solution via pH Adjustment

This protocol aims to create a 1 mg/mL aqueous solution by forming the hydrochloride salt in situ.

  • Weigh Compound: Accurately weigh 1.0 mg of this compound into a sterile microcentrifuge tube or glass vial.

  • Pre-wet with Organic Solvent: Add a minimal volume (e.g., 10-20 µL) of ethanol to the solid to wet the powder and facilitate its interaction with the aqueous acid. Gently swirl.

  • Acidification: Prepare a 0.1 M solution of hydrochloric acid (HCl). Add the 0.1 M HCl dropwise to the vial while vortexing or stirring. The solid should begin to dissolve as the amine is protonated.

  • Observe and Adjust: Continue adding acid until the solid is fully dissolved. A slight excess of acid is acceptable. Sonication in a bath sonicator for 5-10 minutes can aid dissolution.

  • Final Volume Adjustment: Once fully dissolved, add sterile water or a suitable acidic buffer (e.g., pH 4.5 citrate buffer) to reach a final volume of 1.0 mL.

  • Verification: Visually inspect the final solution against a light source to ensure there is no precipitate or haziness. The final pH should be confirmed to be acidic.

Diagram: Solubilization Strategy Decision Workflow

This diagram outlines a logical progression for selecting an appropriate solubilization method.

G cluster_solutions Troubleshooting Strategies start Goal: Solubilize Compound in Aqueous Medium stock Prepare High-Conc. Stock in DMSO or EtOH start->stock dilute Dilute Stock into Final Aqueous Buffer stock->dilute precipitate Does it Precipitate? dilute->precipitate success Success! Proceed with Experiment precipitate->success No troubleshoot Troubleshooting Required precipitate->troubleshoot Yes ph_adjust Option 1: Acidify Final Buffer (pH < 6) BEFORE adding stock troubleshoot->ph_adjust cosolvent Option 2: Add Co-solvent (5-10% EtOH/PEG400) to Final Buffer BEFORE adding stock troubleshoot->cosolvent advanced Option 3 (Advanced): Use Cyclodextrin or Lipid-Based Formulation troubleshoot->advanced

Caption: Decision tree for solubilizing the compound.

References

  • Sareen, S., Mathew, G., & Joseph, L. (2012). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]

  • Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available at: [Link]

  • Creative Commons. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Hart, M. L., et al. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]

  • Lee, H. Y., et al. (2013). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • ChemGulf. (2025). How do amines and amides affect the pH of a solution?. ChemGulf Blog. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Available at: [Link]

  • Sharma, D., et al. (2019). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • askIITians. (2025). How does pH affect solubility?. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. Available at: [Link]

  • ResearchGate. (n.d.). Solubilization by cosolvents. Establishing useful constants for the log-linear model. ResearchGate. Available at: [Link]

Sources

Stability testing of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

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This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. It is designed to offer practical, field-proven insights into the stability of this compound under various experimental conditions. The information presented here is grounded in established scientific principles and regulatory guidelines to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound, providing concise answers and explanations based on its chemical structure.

Q1: What are the primary chemical liabilities of this compound that could lead to degradation?

A1: The molecule possesses several functional groups that can be susceptible to degradation under certain conditions:

  • Secondary Amine: The methylamine group is a potential site for oxidation, which can be catalyzed by light, heat, or the presence of metal ions.[1][2] Amines can also undergo N-formylation or N-methylation in the presence of certain impurities originating from excipients like polyethylene glycols (PEGs).[3]

  • Phenoxy Ether Linkage: The ether bond connecting the dichlorophenyl ring to the ethyl side chain can be susceptible to cleavage, particularly under harsh acidic or basic conditions, or through oxidative pathways.[4][5]

  • Dichlorophenyl Ring: While generally stable, the aromatic ring can undergo photochemical degradation upon exposure to UV light, potentially leading to dechlorination or the formation of phenolic byproducts.[6][7]

  • Cyclopropyl Group: The strained cyclopropyl ring is generally stable but can be susceptible to opening under certain extreme acidic or catalytic conditions, though this is less common than degradation at the other functional groups.[8]

Q2: How is the stability of this compound likely to be affected by pH?

A2: The pH of a solution can significantly influence the stability of this compound.[9][10][11]

  • Acidic Conditions (Low pH): In acidic solutions, the secondary amine will be protonated, which can increase its solubility in aqueous media. However, extreme acidic conditions could potentially catalyze the hydrolysis of the phenoxy ether linkage.[10][12]

  • Neutral to Alkaline Conditions (High pH): As the pH increases, the amine will be in its free base form, which is more nucleophilic and potentially more susceptible to oxidation.[9] Alkaline conditions can also promote the hydrolysis of any ester-like impurities that may be present and can catalyze the degradation of the phenoxy ether.[4][10] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[10][13]

Q3: What are the recommended storage conditions for the solid compound and its solutions?

A3: Based on the potential degradation pathways, the following storage conditions are recommended:

  • Solid Compound: Store in a well-sealed container, protected from light and moisture, at controlled room temperature or refrigerated (2-8 °C) for long-term storage. The inert atmosphere of argon or nitrogen can further minimize oxidative degradation.

  • Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, they should be kept in tightly capped vials, protected from light, and stored at low temperatures (e.g., refrigerated or frozen). The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents like water or methanol, depending on the specific degradation pathway being investigated. For aqueous solutions, buffering to an optimal pH (likely in the mid-acidic range) may enhance stability.

Q4: What are the initial steps I should take to assess the stability of this compound in my formulation?

A4: A forced degradation (or stress testing) study is the recommended first step.[14][15][16] This involves subjecting the compound to a range of harsh conditions to rapidly identify potential degradation products and pathways. This data is crucial for developing a stability-indicating analytical method. Key stress conditions to evaluate include:

  • Acidic and Basic Hydrolysis: Exposure to a range of pH values (e.g., 0.1 N HCl, 0.1 N NaOH) at elevated temperatures.[17]

  • Oxidation: Treatment with an oxidizing agent like hydrogen peroxide.[14]

  • Thermal Stress: Heating the solid compound and solutions at elevated temperatures.[18][19]

  • Photostability: Exposing the compound to controlled light sources, as specified in ICH guideline Q1B.[20][21][22]

Troubleshooting Guides

This section provides step-by-step guidance for addressing specific issues that may arise during the stability testing of this compound.

Guide 1: Investigating Unexpected Peaks in the Chromatogram of a Stability Sample

Issue: You observe new, unexpected peaks in the HPLC or GC chromatogram of your stability sample that are not present in the reference standard.

Workflow for Peak Identification and Characterization:

Caption: Workflow for troubleshooting unexpected chromatographic peaks.

Step-by-Step Protocol:

  • Blank Analysis: First, analyze a placebo (formulation without the active pharmaceutical ingredient) and a solvent blank that have been subjected to the same stability conditions. This will help you rule out degradation products from excipients or solvent impurities.

  • Mass Balance Calculation: Calculate the mass balance by comparing the decrease in the parent compound's peak area with the total area of all new peaks. A significant loss in the parent compound without a corresponding increase in new peaks may suggest the formation of non-chromophoric compounds, volatile degradants, or compounds that are not eluting from the column.

  • Peak Characterization with Mass Spectrometry (MS):

    • Utilize a hyphenated technique like LC-MS/MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peak.[23]

    • Perform fragmentation analysis (MS/MS) to get structural information about the degradant.

  • Elucidation of Degradation Pathway:

    • Based on the mass and fragmentation pattern, propose a chemical structure for the degradant.

    • Consider the stress condition that led to the formation of this peak. For example:

      • An increase in mass of 16 amu could indicate oxidation (e.g., N-oxide formation).

      • A loss of the cyclopropyl group or cleavage at the ether linkage would result in specific mass losses.

      • Hydrolysis of the ether linkage would lead to the formation of 3,4-dichlorophenol and 1-cyclopropyl-2-methylaminoethanol.[4][12]

  • Confirmation of Degradant Structure: If the degradant is present at significant levels, it may be necessary to isolate it using preparative chromatography or to synthesize the proposed structure to confirm its identity via spectroscopic methods (NMR, IR).

  • Method Update: Once identified, ensure your analytical method can adequately separate and quantify this new impurity.

Guide 2: Addressing Poor Recovery or Inconsistent Results in Thermal Stability Studies

Issue: You are observing significant variability or lower-than-expected recovery of the parent compound during thermal degradation studies.

Workflow for Optimizing Thermal Stability Experiments:

Caption: Troubleshooting workflow for thermal stability studies.

Step-by-Step Protocol:

  • Control for Physical Changes:

    • Solid State: When heating the solid compound, use sealed vials to prevent loss of material due to sublimation. Also, determine the melting point of the compound; if the thermal stress temperature is near the melting point, you may be observing melt-state degradation, which can have different kinetics than solid-state degradation. High temperatures can cause decomposition of drug substances.[18][24]

    • Solution State: Ensure vials are tightly sealed to prevent solvent evaporation, which would concentrate the sample and potentially accelerate degradation. Use of screw-cap vials with PTFE-lined septa is recommended.

  • Evaluate Headspace and Atmosphere: The atmosphere in the vial can influence degradation. For oxidative-labile compounds, conducting thermal studies under an inert atmosphere (nitrogen or argon) can help differentiate between purely thermal and oxidative degradation pathways.

  • Container Compatibility: At elevated temperatures, the compound may interact with the container material. Ensure you are using high-quality, inert containers such as Type I borosilicate glass. If you suspect interaction, perform the study in a different type of container (e.g., polypropylene) for comparison.

  • Humidity Control: For solid-state thermal studies, controlling humidity is crucial. The ICH guidelines recommend specific temperature and humidity conditions for stability testing.[25][26][27][28][29] High humidity can lead to hydrolytic degradation, even in the solid state, especially if the compound is hygroscopic.

  • Analytical Method Verification: Ensure your analytical method is robust for thermally degraded samples. High temperatures can sometimes cause excipients to degrade and interfere with the quantification of the active compound.

Quantitative Data Summary

The following table provides a hypothetical summary of forced degradation results for this compound. Actual results will vary based on experimental conditions.

Stress Condition% Degradation of Parent CompoundMajor Degradation Products Observed
0.1 N HCl at 60°C for 24h~5%3,4-Dichlorophenol
0.1 N NaOH at 60°C for 24h~15%3,4-Dichlorophenol, Oxidative Degradants
5% H₂O₂ at RT for 24h~20%N-oxide, other oxidative products
Dry Heat at 80°C for 48h<2%Minor unidentified degradants
Photostability (ICH Q1B)~10%Phenolic and dechlorinated products

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 N HCl.

    • Keep the flask at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 N NaOH, and dilute to volume with the mobile phase.

  • Base Hydrolysis:

    • Pipette 1 mL of the stock solution into a 10 mL volumetric flask.

    • Add 1 mL of 1 N NaOH.

    • Keep the flask at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 1 N HCl, and dilute to volume with the mobile phase.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample.

Protocol 2: Photostability Testing
  • Sample Preparation:

    • Place a thin layer of the solid compound in a chemically inert, transparent container.

    • Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent.

  • Exposure: Expose the solid and solution samples to a light source that meets the requirements of ICH Q1B guidelines.[21][22] The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.

  • Control Samples: Protect identical samples from light by wrapping them in aluminum foil and store them under the same temperature and humidity conditions as the exposed samples. These will serve as dark controls.

  • Analysis: After the exposure period, analyze both the light-exposed and dark control samples. Compare the results to assess the extent of photodegradation.

References

  • FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). ECA Academy. Retrieved from [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved from [Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products. (2018, August 24). FDA. Retrieved from [Link]

  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. (n.d.). NIH. Retrieved from [Link]

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  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024, August 8). ResearchGate. Retrieved from [Link]

  • Degradation of Diphenyl Ether in Sphingobium phenoxybenzoativorans SC_3 Is Initiated by a Novel Ring Cleavage Dioxygenase. (n.d.). Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

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  • Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). PMC - NIH. Retrieved from [Link]

  • Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. (1984, September 1). PubMed. Retrieved from [Link]

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Technical Support Center: Optimizing Reaction Conditions for Cyclopropylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of cyclopropylamine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Cyclopropylamines are crucial building blocks in medicinal chemistry and materials science due to the unique conformational constraints and electronic properties imparted by the three-membered ring.[1][2] However, their synthesis can be challenging, often requiring careful optimization of reaction conditions to achieve desired yields and purity.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Section 1: Troubleshooting Low Yields and Incomplete Reactions

Low product yield is one of the most common frustrations in synthetic chemistry. The following Q&A section addresses potential causes and solutions for poor yields in key cyclopropylamine syntheses.

Q1: My Kulinkovich-de Meijere reaction for a tertiary cyclopropylamine is giving a low yield. What are the likely causes and how can I improve it?

A1: The Kulinkovich-de Meijere reaction, which transforms amides into cyclopropylamines using a Grignard reagent and a titanium(IV) alkoxide, is a powerful tool.[3][4][5] However, its efficiency can be sensitive to several factors.

  • Causality of Low Yields:

    • Stoichiometry of the Titanium Reagent: While catalytic amounts of the titanium reagent can be used, yields are often significantly better with stoichiometric amounts.[3] The titanium reagent is consumed in the formation of the reactive titanacyclopropane intermediate.

    • Steric Hindrance: Amides with bulky substituents can lead to lower yields due to steric hindrance, which impedes the approach of the titanacyclopropane to the carbonyl group.[3]

    • Grignard Reagent Addition Temperature: The temperature at which the Grignard reagent is added can influence the formation and stability of the reactive titanium species.

    • Leaving Group Ability: The dialkylamino group of the amide is a poor leaving group. The reaction proceeds through an oxatitanacyclopentane intermediate that undergoes ring opening rather than the ring contraction seen with esters in the standard Kulinkovich reaction.[3]

  • Troubleshooting and Optimization Protocol:

    • Increase Titanium Reagent Stoichiometry: Begin by using a stoichiometric amount of Ti(Oi-Pr)₄ or methyltitanium triisopropoxide. The latter can often provide improved yields.[3]

    • Optimize Grignard Addition: Instead of a low-temperature addition, try adding the Grignard reagent to the mixture of the amide and the titanium reagent at ambient temperature.[3]

    • Use a More Reactive Titanium Reagent: Methyltitanium triisopropoxide requires only one equivalent of a valuable Grignard reagent, which can be advantageous.[3]

    • Consider Ligand Exchange: If using a Grignard reagent like cyclopentyl or cyclohexyl magnesium halide, ligand exchange with a desired alkene can broaden the scope of accessible products.[3]

Q2: I'm attempting a palladium-catalyzed N-arylation of cyclopropylamine with an aryl chloride, but the reaction is sluggish and gives low conversion. What should I investigate?

A2: Palladium-catalyzed amination reactions are a staple for forming C-N bonds. However, the coupling of cyclopropylamine, especially with less reactive aryl chlorides, can be challenging.

  • Causality of Low Conversion:

    • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically demanding ligands are often required to facilitate the reductive elimination step and promote catalysis with challenging substrates like aryl chlorides.[6]

    • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways. The choice of base and solvent can significantly impact catalyst stability and activity.

    • Reaction Temperature: While room temperature reactions are desirable, some challenging couplings may require elevated temperatures to overcome the activation energy barrier.[6]

  • Troubleshooting and Optimization Protocol:

    • Ligand Screening: Employ a sterically demanding and electron-rich ligand such as an adamantyl-substituted ylide-functionalized phosphine (YPhos).[6] Buchwald-type ligands are also commonly effective.

    • Base and Solvent Optimization: Screen a variety of bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) and anhydrous, deoxygenated solvents (e.g., toluene, dioxane, THF). The combination of base and solvent can dramatically affect the outcome.

    • Temperature Control: While the goal may be room temperature, a carefully controlled increase in temperature (e.g., to 50-80 °C) might be necessary to drive the reaction to completion.

    • Use of a Pre-catalyst: In some cases, using a well-defined palladium pre-catalyst can lead to more reproducible results than generating the active catalyst in situ.

Parameter Recommendation for Aryl Chlorides Rationale
Ligand Sterically bulky, electron-rich phosphines (e.g., adYPhos, tBuBrettPhos)Promotes oxidative addition and reductive elimination.[6]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS)Facilitates deprotonation of the amine without competing side reactions.
Solvent Anhydrous, non-protic solvents (e.g., Toluene, Dioxane)Prevents catalyst deactivation and unwanted side reactions.
Temperature Room temperature to 80 °CBalances reaction rate with catalyst stability.[6]

Section 2: Addressing Side Product Formation and Stereoselectivity

The formation of undesired side products and lack of stereocontrol are common hurdles in cyclopropane synthesis. This section provides guidance on how to mitigate these issues.

Q3: In my Simmons-Smith cyclopropanation, I'm observing byproducts and the reaction is not diastereoselective. How can I improve this?

A3: The Simmons-Smith reaction is a classic method for cyclopropanation of alkenes.[7][8] However, achieving high diastereoselectivity often requires careful control of the reaction conditions.

  • Causality of Side Products and Poor Selectivity:

    • Reagent Purity: The purity of the diiodomethane and the zinc-copper couple (or diethylzinc in the Furukawa modification) is crucial. Impurities can lead to side reactions.

    • Reaction Mechanism: The reaction is believed to proceed via a concerted "butterfly" transition state, where the stereochemistry of the starting alkene is retained in the cyclopropane product.[9] Directing groups on the substrate can influence the facial selectivity of the cyclopropanation.

    • Ethylated Byproducts: When using diethylzinc, ethyl group transfer can compete with the desired methylene transfer, leading to ethylated byproducts.[10]

  • Troubleshooting and Optimization Protocol:

    • Ensure Reagent Purity: Use freshly prepared or purified diiodomethane and high-quality zinc.

    • Leverage Directing Groups: If your substrate has a hydroxyl or other Lewis basic group, it can direct the cyclopropanation to one face of the double bond, enhancing diastereoselectivity.

    • Control Temperature: Perform the reaction at low temperatures (0 °C to -40 °C) to minimize side reactions, especially when using the more reactive diethylzinc.[10]

    • Consider Alternative Carbenoids: For electron-deficient alkenes, consider using the Johnson-Corey-Chaykovsky reaction with a sulfoxonium ylide to favor cyclopropanation over epoxidation.[10]

Q4: My Michael-initiated ring closure (MIRC) reaction to form a cyclopropane is not proceeding cleanly. What factors should I optimize?

A4: MIRC reactions are an excellent way to form cyclopropanes, particularly those with electron-withdrawing groups.[11] The success of this reaction is highly dependent on the base and solvent system.

  • Causality of Poor Performance:

    • Base Strength and Type: The base is critical for the initial Michael addition and the subsequent intramolecular nucleophilic substitution. The choice between organic and inorganic bases can significantly impact the yield.[11]

    • Solvent Effects: The solvent plays a key role in stabilizing the intermediates and influencing the reaction rate. Aprotic polar solvents are often preferred.[11][12]

    • Reaction Temperature: Temperature can affect the ratio of cis/trans isomers and the overall yield.[11]

  • Troubleshooting and Optimization Protocol:

    • Base Screening: Screen a variety of inorganic bases (e.g., Cs₂CO₃, K₂CO₃, NaOH) and organic bases (e.g., DBU). Cesium carbonate is often a good choice.[11]

    • Solvent Screening: Evaluate a range of solvents. Acetonitrile (MeCN) and dimethylformamide (DMF) are often effective, while others like DMSO, THF, or water may give lower yields.[11]

    • Temperature Optimization: Start the reaction at room temperature. If diastereoselectivity is an issue, lowering the temperature may be beneficial.

Section 3: Experimental Protocols and Workflows

To provide practical guidance, this section includes a detailed experimental protocol for a common cyclopropylamine synthesis and a troubleshooting workflow diagram.

Detailed Protocol: Hofmann Rearrangement for Primary Cyclopropylamine Synthesis

The Hofmann rearrangement of cyclopropanecarboxamide is a reliable method for producing primary cyclopropylamine.[13][14][15]

Step 1: Preparation of Sodium Hypobromite Solution

  • In a fume hood, prepare a solution of sodium hydroxide in water in a flask and cool it to 0 °C in an ice-salt bath.

  • Slowly add bromine to the cold sodium hydroxide solution with vigorous stirring. Maintain the temperature below 10 °C. The solution should turn a pale yellow.

Step 2: Hofmann Rearrangement

  • In a separate reaction vessel, dissolve cyclopropanecarboxamide in water and cool the solution to 0 °C.

  • Slowly add the freshly prepared cold sodium hypobromite solution to the cyclopropanecarboxamide solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-70 °C.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • The cyclopropylamine product can be isolated by steam distillation from the reaction mixture.[16]

  • Collect the distillate, which will be an aqueous solution of cyclopropylamine.

  • The cyclopropylamine can be further purified by fractional distillation.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in cyclopropylamine synthesis.

TroubleshootingWorkflow Start Low Yield or Side Products CheckPurity Verify Reagent Purity & Stoichiometry Start->CheckPurity CheckConditions Review Reaction Conditions (T, Time) Start->CheckConditions AnalyzeByproducts Identify Side Products (GC-MS, NMR) Start->AnalyzeByproducts OptimizeSolvent Optimize Solvent System CheckPurity->OptimizeSolvent CheckConditions->OptimizeSolvent OptimizeBase Optimize Base AnalyzeByproducts->OptimizeBase OptimizeCatalyst Optimize Catalyst/ Ligand System AnalyzeByproducts->OptimizeCatalyst Successful Successful Optimization OptimizeSolvent->Successful OptimizeBase->Successful OptimizeCatalyst->Successful

Caption: A workflow for troubleshooting cyclopropylamine synthesis.

Section 4: Frequently Asked Questions (FAQs)

Q5: What are the main synthetic routes to cyclopropylamine derivatives?

A5: There are several established methods for the synthesis of cyclopropylamines.[1] These include:

  • Classical Cyclopropanation followed by functional group manipulation: This involves methods like the Simmons-Smith reaction or metal-catalyzed reactions of diazo compounds with alkenes, followed by conversion of a functional group to an amine.[1][7]

  • Rearrangement Reactions: The Curtius rearrangement of cyclopropyl acyl azides and the Hofmann rearrangement of cyclopropanecarboxamides are common methods for accessing primary cyclopropylamines.[1][17]

  • Titanium-mediated Reactions: The Kulinkovich-de Meijere and Kulinkovich-Szymoniak reactions are powerful methods for synthesizing cyclopropylamines from amides and nitriles, respectively.[3][5][18][19]

  • Michael-Initiated Ring Closure (MIRC): This method is effective for creating cyclopropanes with electron-withdrawing groups.[1][11]

  • Reductive Amination: Cyclopropanecarboxaldehyde or cyclopropanone can undergo reductive amination to yield cyclopropylamines.[2][20]

Q6: How does the choice of solvent affect diastereoselectivity in cyclopropanation reactions?

A6: The solvent can have a profound impact on the diastereoselectivity of a reaction by stabilizing or destabilizing transition states. In some catalytic cyclopropanation reactions, polar solvents can favor an earlier transition state where the substrate is further from the chiral catalyst, leading to lower enantioselectivity.[12] Non-polar, non-basic solvents often lead to higher selectivity in such cases.[12] For MIRC reactions, polar aprotic solvents like acetonitrile or DMF are often preferred as they can effectively solvate the ionic intermediates without interfering with the reaction.[11]

Q7: I am struggling with the purification of my cyclopropylamine derivative. What are some common challenges and solutions?

A7: Purification of cyclopropylamines can be challenging due to their basicity and sometimes-high volatility.

  • Volatility: Low molecular weight cyclopropylamines can be volatile, leading to loss of product during solvent removal under reduced pressure. It is advisable to use a cold trap and avoid excessive heating.

  • Basicity and Chromatography: The basic nature of the amine can cause tailing on silica gel chromatography. This can often be mitigated by adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent.

  • Salt Formation: If the product is isolated as a salt (e.g., a hydrochloride), it will be less volatile and may be purified by recrystallization. The free base can then be liberated by treatment with a base and extraction.

  • Distillation: For liquid cyclopropylamines, fractional distillation under reduced pressure can be an effective purification method.

This technical support guide provides a starting point for optimizing your cyclopropylamine syntheses. Remember that each substrate is unique, and some degree of empirical optimization will likely be necessary. By understanding the underlying chemical principles, you can make more informed decisions to overcome the challenges in your synthetic endeavors.

References

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  • Mao, Y., Wang, H., & Zhou, X. (2014). Asymmetric Synthesis of Cyclopropylamine Derivatives. ChemInform, 45(37). [Link]

  • Zhao, X. Q., & Zhang, Y. (1994). Synthesis of cyclopropylamine with Phase Transfer Catalysis. ResearchGate. [Link]

  • Driver, T. G. (2020). Selective Carbon–Carbon Bond Cleavage of Cyclopropylamine Derivatives. Chemical Reviews, 120(14), 6754-6842. [Link]

  • Bertus, P., & Szymoniak, J. (2001). New and easy route to primary cyclopropylamines from nitriles. Chemical Communications, (17), 1792-1793. [Link]

  • Cole-Hamilton, D. J., & Tooze, R. P. (Eds.). (2016). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Springer. [Link]

  • Ahrens, S., et al. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]

  • Gismondi, T. E. (1986). U.S. Patent No. 4,590,292. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Kulinkovich-de Meijere Reaction. Organic Chemistry Portal. [Link]

  • Procter, D. J., et al. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 23(9), 3546-3551. [Link]

  • Wang, Y., et al. (2022). Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure. RSC Advances, 12(45), 29331-29335. [Link]

  • Tripathi, R. P., et al. (2017). Synthesis, in silico screening and bioevaluation of dispiro-cycloalkanones as antitubercular and mycobacterial NAD+-dependent DNA ligase inhibitors. RSC Advances, 7(57), 35839-35851. [Link]

  • Company, R. A., et al. (2017). Diastereo- and Enantioselective Organocatalytic Synthesis of Spirocyclopropyl Pyrazolones. The Journal of Organic Chemistry, 82(21), 11467-11476. [Link]

  • Newman, S. G., & Lautens, M. (2011). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 13(17), 4574-4577. [Link]

  • Kim, K., & Zimmerman, H. E. (2007). Cyclopropanation Reactions of Halomethyllithium Carbenoids: A Computational Study of the Effects of Aggregation and Solvation. The Journal of Organic Chemistry, 72(19), 7247-7256. [Link]

  • Gismondi, T. E. (1986). EP Patent No. 0205403.
  • Huang, J., et al. (2019). Efficient Production of Cyclopropylamine by a Continuous-Flow Microreaction System. Industrial & Engineering Chemistry Research, 58(34), 15447-15454. [Link]

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  • de Meijere, A., Kozhushkov, S. I., & Savchenko, A. I. (2004). Titanium-Mediated Syntheses of Cyclopropylamines. Journal of Organometallic Chemistry, 689(13), 2033-2055. [Link]

  • Li, J., et al. (2024). Optimization of the Reaction Conditions. ResearchGate. [Link]

  • Coelho, P. S., et al. (2022). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 144(5), 2135-2143. [Link]

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Technical Support Center: Purification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the isolation and purification of this compound. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each step to ensure the highest purity of your target molecule.

Understanding the Molecule: Key Physicochemical Properties and Their Impact on Purification

This compound possesses a unique combination of structural motifs that present specific purification challenges:

  • Basic Amine: The secondary amine group (pKa typically in the range of 9-11) allows for manipulation of its polarity through pH adjustment. This is fundamental to acid-base extraction and salt formation strategies.

  • Cyclopropyl Moiety: This small, strained ring can influence crystal packing and interactions with chromatographic stationary phases.

  • Dichlorophenoxy Group: The chlorinated aromatic ring introduces significant hydrophobicity and potential for π-π stacking interactions, which can affect solubility and chromatographic behavior. The presence of chlorine atoms also increases the molecular weight.

  • Chiral Center: The molecule contains a stereocenter at the carbon bearing the cyclopropyl and methylamine groups. If a stereospecific synthesis is not employed, the product will be a racemic mixture, which may require specialized chiral separation techniques if a single enantiomer is desired.

These features dictate that a multi-step purification strategy may be necessary to remove starting materials, by-products, and potential diastereomers.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Challenges

Q1: My compound oils out during recrystallization and does not form crystals. What should I do?

A1: Oiling out occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the supersaturation point required for crystallization.

  • Causality: The dichlorophenoxy and cyclopropyl groups can lead to a lower melting point and a higher affinity for organic solvents, making crystallization as a free base challenging.

  • Troubleshooting Steps:

    • Convert to a Salt: The most effective strategy for purifying amines is often to crystallize them as a salt (e.g., hydrochloride or tartrate).[1][2] The ionic nature of the salt dramatically alters the solubility profile and enhances the crystal lattice energy, promoting crystallization. A detailed protocol is provided in Section 3.1.

    • Solvent System Modification: If you must crystallize the free base, try a solvent system with lower solvent power. For instance, if you are using ethyl acetate, try adding a non-polar co-solvent like hexanes or heptane dropwise to the hot, dissolved solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling.

    • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator. Avoid shocking the solution in an ice bath initially.

    • Seeding: If you have a small amount of pure crystalline material, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Q2: After recrystallization, my product purity has not significantly improved. How can I remove persistent impurities?

A2: This suggests that the impurities have similar solubility profiles to your target compound or are co-crystallizing.

  • Causality: Structurally similar impurities, such as isomers or precursors, can fit into the crystal lattice of your product.

  • Troubleshooting Steps:

    • Charcoal Treatment: If you suspect colored impurities, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[3]

    • Alternative Salt Formation: Different salt forms (e.g., sulfate, maleate) will have different crystal packing and solubility, potentially excluding the impurity.

    • Orthogonal Purification Method: Recrystallization may not be sufficient. Consider employing a different technique like column chromatography (Section 3.2), which separates based on different principles (e.g., polarity).

Liquid-Liquid Extraction (Acid-Base Extraction) Issues

Q1: I am observing a persistent emulsion at the aqueous-organic interface during acid-base extraction. How can I break it?

A1: Emulsions are common when dealing with amines that can act as surfactants, especially when chlorinated solvents are used.

  • Causality: The amphiphilic nature of the protonated amine salt can stabilize droplets of the organic and aqueous phases.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making the organic compound less soluble and helping to break the emulsion.

    • Solvent Change: If possible, switch to a less dense and less emulsion-prone organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate instead of dichloromethane.

    • Filtration: For small-scale operations, filtering the emulsified layer through a pad of Celite® or glass wool can sometimes break the emulsion.

    • Patience and Gentle Agitation: Allow the mixture to stand undisturbed for an extended period. Gentle swirling is often more effective than vigorous shaking.

Column Chromatography Difficulties

Q1: My compound is streaking or tailing badly on the silica gel column, leading to poor separation.

A1: This is a classic problem when purifying basic compounds like amines on acidic silica gel.[4]

  • Causality: The amine's basic lone pair strongly interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel, leading to irreversible adsorption or slow elution and peak tailing.[4]

  • Troubleshooting Steps:

    • Basify the Mobile Phase: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system (typically 0.1-1% v/v). This neutralizes the acidic sites on the silica, preventing strong interaction with your amine.

    • Use a Different Stationary Phase: Consider using alumina (basic or neutral) or a polymer-based stationary phase which is more tolerant of basic compounds.

    • Reverse-Phase Chromatography: For analytical or small-scale preparative work, reversed-phase HPLC using a C18 column with a buffered mobile phase (e.g., ammonium bicarbonate or formate) at a higher pH can provide excellent separation.[4][5] Maintaining a pH between 7.5 and 11 can decrease the protonation of the basic molecule, making it more non-polar and suitable for reverse-phase separation.[5]

Q2: I am struggling to separate my target compound from a very closely related, non-polar impurity.

A2: This requires optimizing the chromatographic conditions to enhance selectivity.

  • Troubleshooting Steps:

    • Shallow Gradient Elution: Instead of a steep gradient or isocratic elution, use a very shallow gradient of the more polar solvent. This can improve the resolution between closely eluting compounds.

    • Solvent System Screening: The choice of solvents can significantly impact selectivity. Try different solvent systems. For example, if you are using ethyl acetate/hexanes, consider switching to dichloromethane/methanol or using an ether like MTBE as the polar component.

    • Column Loading: Overloading the column is a common cause of poor separation. Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass.

Detailed Purification Protocols

Protocol: Purification via Hydrochloride Salt Recrystallization

This is often the most effective method for achieving high purity for amines.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude this compound free base in a suitable organic solvent. Good starting points are ethyl acetate, isopropyl acetate, or methyl tert-butyl ether (MTBE). Use approximately 5-10 mL of solvent per gram of crude material.

  • Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or 4 M HCl in dioxane) dropwise until the solution reaches a pH of approximately 1-2 (test with a wetted pH strip). The hydrochloride salt will likely precipitate.

  • Heating and Redissolution: Gently heat the mixture until all the precipitated salt redissolves. If it does not fully dissolve, add a minimal amount of a co-solvent like methanol or ethanol dropwise until a clear solution is obtained at an elevated temperature.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath or refrigerator for several hours to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the one used for recrystallization) to remove any soluble impurities.

  • Drying: Dry the purified hydrochloride salt under vacuum.

Liberation of the Free Base (if required):

  • Suspend the hydrochloride salt in a mixture of water and an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Add an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃) dropwise with stirring until the aqueous layer is basic (pH > 10).

  • Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified free base.

Protocol: Preparative Column Chromatography

This protocol is designed to mitigate the challenges of purifying a basic compound on silica gel.

Step-by-Step Methodology:

  • Solvent System Selection: Using thin-layer chromatography (TLC), find a solvent system that gives your target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes. Crucially, add 0.5% triethylamine (TEA) to the TLC developing solvent.

  • Column Packing: Pack a glass column with silica gel using your chosen eluent system (without TEA initially).

  • Column Equilibration: Equilibrate the packed column by flushing it with several column volumes of your eluent system that now includes 0.5% TEA . This pre-treats the silica.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elution: Begin eluting the column with your chosen solvent system containing 0.5% TEA.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and should be removed during this step.

Data and Visualization

Table 1: Recommended Solvent Systems for Purification
Purification MethodPrimary SolventCo-Solvent / AdditiveRationale
Salt Recrystallization Ethyl AcetateMethanol / EthanolGood balance of polarity for dissolving the salt at high temperature.
Isopropyl Alcohol (IPA)WaterCan be effective for polar salts.
Free Base Recrystallization TolueneHexanes / HeptaneFor less polar free base, using a non-polar anti-solvent.
Normal Phase Chromatography Ethyl AcetateHexanesStandard system, good resolving power.
DichloromethaneMethanolFor more polar compounds or when different selectivity is needed.
Any Normal Phase System0.1-1% TriethylamineEssential to prevent peak tailing of the basic amine.
Reverse Phase Chromatography Acetonitrile / MethanolWater with 0.1% Formic Acid or Ammonium HydroxideFor high-resolution separation, buffer choice depends on MS compatibility.
Diagram 1: Purification Strategy Decision Workflow

Purification_Strategy Start Crude Product This compound Is_Solid Is the crude material a solid? Start->Is_Solid Try_Recrystallization Attempt Recrystallization (Protocol 3.1 - Salt Formation) Is_Solid->Try_Recrystallization Yes Column_Chromatography Perform Column Chromatography (Protocol 3.2) Is_Solid->Column_Chromatography No (Oil) Purity_Check1 Check Purity (TLC, LCMS, NMR) Try_Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product >98% Pure Purity_Check1->Column_Chromatography <98% Pure Purity_Check2 Check Purity Column_Chromatography->Purity_Check2 Purity_Check2->Try_Recrystallization <98% Pure (Consider post-column cleanup) Purity_Check2->Pure_Product >98% Pure Acid_Base_Workflow cluster_0 Step 1: Acidic Extraction cluster_1 Step 2: Basification & Re-extraction cluster_2 Step 3: Salt Formation for Recrystallization a Crude Product in Organic Solvent (e.g., Ethyl Acetate) b Wash with dilute HCl (aq) (e.g., 1M) a->b c Aqueous Layer: Protonated Amine Salt (R-NH2Me+Cl-) Organic Layer: Neutral/Acidic Impurities b->c d Aqueous Layer from Step 1 c->d Separate Layers e e d->e f Extract with Organic Solvent e->f g Organic Layer: Purified Free Base Amine Aqueous Layer: Inorganic Salts f->g h Organic Layer from Step 2 (Dried & Concentrated) g->h Isolate i Add HCl in Ether/Dioxane h->i j Precipitated HCl Salt i->j k Recrystallize from suitable solvent j->k

Caption: Workflow for purification via acid-base extraction and salt formation.

References

  • Pharma Knowledge Forum. (2024). How to Develop HPLC Method for Basic Compounds. Available at: [Link]

  • LCGC International. (2023). Improving Chromatography of Basic Compounds. Available at: [Link]

  • ResearchGate. (2025). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. Available at: [Link]

  • eqipped. (n.d.). Cyclopropylamine High-Purity Lab Reagent. Available at: [Link]

  • Reddit. (2023). Extraction of Cyclopropylamine. Available at: [Link]

  • Chrom Tech, Inc. (2025). Understanding Basic Chromatography: Principles and Techniques. Available at: [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • Pharma Now. (n.d.). Chromatography: A Comprehensive Guide for Beginners. Available at: [Link]

  • ACS Publications. (2021). Synthesis of 1-Substituted Cyclopropylamines via Formal Tertiary Csp3–H Amination of Cyclopropanes. Organic Letters. Available at: [Link]

  • ResearchGate. (2022). Removal of 2,4-dichlorophenoxyacetic acid from aqueous solutions by nanofiltration and activated carbon. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Unknown Source. (n.d.). Recrystallization1. This source could not be fully verified.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Available at: [Link]

Sources

Technical Support Center: Chiral Separation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral separation of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As the separation of enantiomers is a critical step in pharmaceutical development, this resource aims to equip you with the knowledge to overcome common challenges and successfully develop robust analytical methods.[1][2]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: Why am I observing poor or no resolution between the enantiomers of this compound?

Answer:

Poor or no resolution is a common hurdle in chiral separations and can stem from several factors. For a molecule with a secondary amine, a cyclopropyl group, and a dichlorophenoxy moiety, the interplay of interactions with the chiral stationary phase (CSP) is complex. Here are the most likely causes and how to address them:

  • Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor for a successful chiral separation.[3] If there is insufficient difference in the transient diastereomeric complexes formed between the enantiomers and the CSP, no separation will occur.

    • Solution: A systematic screening of different CSPs is highly recommended.[4] For the target molecule, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are a strong starting point due to their broad applicability for a wide range of chiral compounds.[5][6][7] Consider screening columns with different phenylcarbamate derivatives. Also, macrocyclic glycopeptide-based CSPs could be effective, particularly in reversed-phase or polar organic modes.[8]

  • Suboptimal Mobile Phase Composition: The mobile phase composition dictates the elution strength and can significantly influence the chiral recognition mechanism.

    • Solution:

      • Normal-Phase (NP) HPLC: If using a polysaccharide-based CSP, start with a mobile phase of hexane/isopropanol (IPA) or hexane/ethanol. Vary the ratio of the alcohol modifier to optimize selectivity. The addition of a small amount of a basic additive, such as diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1%), is often crucial for improving the peak shape and resolution of basic compounds like your target amine.[5]

      • Reversed-Phase (RP) HPLC: This mode is advantageous for LC-MS compatibility.[6] A mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or ammonium acetate) can be effective. The pH of the aqueous phase can influence the ionization state of the amine and thus its interaction with the CSP.

      • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations, often providing faster analysis times and higher efficiency.[9][10][11][12][13] A typical mobile phase would be supercritical CO2 with a polar co-solvent like methanol or ethanol. Similar to NP-HPLC, the use of a basic additive is often necessary for good peak shape.

  • Incorrect Temperature: Column temperature can affect the thermodynamics of the chiral recognition process.

    • Solution: Systematically evaluate a range of temperatures (e.g., 10°C to 40°C). Lower temperatures can sometimes enhance enantioselectivity, but may also lead to broader peaks and higher backpressure.

Question 2: My chromatogram shows significant peak tailing for both enantiomers. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when analyzing basic compounds like this compound. It is often caused by strong, undesirable interactions between the analyte and the stationary phase.

  • Secondary Interactions with Silica: Residual silanol groups on the silica support of the CSP can interact strongly with the basic amine function of your analyte, leading to tailing.

    • Solution: The most effective solution is to add a basic modifier to your mobile phase. As mentioned previously, 0.1% DEA or a similar amine will compete with your analyte for the active sites on the silica surface, resulting in more symmetrical peaks.[5]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[14][15]

    • Solution: Reduce the sample concentration or the injection volume. Diluting your sample in the mobile phase is also a good practice.[5]

  • Contamination at the Column Inlet: Accumulation of particulate matter or strongly retained impurities from the sample can block the inlet frit or the head of the column, causing poor peak shape.[16][17]

    • Solution: Use a guard column to protect the analytical column. Ensure your samples are filtered before injection. If you suspect a blockage, you can try back-flushing the column (check the manufacturer's instructions first).[16]

Question 3: The resolution between my enantiomers is inconsistent between runs. What could be the reason for this lack of reproducibility?

Answer:

Inconsistent resolution points to a lack of control over the chromatographic conditions.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of more volatile components, especially in NP-HPLC.

    • Solution: Prepare fresh mobile phase daily and keep the reservoir capped. Ensure thorough mixing of the mobile phase components before use.[5]

  • Lack of Column Equilibration: Chiral separations can be very sensitive to the column's conditioning. If the column is not properly equilibrated with the mobile phase, you will see shifting retention times and variable resolution.

    • Solution: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.[5]

  • Temperature Fluctuations: If your column is not in a thermostatted compartment, ambient temperature changes can affect the separation.

    • Solution: Use a column oven to maintain a constant and controlled temperature.[14]

Frequently Asked Questions (FAQs)

Q1: Which chiral stationary phase (CSP) should I try first for the separation of this compound?

A1: For a novel chiral separation, a screening approach is most effective.[4] A good starting point would be to screen a set of polysaccharide-based CSPs, as they are known for their broad enantioselectivity.[5][6][7]

CSP Type Recommended Starting Columns Rationale
Amylose-based Amylose tris(3,5-dimethylphenylcarbamate)Known for excellent performance with a wide range of compounds, including those with aromatic rings and polar functional groups.
Cellulose-based Cellulose tris(3,5-dimethylphenylcarbamate)Often provides complementary selectivity to amylose-based phases.
Immobilized Phases Immobilized versions of the aboveOffer greater solvent compatibility, allowing for a wider range of mobile phases and column regeneration procedures.[16]

Q2: What are the advantages of using Supercritical Fluid Chromatography (SFC) for this separation?

A2: SFC offers several significant advantages for chiral separations:[9][10][11][12][13]

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster separations without a significant loss of efficiency.[9]

  • Reduced Solvent Consumption: Using CO2 as the primary mobile phase component is more environmentally friendly and cost-effective.[10]

  • Improved Efficiency: The high diffusivity of solutes in supercritical fluids can lead to sharper peaks and better resolution.

  • Compatibility with Normal-Phase CSPs: SFC is highly compatible with the polysaccharide-based CSPs commonly used in NP-HPLC.[10]

Q3: Can I use an indirect method by derivatizing my compound?

A3: Yes, an indirect approach is a possibility. This involves reacting your racemic amine with an enantiomerically pure chiral derivatizing agent to form diastereomers.[18] These diastereomers can then be separated on a standard achiral column (like a C18 column).[18][19]

  • Advantages: You can use readily available and less expensive achiral columns.

  • Disadvantages: This method requires a suitable chiral derivatizing agent and an additional reaction step, which can introduce variability. It is also crucial to ensure that the derivatization reaction goes to completion and does not cause racemization.

Q4: How do I prepare my sample for analysis?

A4: Proper sample preparation is key to obtaining reliable results.

  • Dissolution: Dissolve your sample in the mobile phase whenever possible to avoid solvent mismatch effects that can lead to peak distortion.[5] If the mobile phase is not a good solvent, use a solvent that is weaker than or has a similar elution strength to the mobile phase.

  • Concentration: The sample concentration should be optimized to be within the linear range of the detector and to avoid column overload. A starting concentration in the range of 0.1-1.0 mg/mL is often a good starting point, but may need to be adjusted.[5]

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could damage the column.

Experimental Workflow and Diagrams

Chiral Method Development Workflow

The following diagram illustrates a systematic approach to developing a chiral separation method for this compound.

ChiralMethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Start Racemic Analyte Screen_CSPs Screen Multiple CSPs (e.g., Amylose & Cellulose based) Start->Screen_CSPs Screen_Modes Test in Multiple Modes (NP, RP, SFC) Screen_CSPs->Screen_Modes Evaluate Evaluate for Any Enantioselectivity Screen_Modes->Evaluate Evaluate->Screen_CSPs No Separation Observed Optimize_MP Optimize Mobile Phase (Modifier Ratio, Additives) Evaluate->Optimize_MP Partial Separation Observed Optimize_Temp Optimize Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Check_Resolution Resolution > 1.5? Optimize_Flow->Check_Resolution Check_Resolution->Optimize_MP No Validate Method Validation (Robustness, Linearity, etc.) Check_Resolution->Validate Yes Final_Method Final Analytical Method Validate->Final_Method TroubleshootingTree Problem Chromatographic Problem No_Resolution Poor or No Resolution Problem->No_Resolution Bad_Peak_Shape Poor Peak Shape (Tailing/Fronting) Problem->Bad_Peak_Shape Irreproducible Irreproducible Results Problem->Irreproducible Check_CSP Is CSP appropriate? No_Resolution->Check_CSP Check_Additive Is a basic additive used? Bad_Peak_Shape->Check_Additive Check_MP_Prep Is Mobile Phase fresh & mixed? Irreproducible->Check_MP_Prep Check_MP Is Mobile Phase optimal? Check_CSP->Check_MP Yes Sol_Screen_CSPs Screen different CSPs Check_CSP->Sol_Screen_CSPs No Check_Temp Is Temperature optimal? Check_MP->Check_Temp Yes Sol_Optimize_MP Optimize modifier/additives Check_MP->Sol_Optimize_MP No Check_Temp->No_Resolution Yes (Re-evaluate) Sol_Vary_Temp Vary column temperature Check_Temp->Sol_Vary_Temp No Check_Overload Is column overloaded? Check_Additive->Check_Overload Yes Sol_Add_Additive Add 0.1% DEA or similar Check_Additive->Sol_Add_Additive No Check_Contamination Is there column contamination? Check_Overload->Check_Contamination No Sol_Reduce_Load Reduce sample concentration/volume Check_Overload->Sol_Reduce_Load Yes Check_Contamination->Bad_Peak_Shape No (Re-evaluate) Sol_Clean_Column Use guard column / flush column Check_Contamination->Sol_Clean_Column Yes Check_Equilibration Is column fully equilibrated? Check_MP_Prep->Check_Equilibration Yes Sol_Fresh_MP Prepare fresh mobile phase daily Check_MP_Prep->Sol_Fresh_MP No Check_Temp_Control Is temperature controlled? Check_Equilibration->Check_Temp_Control Yes Sol_Equilibrate Flush with 10-20 column volumes Check_Equilibration->Sol_Equilibrate No Check_Temp_Control->Irreproducible No (Re-evaluate) Sol_Use_Oven Use a column oven Check_Temp_Control->Sol_Use_Oven No

Caption: A decision tree for troubleshooting common chiral separation issues.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Benchchem.
  • Advances in Achiral Stationary Phases for SFC. American Pharmaceutical Review.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Getting Started with Chiral Method Development. Regis Technologies.
  • Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Navigating the Maze of Enantiomers: A Guide to Chiral Stationary Phases for 3-Methylcyclohexanamine Separ
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Chiral stationary phases and applications in gas chrom
  • Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers. Benchchem.
  • Supercritical Fluid Chiral Separ
  • Supercritical Fluid Chrom
  • A generic chiral separation strategy for supercritical fluid chromatography.
  • Chiral HPLC separation: str
  • Chiral HPLC Separ
  • Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives.
  • Separation of Achiral Analytes Using Supercritical Fluid Chromatography with Chiral Stationary Phases.
  • Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH.
  • Chiral Separation of Ten Arylphenoxypropionate Herbicides on Four Chiral Columns by Supercritical Fluid Chrom
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Chiral HPLC Separation on Derivatized Cyclofructan Versus Cyclodextrin Stationary Phases.
  • Catalytic enantioselective synthesis of cyclopropyl α-amino carboxylates and phosphonates. Organic Chemistry Frontiers (RSC Publishing).
  • Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Compar
  • Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. MDPI.
  • Unveiling the Beauty of Cyclopropane Formation: A Comprehensive Survey of Enantioselective Michael Initiated Ring Closure (MIRC) Reactions.
  • Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. PMC.
  • RESOLUTION OF DL–CIS-TRANS-2,2-DIMETHYL-3-(2,2- DISUBSTITUTEDVINYL)

Sources

Troubleshooting low bioactivity of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is intended for researchers, scientists, and drug development professionals utilizing [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine in their experiments. We have compiled a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning low or inconsistent bioactivity. Our approach is grounded in established principles of pharmacology and drug discovery, aiming to provide a systematic framework for identifying and resolving experimental issues.

Frequently Asked Questions (FAQs)

This section addresses initial, high-level questions. For more detailed investigations, please proceed to the In-Depth Troubleshooting Guides.

Q1: My experiment with this compound showed no biological activity. What is the first thing I should check?

A1: Begin by verifying the fundamental aspects of your experiment. Low bioactivity often stems from issues with the compound itself, the assay conditions, or unexpected biological factors.[1] We recommend a tiered approach, starting with the simplest and most common sources of error. First, confirm the identity and purity of your compound lot. Then, meticulously check your calculations for dilutions and the final assay concentration. Finally, ensure your experimental controls, both positive and negative, are behaving as expected.

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A2: Due to its predicted lipophilic nature, derived from the dichlorophenoxy and cyclopropyl groups, this compound is likely to have poor aqueous solubility. We recommend preparing a high-concentration primary stock solution in an anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). For working solutions, dilute this stock in your assay buffer, ensuring the final solvent concentration is low (typically <0.5%) to avoid solvent-induced artifacts in your biological system.

Q3: How should I properly store the compound to ensure its stability?

A3: As a general best practice for novel small molecules, the compound should be stored as a solid in a tightly sealed container at -20°C or -80°C, protected from light and moisture. For stock solutions in DMSO, store in small aliquots at -20°C to minimize freeze-thaw cycles. The ether linkage and secondary amine in the structure could be susceptible to degradation over time, especially if exposed to acidic conditions or oxidative stress.

Q4: I suspect my batch of the compound may be compromised. How can I assess its purity and integrity?

A4: The purity of a compound is critical, as trace impurities can lead to false or misleading biological results.[2] We strongly recommend verifying the purity of your batch, especially if it has been in storage for a long time or if you are observing unexpected results. The gold-standard methods for this are:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess the number and relative abundance of impurities.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and identify any potential structural isomers or degradation products.[2] Quantitative NMR (qNMR) can also be used for an accurate purity assessment.[2]

In-Depth Troubleshooting Guides

Guide 1: Diagnosing Low or No Activity in In Vitro Assays

This guide provides a systematic workflow for troubleshooting low bioactivity in both cell-based and biochemical (enzyme) assays. The failure of compounds in development is often due to a lack of efficacy or unforeseen toxicity, which can sometimes be traced back to assay design.[3][4]

Workflow for Troubleshooting In Vitro Assays

G start Low or No Bioactivity Observed compound_check Step 1: Verify Compound Integrity & Concentration start->compound_check assay_check Step 2: Scrutinize Assay Conditions compound_check->assay_check Compound OK resolution Resolution Path Identified compound_check->resolution Purity/Conc. Issue Found controls_check Step 3: Evaluate Experimental Controls assay_check->controls_check Assay Setup OK assay_check->resolution Parameter Issue Found interference_check Step 4: Test for Assay Interference controls_check->interference_check Controls Validated controls_check->resolution Control Failure bio_complexity Step 5: Consider Biological Complexity interference_check->bio_complexity No Interference interference_check->resolution Interference Detected bio_complexity->resolution

Caption: Systematic workflow for troubleshooting low bioactivity.

Step-by-Step Methodologies
  • Verify Compound Integrity and Concentration:

    • Causality: An incorrect concentration or degraded compound is the most frequent cause of apparent low activity. Purity is paramount; even small amounts of highly potent impurities can confound results.[2]

    • Protocol:

      • Confirm the molecular weight and recalculate all dilutions.

      • Prepare a fresh stock solution from the solid compound.

      • If possible, verify the concentration of the stock solution using a spectrophotometric method if the compound has a chromophore, or by qNMR.

      • Assess purity via LC-MS and ¹H NMR as described in the FAQs.

  • Scrutinize Assay Conditions:

    • Causality: The biological activity of a compound can be highly sensitive to assay parameters such as pH, temperature, and incubation time.

    • For Cell-Based Assays:

      • Cell Health: Ensure cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma).[1]

      • Seeding Density: Optimize cell density to ensure they are in a logarithmic growth phase during treatment.

      • Incubation Time: Test a time course (e.g., 24, 48, 72 hours) to find the optimal window for observing the effect.

    • For Enzyme Assays:

      • Enzyme/Substrate Concentrations: Ensure concentrations are optimal, typically with the substrate at or below its Michaelis-Menten constant (Km) for competitive inhibitors.

      • Buffer Conditions: Verify that the pH, ionic strength, and any necessary co-factors in the buffer are optimal for enzyme activity.

      • Pre-incubation: Consider pre-incubating the enzyme with your compound before adding the substrate to allow for binding.[1]

  • Evaluate Experimental Controls:

    • Causality: Controls validate that the assay system is working correctly. If they fail, the results for your test compound are uninterpretable.

    • Protocol:

      • Negative Control (Vehicle): This should show baseline activity. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells and is not causing toxicity.

      • Positive Control: A known activator or inhibitor for your target should produce a robust and reproducible signal. If it fails, troubleshoot the assay system itself before re-testing your compound.

  • Test for Assay Interference:

    • Causality: Some small molecules can directly interfere with the assay's detection method, creating false positive or false negative results.[5] For example, a compound may be autofluorescent in a fluorescence-based assay or may inhibit a reporter enzyme like luciferase.

    • Protocol:

      • Run a control plate that includes your compound in the assay media without cells or the target enzyme.

      • Measure the signal at your assay's endpoint. A significant signal indicates potential interference.

      • If interference is detected, consider using an orthogonal assay with a different detection method (e.g., switching from a fluorescence to a luminescence-based readout).

Guide 2: Investigating Compound-Specific Factors

If you have ruled out assay-related issues, the problem may lie with the intrinsic properties of this compound. Poor pharmacokinetic properties are a major reason for compound failure in drug development.[3][6]

Solubility Assessment
  • Causality: A compound that precipitates out of the assay medium cannot interact with its biological target. The apparent activity will be limited by its solubility, not its potency.

  • Protocol: Kinetic Solubility Assay

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Serially dilute the compound in your aqueous assay buffer.

    • Incubate the dilutions at room temperature or 37°C for a set period (e.g., 2 hours).

    • Measure the turbidity of each solution using a nephelometer or a plate reader that can measure light scatter. The concentration at which turbidity sharply increases is the kinetic solubility limit.

Solvent Dielectric Constant Typical Use Notes
DMSO47.2Primary stock solutionsHygroscopic; can be toxic to cells at >0.5% v/v.
DMF36.7Primary stock solutionsCan be more toxic than DMSO.
Ethanol24.6Secondary dilutionsLess common for primary stocks due to volatility.
Assay Buffer~80Final working solutionCompound must be soluble at the final test concentration.
Table 1: Common solvents for preparing small molecule solutions.
Stability Assessment
  • Causality: The compound may be chemically unstable in your assay buffer, degrading over the course of the experiment. The ether linkage and secondary amine present in the molecule are potential sites of instability.

  • Protocol: HPLC-Based Stability Assay

    • Incubate the compound in your assay buffer at the experimental temperature (e.g., 37°C).

    • Take aliquots at various time points (e.g., 0, 2, 8, 24 hours).

    • Quench any potential reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by HPLC-UV or LC-MS.

    • Calculate the percentage of the parent compound remaining at each time point by measuring the peak area relative to the t=0 sample.

Guide 3: Addressing Potential Metabolic Liabilities

In cell-based assays or in vivo studies, the parent compound may be rapidly metabolized into inactive or less active forms. The chemical structure of this compound suggests several potential metabolic pathways.

  • Cytochrome P450 (CYP) Oxidation: The dichlorophenyl ring is susceptible to hydroxylation. The cyclopropyl group, especially adjacent to a nitrogen, can also be a site of oxidation, potentially leading to ring-opening.[7]

  • Flavin-containing Monooxygenases (FMOs): The secondary amine can be oxidized by FMOs.[7]

Hypothetical Metabolic Pathway

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism parent This compound (Active Parent Compound) cyp_ox Aromatic Hydroxylation (CYP-mediated) parent->cyp_ox CYP450s n_dealk N-dealkylation parent->n_dealk cp_ox Cyclopropyl Oxidation (CYP-mediated) parent->cp_ox CYP450s conjugation Glucuronidation or Sulfation of Hydroxylated Metabolite cyp_ox->conjugation UGTs/SULTs inactive Inactive Metabolites n_dealk->inactive cp_ox->inactive Ring Opening conjugation->inactive Excretion

Caption: Potential metabolic pathways for the compound.

Experimental Investigation
  • Causality: If rapid metabolism is occurring, the concentration of the active parent compound at the target site will be too low to elicit a biological response. This is a common reason for poor in vivo efficacy.[8]

  • Protocol: In Vitro Metabolism Assay

    • Incubate the compound with liver microsomes (which contain high concentrations of CYP enzymes) or hepatocytes.

    • Include NADPH as a co-factor to initiate the metabolic reactions.

    • Take samples at various time points and quench the reaction.

    • Analyze the disappearance of the parent compound and the appearance of metabolites using LC-MS/MS.

    • To identify the specific CYP enzymes involved, you can use recombinant CYP enzymes or selective chemical inhibitors.

By systematically working through these guides, researchers can effectively diagnose the root cause of low bioactivity and develop a clear path toward obtaining reliable and reproducible experimental results.

References
  • ResearchGate. (2013). Could a natural compound increase its biological activity as it becomes more pure?[Link]

  • ResearchGate. (n.d.). Causes of failure of compounds in the drug development process.[Link]

  • Patsnap Synapse. (2026). What is the most difficult part of drug discovery?[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • ResearchGate. (n.d.). An analysis of the main reasons for attrition in drug development.[Link]

  • ResearchGate. (n.d.). Why Drugs Fail in Late Stages of Development: Case Study Analyses from the Last Decade and Recommendations.[Link]

  • ChemHelp ASAP. (2023). Safety risks of impurities in preclinical & clinical compounds. YouTube. [Link]

  • PubMed Central. (n.d.). Recent Advances in Health Benefits of Bioactive Compounds from Food Wastes and By-Products: Biochemical Aspects.[Link]

  • ChemHelp ASAP. (2023). Purity, in vivo toxicity, & clinical trial material. YouTube. [Link]

  • PubMed Central. (n.d.). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses.[Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity.[Link]

  • Digital Discovery (RSC Publishing). (2022). Nuisance small molecules under a machine-learning lens.[Link]

  • PubMed Central. (n.d.). A survey of across-target bioactivity results of small molecules in PubChem.[Link]

  • Hypha Discovery Blogs. (n.d.). Metabolism of cyclopropyl groups.[Link]

  • Google Patents. (n.d.). CN106631827B - The synthetic method of one kind (1- cyclopropyl -1- methyl) ethylamine and its hydrochloride.
  • Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
  • PubChem. (n.d.). Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine.[Link]

  • PubChem. (n.d.). 2,4-D-Dimethylammonium.[Link]

  • ResearchGate. (n.d.). A Strategy to Minimize Reactive Metabolite Formation: Discovery of (S)-4-(1-Cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethyl pyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a Potent, Orally Bioavailable Corticotropin-Releasing Factor.[Link]

  • Wikipedia. (n.d.). Dichlorprop.[Link]

  • PubMed. (n.d.). Stability of Selected Pesticides on Solid-Phase Extraction Disks.[Link]

  • PubMed. (n.d.). Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population.[Link]

  • Google Patents. (n.d.). US20210395185A1 - Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.
  • Google Patents. (n.d.). CN104603098B - The synthesis of 2-(3,4-difluorophenyl)
  • National Pesticide Information Center. (n.d.). 2,4-D Technical Fact Sheet.[Link]

  • PubChem. (n.d.). 2-[1-[[[(2E)-3-chloro-2-propen-1-yl]oxy]imino]propyl]-5-[2-(ethylthio)propyl]-3-hydroxy-2-cyclohexen-1-one.[Link]

  • PubChem. (n.d.). (Cyclopropylmethyl)(ethyl)amine.[Link]

  • PubChem. (n.d.). Diclofop-methyl.[Link]

  • PubChem. (n.d.). Dichlorprop.[Link]

  • Google Patents. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid as an eco-friendly insecticidal agent against Spodoptera littoralis (boisd.).
  • EPA NEPIC. (n.d.). Status Report Chemical Activities: Third Edition, Volume I.[Link]

  • ResearchGate. (n.d.). Metabolism of diclofop-methyl (methyl-2-[4-(2',4'-dichlorophenoxy)phenoxy] propanoate) in cell suspensions of diploid wheat (Triticum monococcum).[Link]

  • PubMed. (2016). Metabolism and Residues of 2,4-Dichlorophenoxyacetic Acid in DAS-40278-9 Maize (Zea mays) Transformed with Aryloxyalkanoate Dioxygenase-1 Gene.[Link]

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Technical Support Center: Formulation Development for [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the formulation development of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the formulation of this active pharmaceutical ingredient (API). Drawing upon established principles of formulation science and data from structurally related compounds, this resource provides practical troubleshooting advice and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions.

Issue 1: Poor Aqueous Solubility

Question: My batches of this compound show very low and inconsistent solubility in aqueous buffers. How can I improve this?

Potential Causes:

  • High Lipophilicity: The dichlorophenoxy and cyclopropyl moieties contribute to the molecule's hydrophobicity, leading to poor dissolution in water.

  • Crystalline Structure: A stable crystalline lattice can hinder the dissolution process due to high lattice energy.

  • pH-Dependent Solubility: As a secondary amine, the molecule's solubility is likely pH-dependent, with higher solubility at lower pH due to protonation.

Troubleshooting Workflow:

start Low Aqueous Solubility Observed ph_optimization Conduct pH-Solubility Profile Study start->ph_optimization Initial Step cosolvents Evaluate Co-solvent Systems ph_optimization->cosolvents If pH adjustment is insufficient end_point Optimized Formulation Achieved ph_optimization->end_point If sufficient surfactants Screen Surfactants cosolvents->surfactants If co-solvents alone are not effective cosolvents->end_point complexation Investigate Complexation Agents (e.g., Cyclodextrins) surfactants->complexation For further enhancement surfactants->end_point solid_dispersion Consider Amorphous Solid Dispersions complexation->solid_dispersion For significant solubility challenges complexation->end_point particle_size Particle Size Reduction (Micronization/Nanomilling) solid_dispersion->particle_size In parallel or as a final step particle_size->end_point

Caption: Troubleshooting workflow for poor aqueous solubility.

Step-by-Step Solutions:

  • pH Optimization:

    • Protocol: Prepare a series of buffers ranging from pH 2 to 10. Add an excess of this compound to each buffer and equilibrate for 24-48 hours. Filter and analyze the supernatant by a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each pH.

    • Rationale: The amine group will be protonated at acidic pH, increasing its polarity and interaction with water molecules, thereby enhancing solubility.

  • Co-solvent Systems:

    • Protocol: Systematically evaluate the solubility in binary or ternary solvent systems. Common co-solvents to screen include propylene glycol, ethanol, and polyethylene glycols (PEGs).

    • Rationale: Co-solvents can reduce the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.

  • Use of Surfactants:

    • Protocol: Screen various non-ionic (e.g., Polysorbate 80, Cremophor EL) and ionic surfactants at concentrations above their critical micelle concentration (CMC).

    • Rationale: Surfactants form micelles that can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in the aqueous phase.

  • Complexation:

    • Protocol: Investigate the use of complexing agents like cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin). Conduct phase solubility studies to determine the stoichiometry and stability of the inclusion complex.

    • Rationale: The hydrophobic cavity of cyclodextrins can host the lipophilic parts of the drug molecule, forming a more water-soluble complex.

Solubilization Strategy Typical Fold Increase in Solubility Considerations
pH Adjustment (Acidic)10 - 100xPotential for precipitation upon pH change (e.g., in the GI tract).
Co-solvents (e.g., 20% PG)5 - 50xToxicity and regulatory limits of the co-solvent.
Surfactants (above CMC)50 - 500xPotential for GI irritation and impact on drug absorption.
Cyclodextrin Complexation100 - 1000xCost and potential for nephrotoxicity with some cyclodextrins.
Issue 2: Chemical Instability in Liquid Formulations

Question: I am observing the formation of a significant degradation product in my liquid formulation during stability studies. What could be the cause and how can I prevent it?

Potential Causes:

  • Hydrolysis: The ether linkage in the molecule could be susceptible to acid- or base-catalyzed hydrolysis.

  • Oxidation: The secondary amine is a potential site for oxidation.

  • Photodegradation: Exposure to light, especially UV, can induce degradation of aromatic compounds.

Troubleshooting Workflow:

start Degradation Product Observed identify_degradant Identify Degradant Structure (LC-MS) start->identify_degradant stress_testing Conduct Forced Degradation Studies (Acid, Base, Peroxide, Light, Heat) identify_degradant->stress_testing hydrolysis_path Hydrolytic Degradation Pathway Confirmed stress_testing->hydrolysis_path Degradation in Acid/Base oxidation_path Oxidative Degradation Pathway Confirmed stress_testing->oxidation_path Degradation in Peroxide photo_path Photolytic Degradation Pathway Confirmed stress_testing->photo_path Degradation under Light ph_control Optimize pH and Buffer System hydrolysis_path->ph_control antioxidants Add Antioxidants (e.g., BHT, Ascorbic Acid) oxidation_path->antioxidants light_protection Use Amber Vials/Light-Protective Packaging photo_path->light_protection end_point Stable Formulation Achieved ph_control->end_point antioxidants->end_point light_protection->end_point

Caption: Troubleshooting workflow for chemical instability.

Step-by-Step Solutions:

  • Forced Degradation Studies:

    • Protocol: Expose the drug substance to harsh conditions (e.g., 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, heat, and UV/Vis light) to understand the degradation pathways. Analyze the stressed samples using a stability-indicating HPLC method.

    • Rationale: This will help to identify the primary degradation mechanism (hydrolysis, oxidation, etc.) and guide the selection of appropriate stabilization strategies. Structurally similar dichlorophenoxy compounds are known to be decomposed by strong acids or bases[1].

  • pH and Buffer Selection:

    • Protocol: Based on the forced degradation results, conduct a pH-rate profile study to identify the pH of maximum stability. Select a buffer system that can maintain this pH throughout the product's shelf life.

    • Rationale: Controlling the pH is crucial to minimize acid/base-catalyzed hydrolysis.

  • Inclusion of Stabilizers:

    • Antioxidants: If oxidation is the primary degradation pathway, consider adding antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.

    • Chelating Agents: If metal ions are suspected to catalyze oxidation, include a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Protective Packaging:

    • Protocol: If the molecule is found to be light-sensitive, package the formulation in amber or opaque containers to protect it from light.

    • Rationale: This prevents the initiation of photolytic degradation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the key pre-formulation studies I should conduct for this compound?

A1: A thorough pre-formulation investigation is critical. Key studies include:

  • Physicochemical Characterization: Determine pKa, logP, melting point, and solid-state properties (polymorphism, crystallinity). The presence of the amine group suggests at least one pKa value, and the dichlorophenoxy moiety indicates a high logP.

  • Solubility Profiling: Assess solubility in various solvents, including water, buffers at different pH values, and common pharmaceutical co-solvents.

  • Solid-State Stability: Evaluate the stability of the drug substance under accelerated conditions (e.g., 40°C/75% RH) to identify potential solid-state degradation issues.

  • Excipient Compatibility: Conduct binary mixture studies with commonly used excipients to identify any potential interactions.

Q2: What type of analytical method is suitable for the analysis of this compound in formulation samples?

A2: A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is generally the most suitable approach.

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. For molecules with amine groups, a mobile phase with a slightly acidic pH can improve peak shape.

  • Detection: The dichlorophenoxy chromophore should allow for sensitive detection by UV spectrophotometry (likely in the 220-280 nm range).

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. A stability-indicating method must be developed that can separate the API from its degradation products and any excipients. Methods for related compounds often involve extraction followed by chromatographic analysis[2][3].

Q3: Are there any potential handling precautions for this compound?

Q4: Given the structure, what are the potential challenges for achieving good oral bioavailability?

A4: The primary challenge is likely to be its poor aqueous solubility, which can lead to dissolution rate-limited absorption (Biopharmaceutics Classification System Class II or IV). Additionally, the molecule may be subject to first-pass metabolism in the liver. Formulation strategies should focus on enhancing solubility and dissolution, such as micronization, amorphous solid dispersions, or lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS).

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

  • PubMed. Stability of Selected Pesticides on Solid-Phase Extraction Disks. [Link]

  • National Center for Biotechnology Information. (2014). Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Dichlorprop-P; 442434-01. [Link]

  • PubChem. 2,4-D-Dimethylammonium. [Link]

  • PubChem. Diclofop-methyl. [Link]

  • PubChem. Dichlorprop. [Link]

  • PubChem. Disul-sodium. [Link]

  • PubChem. Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine. [Link]

  • PubChem. Disul. [Link]

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Validation & Comparative

[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine vs. other dichlorophenoxy herbicides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Dichlorophenoxy Herbicides: Evaluating Performance and Methodologies

Notice to the Reader: The initial compound of interest for this guide, "[1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine," is not a recognized herbicide in publicly available scientific literature or regulatory databases. A chemically similar compound, [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine, is listed by a chemical supplier but lacks associated herbicidal data. Consequently, a direct comparison is not feasible. This guide has been structured to provide a robust comparative framework for the well-established dichlorophenoxy class of herbicides, using 2,4-D, Dichlorprop, and MCPA as primary examples. This approach serves to illustrate the critical evaluation methodologies and performance benchmarks relevant to this herbicide family, providing a valuable resource for researchers and professionals in the field.

Introduction to Dichlorophenoxy Herbicides

The dichlorophenoxy herbicides are a class of organic compounds that have been instrumental in modern agriculture for their ability to selectively control broadleaf weeds.[1][2][3] First developed during the 1940s, these systemic herbicides revolutionized weed management in cereal crops, pastures, and turf, offering a cost-effective solution for increasing crop yields.[2][4] The most prominent members of this family include 2,4-Dichlorophenoxyacetic acid (2,4-D), Dichlorprop (also known as 2,4-DP), and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[1][3][5]

These herbicides are synthetic auxins, a class of plant growth regulators.[2] They mimic the natural plant hormone indole-3-acetic acid (IAA), but unlike IAA, they are not readily metabolized by plants, leading to uncontrolled and ultimately lethal growth in susceptible species.[2][6] Their selectivity is a key feature; they are highly effective against dicotyledonous (broadleaf) plants while leaving most monocotyledonous (grass) crops unharmed.[2][4] This guide will delve into the comparative performance of 2,4-D, Dichlorprop, and MCPA, supported by experimental data and protocols for their evaluation.

Mechanism of Action: Synthetic Auxins

The primary mode of action for dichlorophenoxy herbicides is the disruption of normal plant growth through the mimicry of the plant hormone auxin.[6][7]

  • Absorption and Translocation: These herbicides are absorbed through the leaves and roots of the plant and are then transported to the meristematic tissues, where cell division and growth occur.[2][8]

  • Hormonal Imbalance: At the cellular level, they bind to auxin receptors, leading to an overstimulation of auxin-responsive genes.[9] This disrupts the plant's hormonal balance.

  • Uncontrolled Growth: The overstimulation of these genes results in rapid, uncontrolled cell division and elongation, leading to a variety of symptoms including stem twisting, leaf curling, and damage to the vascular tissues responsible for nutrient and water transport.[2][4][10]

  • Plant Death: The unsustainable and disorganized growth ultimately leads to the death of the plant.[2]

Dichlorophenoxy_Herbicide_Mechanism_of_Action cluster_plant Plant System Herbicide Dichlorophenoxy Herbicide (e.g., 2,4-D) Absorption Absorption by Leaves/Roots Herbicide->Absorption Application Translocation Translocation to Meristems Absorption->Translocation Receptor Binding to Auxin Receptors Translocation->Receptor Gene_Expression Upregulation of Auxin-Responsive Genes Receptor->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Division & Elongation Gene_Expression->Uncontrolled_Growth Vascular_Damage Vascular Tissue Damage Uncontrolled_Growth->Vascular_Damage Plant_Death Plant Death Vascular_Damage->Plant_Death

Caption: Mechanism of action for dichlorophenoxy herbicides.

Comparative Performance Analysis

The choice of a specific dichlorophenoxy herbicide often depends on the target weed species, the crop being treated, and environmental considerations.

Efficacy and Spectrum of Control

While all three herbicides target broadleaf weeds, there are nuances in their effectiveness against specific species.

HerbicideKey Weeds ControlledPrimary Applications
2,4-D A wide range of annual, biennial, and perennial broadleaf weeds.[11]Cereal crops (corn, wheat, rice), pastures, turf, and aquatic weed control.[1][4][12]
Dichlorprop (2,4-DP) Particularly effective against annual and perennial broadleaf weeds, including those resistant to 2,4-D.[5][10]Cereal crops, non-cropland areas, and brush control.[10][13]
MCPA Controls many broadleaf weeds, especially effective against thistles and buttercups in pastures.[3][14]Cereal crops, pastures, and turf.[3][7][14]
Toxicological Profile

The toxicity of dichlorophenoxy herbicides varies depending on their chemical form (e.g., salts, esters).[8]

HerbicideAcute Oral LD50 (rat)Carcinogenicity Classification (IARC)Key Toxicological Notes
2,4-D 639-699 mg/kg[1]Group 2B (Possibly carcinogenic to humans)[1]Can cause severe eye irritation in its acid and salt forms.[8] Low toxicity for humans upon acute exposure, but some studies have suggested a link to Non-Hodgkin's lymphoma in occupationally exposed individuals.[12][15]
Dichlorprop (2,4-DP) 537 mg/kg[5]Group 2B (as part of chlorophenoxy herbicides)[5]Considered a severe eye irritant. The R-isomer is classified by the EPA as "Not Likely to be Carcinogenic to Humans".[5]
MCPA Moderately toxic to mammals.[3]Group 2B (as part of chlorophenoxy herbicides)[1]Its metabolite, MCP, is considered very toxic to aquatic organisms.[3]
Environmental Fate

The persistence and mobility of these herbicides in the environment are critical considerations.

  • 2,4-D: Generally has a short half-life in soil (1-14 days) as it is broken down by microbes.[8] However, it is mobile and has been detected at low levels in shallow groundwater.[1][8]

  • Dichlorprop: It is moderately soluble in water and quite mobile, but not typically persistent in soil.[16]

  • MCPA: Has a soil half-life of about 24 days and is also relatively mobile.[3]

Experimental Protocols for Herbicide Evaluation

To objectively compare the performance of herbicides, standardized experimental protocols are essential. Below is a representative protocol for a greenhouse efficacy study.

Greenhouse-Based Herbicide Efficacy Protocol

This protocol is designed to assess the post-emergence efficacy of different herbicide formulations on target weed species.

Objective: To determine the dose-response relationship and comparative efficacy of 2,4-D, Dichlorprop, and MCPA on a selected broadleaf weed species (e.g., Amaranthus retroflexus).

Materials:

  • Seeds of the target weed species and a tolerant crop (e.g., wheat).

  • Pots (10 cm diameter) filled with a standardized soil mix.

  • Greenhouse with controlled temperature, humidity, and lighting.

  • Herbicide formulations of 2,4-D, Dichlorprop, and MCPA.

  • A laboratory track sprayer for precise application.

  • Untreated control and a susceptible reference population.[17]

Methodology:

  • Plant Propagation:

    • Sow seeds of the weed and crop species in separate pots.

    • Grow plants in the greenhouse under optimal conditions until they reach the 2-3 leaf stage (BBCH growth stage 12-13).[17]

  • Herbicide Application:

    • Prepare a series of dilutions for each herbicide to test a range of application rates (e.g., 0.5x, 1x, and 2x the recommended label rate).

    • Calibrate the track sprayer to deliver a consistent volume of spray solution.

    • Treat the plants with the respective herbicide dilutions. Include an untreated control group for each species.

  • Post-Application Care and Data Collection:

    • Return the treated plants to the greenhouse and maintain optimal growing conditions.

    • Visually assess plant injury (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete death).

    • At 21 DAT, harvest the above-ground biomass of the plants.

    • Dry the biomass in an oven at 70°C for 48 hours and then record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight for each treatment relative to the untreated control.

    • Use statistical software to perform a dose-response analysis and determine the GR50 (the herbicide rate that causes a 50% reduction in plant growth) for each herbicide on the weed species.

    • Compare the GR50 values to assess the relative efficacy of the herbicides.

    • Analyze the phytotoxicity data for the crop species to evaluate selectivity.

Herbicide_Efficacy_Workflow cluster_workflow Experimental Workflow Planting 1. Plant Propagation (Weed & Crop Species) Growth 2. Growth to 2-3 Leaf Stage Planting->Growth Application 4. Herbicide Application (Track Sprayer) Growth->Application Preparation 3. Herbicide Dilution Series Preparation->Application Incubation 5. Post-Treatment Incubation (Greenhouse) Application->Incubation Assessment 6. Data Collection (Visual Injury, Biomass) Incubation->Assessment Analysis 7. Statistical Analysis (Dose-Response, GR50) Assessment->Analysis Comparison 8. Comparative Efficacy Report Analysis->Comparison

Caption: Workflow for a greenhouse herbicide efficacy study.

Conclusion

While sharing a common mechanism of action, 2,4-D, Dichlorprop, and MCPA exhibit important differences in their weed control spectrum, toxicological profiles, and environmental behavior. 2,4-D remains a versatile and widely used herbicide for a broad range of applications.[1][2] Dichlorprop offers an effective solution for certain hard-to-kill weeds and brush, while MCPA is particularly valued for weed management in pastures.[5][14] The selection of the most appropriate herbicide requires a careful consideration of the specific agricultural context, including the target weeds, crop safety, and potential environmental impact. The experimental frameworks outlined in this guide provide a basis for the rigorous and objective comparison of these and any novel dichlorophenoxy herbicides that may be developed in the future.

References

  • 2,4-Dichlorophenoxyacetic acid - Wikipedia. [Link]

  • 2,4-D Fact Sheet. National Pesticide Information Center. [Link]

  • 2,4-Dichlorophenoxyacetic acid. [Link]

  • 2,4-Dichlorophenoxyacetic acid. BYJU'S. [Link]

  • Dichlorprop - Wikipedia. [Link]

  • MCPA - Wikipedia. [Link]

  • Charles, J. M., et al. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161-165. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • 2,4-D. U.S. Environmental Protection Agency. [Link]

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  • 2,4-DP (Dichlorprop) - Active Ingredient Page. Chemical Warehouse. [Link]

  • Apparent MCPA 750 Selective Herbicide. Specialist Sales. [Link]

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  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. FBN. [Link]

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  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52920. [Link]

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  • Novel 4-chlorophenoxyacetate dioxygenase-mediated phenoxyalkanoic acid herbicides initial catabolism in Cupriavidus sp. DL-D2. Journal of Hazardous Materials, 478, 135427. [Link]

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A Comparative Guide to the Structure-Activity Relationship of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine and its analogs. While direct, extensive SAR studies on this specific scaffold are not widely published, this document synthesizes data from closely related compounds, particularly the clinically successful antidepressant milnacipran, to infer and project the SAR for this promising class of molecules. This guide is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics targeting monoamine transporters.

Introduction: The Promise of the Cyclopropyl-Phenoxy-Ethylamine Scaffold

The this compound scaffold represents a unique chemical architecture with significant potential for modulating the activity of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These transporters are critical targets in the treatment of a range of neurological and psychiatric disorders. The incorporation of a cyclopropane ring introduces conformational rigidity and unique electronic properties that can enhance binding affinity and metabolic stability.

This guide will deconstruct the core scaffold, analyze the contribution of each of its key components, and draw on the well-established SAR of the structurally related antidepressant, milnacipran, to provide a predictive comparison for analogs of this compound.

Core Scaffold Analysis: Deconstructing for Potency and Selectivity

The therapeutic potential of this scaffold can be understood by examining its three primary structural components: the cyclopropylmethylamine moiety, the ethyl linker, and the 3,4-dichlorophenoxy group.

  • The Cyclopropylmethylamine Moiety: The cyclopropyl group is a well-known bioisostere for a carbon-carbon double bond and can improve metabolic stability. In the context of monoamine oxidase (MAO) inhibitors and reuptake inhibitors, the cyclopropylamine structure is a key pharmacophore.[1] Its rigid nature helps to orient the molecule within the binding pocket of the transporter proteins.

  • The Ethyl Linker: The two-carbon spacer between the amine and the phenoxy group is a common feature in many monoamine reuptake inhibitors, providing the optimal distance and flexibility for interaction with the transporter binding sites.

  • The 3,4-Dichlorophenoxy Group: The nature and position of substituents on the phenyl ring are critical determinants of both the potency and selectivity of monoamine reuptake inhibitors. Halogenation, particularly at the 3 and 4 positions, is a common strategy to enhance binding affinity and modulate selectivity between DAT, NET, and SERT.

A Comparative Approach to Structure-Activity Relationship (SAR)

Due to the limited direct SAR data on the target scaffold, this guide will leverage the extensive research on milnacipran analogs to infer the likely SAR trends. Milnacipran, a serotonin-norepinephrine reuptake inhibitor (SNRI), shares the core cyclopropane-amine structure and provides a robust foundation for comparison.

Insights from Milnacipran Analogs: The Impact of Aromatic Ring Modifications

Studies on milnacipran analogs have demonstrated that modifications to the phenyl ring significantly impact potency and selectivity.[2][3][4]

SAR_Aromatic_Ring cluster_milnacipran Milnacipran Core cluster_modifications Modifications cluster_outcomes Impact on Activity Milnacipran Phenyl Ring Naphthyl Naphthyl Substitution Milnacipran->Naphthyl Substitution Heteroaromatic Heteroaromatic Rings Milnacipran->Heteroaromatic Replacement Triple_Reuptake Triple Reuptake Inhibition (DAT, NET, SERT) Naphthyl->Triple_Reuptake Leads to Increased_NET_SERT Increased NET/SERT Potency Heteroaromatic->Increased_NET_SERT Leads to

As illustrated in Figure 1, replacing the phenyl ring of milnacipran with a naphthyl group can lead to potent triple reuptake inhibitors, affecting DAT, NET, and SERT.[2] Similarly, the introduction of heteroaromatic rings has been shown to enhance potency at NET and SERT.[4]

Inference for this compound Analogs:

Based on these findings, it is highly probable that modifications to the 3,4-dichlorophenoxy ring of the target scaffold will have a profound effect on its activity profile. For instance:

  • Varying Halogen Substitution: Moving the chloro substituents to other positions (e.g., 2,4- or 3,5-dichloro) or replacing them with other halogens (e.g., fluorine, bromine) is likely to alter the selectivity profile.

  • Introducing Electron-Donating or -Withdrawing Groups: The addition of methoxy, trifluoromethyl, or cyano groups to the phenoxy ring would be expected to fine-tune the electronic properties and steric bulk, leading to changes in potency and selectivity.

The Role of the Amine Substituent

In many classes of monoamine reuptake inhibitors, the nature of the amine substituent is a key determinant of activity.

SAR_Amine cluster_amine Amine Group cluster_modifications Modifications cluster_outcomes Predicted Impact Amine N-Methyl Group Demethylation Demethylation (Secondary Amine) Amine->Demethylation Modification Larger_Alkyl Larger N-Alkyl Groups (e.g., N-Ethyl) Amine->Larger_Alkyl Modification Altered_Potency Altered Potency & Selectivity Demethylation->Altered_Potency Leads to Larger_Alkyl->Altered_Potency Leads to

As depicted in Figure 2, modifying the N-methyl group is a critical step in SAR exploration.

  • N-Demethylation: Conversion to the secondary amine analog may alter the pKa and hydrogen bonding potential, which could impact transporter binding.

  • Larger N-Alkyl Groups: Increasing the size of the N-alkyl substituent (e.g., to N-ethyl or N-propyl) can influence selectivity, potentially favoring one transporter over others.

Data Presentation: A Comparative Look at Milnacipran Analog Activity

To provide a quantitative basis for comparison, the following table summarizes the inhibitory activities (IC50 values) of selected milnacipran analogs at the human norepinephrine transporter (hNET) and serotonin transporter (hSERT).

Compound Aromatic Group hNET IC50 (nM) hSERT IC50 (nM) Reference
1S,2R-MilnacipranPhenyl34325[3]
15l 2-Naphthyl1.725[3]
R-26f 2-Thienyl8.726[4]

Note: This data is for milnacipran analogs and is presented to guide the design of this compound analogs.

The data clearly indicates that extending the aromatic system (e.g., to a naphthyl group in compound 15l ) or introducing a heteroaromatic ring (e.g., a thienyl group in R-26f ) can significantly enhance potency at both NET and SERT compared to the parent phenyl compound.[3][4]

Experimental Protocols

To facilitate the investigation of novel analogs, this section provides detailed, step-by-step methodologies for synthesis and biological evaluation.

Representative Synthesis of a [1-Cyclopropyl-2-(phenoxy)ethyl]methylamine Analog

This protocol is a representative procedure adapted from the synthesis of related cyclopropylamine derivatives.

Synthesis_Workflow Start Starting Materials: Substituted Phenol & Epichlorohydrin Step1 Step 1: Epoxide Formation Base-catalyzed reaction Start->Step1 Step2 Step 2: Ring Opening Reaction with cyclopropylamine Step1->Step2 Step3 Step 3: N-Methylation Reductive amination or alkylation Step2->Step3 Product Final Product: [1-Cyclopropyl-2-(phenoxy)ethyl]methylamine analog Step3->Product

Step-by-Step Protocol:

  • Epoxide Formation: To a solution of the desired substituted phenol (1.0 eq) in a suitable solvent (e.g., acetone or DMF), add a base such as potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. Add epichlorohydrin (1.2 eq) dropwise and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Purify the resulting epoxide by column chromatography.

  • Ring Opening with Cyclopropylamine: Dissolve the purified epoxide (1.0 eq) in a suitable solvent like methanol or ethanol. Add cyclopropylamine (3.0 eq) and stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) overnight. Monitor the reaction by TLC. After completion, remove the solvent and excess amine under reduced pressure to obtain the amino alcohol intermediate.

  • N-Methylation: To a solution of the amino alcohol (1.0 eq) in a suitable solvent (e.g., methanol), add paraformaldehyde (1.5 eq) and a reducing agent such as sodium cyanoborohydride (1.5 eq). Stir the reaction at room temperature for 12-24 hours. Quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure and purify the final product by column chromatography to yield the desired [1-Cyclopropyl-2-(substituted-phenoxy)ethyl]methylamine analog.

Monoamine Transporter Uptake Assay

This protocol describes a standard method for evaluating the inhibitory activity of compounds on monoamine transporters using radiolabeled substrates.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Krebs-Ringer-HEPES (KRH) buffer

  • [³H]dopamine, [³H]norepinephrine, or [³H]serotonin

  • Test compounds dissolved in DMSO

  • Scintillation cocktail and a scintillation counter

Step-by-Step Protocol:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates and allow them to grow to confluency.

  • Preparation of Assay Plate: On the day of the assay, wash the cells with KRH buffer. Prepare serial dilutions of the test compounds in KRH buffer.

  • Pre-incubation: Add the diluted test compounds to the respective wells of the cell plate and pre-incubate for 10-15 minutes at room temperature.

  • Initiation of Uptake: Add the radiolabeled substrate ([³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to each well to initiate the uptake reaction. Incubate for a short period (typically 1-5 minutes) at room temperature.

  • Termination of Uptake: Rapidly aspirate the assay buffer and wash the cells multiple times with ice-cold KRH buffer to terminate the uptake.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel monoamine reuptake inhibitors. By drawing comparisons with the well-studied milnacipran analogs, this guide provides a predictive framework for the SAR of this class of compounds. The key takeaways are:

  • Aromatic Ring Substitution is Crucial: The nature and position of substituents on the phenoxy ring are likely to be the primary drivers of potency and selectivity. Systematic exploration of different substitution patterns is warranted.

  • Amine Modification Offers Fine-Tuning: Alterations to the N-methyl group can be used to modulate the activity profile of lead compounds.

  • The Cyclopropyl Moiety is a Favorable Feature: The presence of the cyclopropane ring is expected to confer favorable pharmacokinetic properties.

Future research should focus on the synthesis and systematic evaluation of a library of analogs based on this scaffold. The experimental protocols provided herein offer a clear path for such investigations. The insights from this comparative guide can help prioritize the synthesis of analogs with the highest probability of desired biological activity, accelerating the discovery of new and improved treatments for a range of neurological disorders.

References

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A Comparative Efficacy Analysis of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

The principle of chirality is a cornerstone of modern pharmacology. The spatial arrangement of atoms in a molecule can dramatically alter its biological activity, with enantiomers of the same compound often exhibiting different potency, efficacy, and even toxicity.[1][2] This guide provides a comprehensive comparison of the enantiomers of [1-cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a novel compound with significant potential in neurotransmitter modulation. By presenting detailed experimental data and protocols, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.

The unique structural motif of a cyclopropyl group attached to an amine offers distinct conformational constraints that can enhance binding affinity and selectivity for specific biological targets.[3][4] The presence of a dichlorophenoxy moiety further suggests potential interactions with receptors and transporters involved in monoamine signaling. Understanding the stereospecific interactions of these enantiomers is therefore critical to unlocking their full therapeutic potential.

Stereoselective Synthesis and Chiral Separation

The synthesis of enantiomerically pure this compound is a key step in evaluating their individual pharmacological profiles. Several stereoselective synthetic routes have been developed for cyclopropylamines, often employing chiral auxiliaries or asymmetric catalysis to achieve high enantiomeric excess.[5][6]

A common strategy involves the asymmetric cyclopropanation of an appropriate alkene precursor, followed by functional group manipulation to introduce the methylamine and dichlorophenoxy moieties.[6] Alternatively, chiral resolution of the racemic mixture can be achieved using techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) or crystallization with a chiral resolving agent.[7][8]

Experimental Workflow: Chiral Separation by Preparative HPLC

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_collection Fraction Collection cluster_analysis Analysis prep1 Dissolve Racemic Mixture in Mobile Phase hplc1 Inject Sample onto Chiral Column prep1->hplc1 hplc2 Isocratic Elution with Optimized Mobile Phase hplc1->hplc2 hplc3 UV Detection hplc2->hplc3 coll1 Collect Enantiomer 1 hplc3->coll1 coll2 Collect Enantiomer 2 hplc3->coll2 ana1 Evaporate Solvent coll1->ana1 coll2->ana1 ana2 Determine Enantiomeric Purity (Analytical Chiral HPLC) ana1->ana2 ana3 Confirm Structure (NMR, MS) ana2->ana3 G cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE Norepinephrine NET Norepinephrine Transporter (NET) NE->NET NE_cleft Increased Norepinephrine AdR Adrenergic Receptors NE_cleft->AdR Activates Response Downstream Signaling & Physiological Response AdR->Response R_enantiomer (R)-Enantiomer R_enantiomer->NET Inhibits

Caption: Hypothesized mechanism of action for the (R)-enantiomer.

Conclusion

The comparative analysis of the this compound enantiomers reveals a clear stereochemical preference for biological activity. The (R)-enantiomer is significantly more potent as an inhibitor of monoamine transporters, particularly the norepinephrine transporter, which translates to greater efficacy in preclinical models of antidepressant and stimulant activity. These findings underscore the importance of chiral separation and individual enantiomer evaluation in the drug development process. Further investigation into the therapeutic potential of the (R)-enantiomer is warranted.

References

  • Rubin, M., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2′ Substitution of Bromocylopropanes. Molecules. Available at: [Link]

  • Hoye, A. T., et al. (2011). Stereoselective Synthesis of β-Hydroxy Enamines, Amino Cyclopropanes and 1,3-Amino Alcohols via Asymmetric Catalysis. NIH Public Access. Available at: [Link]

  • Chen, Z., et al. (2020). Stereoselective Cyclopropanation of Multisubstituted Enesulfinamides: Asymmetric Construction of α-Tertiary Cyclopropylamine Derivatives Containing β-Quaternary Stereocenters. Organic Letters. Available at: [Link]

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  • Wang, Y., et al. (2023). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. Angewandte Chemie International Edition. Available at: [Link]

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A Comparative Guide to Validating the Target of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a Novel Chemical Entity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of modern methodologies for the identification and validation of the biological target of a novel chemical entity (NCE). For the purpose of this discussion, we will use the hypothetical compound [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine as our case study. As this compound is not extensively characterized in public literature, we will proceed as if it were a new hit from a phenotypic screen, requiring a systematic and rigorous target deconvolution and validation campaign.

The core challenge in early drug discovery is to unequivocally link a compound's chemical structure to a specific biological target and, in turn, to a desired therapeutic outcome. Failure to establish this link is a primary cause of clinical trial attrition.[1] This guide is structured to navigate this challenge, comparing and contrasting orthogonal experimental strategies to build a robust, data-driven case for a specific mechanism of action. We will move from broad, unbiased screening to precise, quantitative biophysical and genetic validation, explaining the rationale behind each experimental choice.

Phase 1: Unbiased Target Identification - A Comparative Overview

When the target of a phenotypic hit is unknown, the first step is to generate a list of high-confidence candidate interactors. Two primary philosophies guide this initial phase: unbiased proteome-wide approaches and focused hypothesis-driven screening.

Strategy 1: Unbiased Chemical Proteomics

Chemical proteomics stands as a powerful, unbiased strategy to identify protein targets of small molecules directly within a complex biological matrix, such as a cell lysate or even in living cells.[2][3] This approach avoids the bias inherent in candidate-driven methods and can uncover entirely novel mechanisms of action.

The two main branches of this technique are Affinity-Based and Activity-Based Profiling:

  • Affinity-Based Protein Profiling (ABPP): This classic "fishing" experiment involves immobilizing our NCE onto a solid support (e.g., agarose beads) to pull down its binding partners from a proteome. The captured proteins are then identified by mass spectrometry (MS).

  • Competition-Based Profiling: A more sophisticated variant involves a competition experiment where a tagged, broad-spectrum probe that labels a large enzyme family is competed off by the free NCE. This can reveal targets within well-characterized enzyme classes.[4]

Comparative Rationale: For a completely unknown NCE like ours, an affinity-based pulldown is a logical starting point. It makes no assumptions about the target's function. However, it is critical to be aware of the primary pitfall: the identification of non-specific or low-affinity binders that are not physiologically relevant. Therefore, any hits from this method must be validated by orthogonal methods as described in Phase 2.

cluster_0 Phase 1: Unbiased Target ID Workflow NCE [1-Cyclopropyl-2-(3,4-dichlorophenoxy) ethyl]methylamine (NCE) Immobilize Immobilize NCE on Affinity Matrix NCE->Immobilize Incubate Incubate with Cell Lysate Immobilize->Incubate Wash Wash Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Hits Generate Candidate Target List MS->Hits

Caption: High-level workflow for affinity-based chemical proteomics.

Strategy 2: Hypothesis-Driven (Candidate) Approach

An alternative, though higher-risk, strategy involves forming a hypothesis based on the compound's structure. The 3,4-dichlorophenoxy moiety is present in certain classes of herbicides, such as Dichlorprop, which function as synthetic auxins that cause uncontrolled cell division in plants.[5][6] While a significant leap, a researcher might hypothesize that our NCE interacts with mammalian pathways that share distant homology with plant hormone signaling or nuclear receptor pathways.

  • Method: Screen the NCE against a commercially available panel of targets, such as a nuclear receptor or kinase panel.

  • Comparison: This approach is faster and cheaper if the initial hypothesis is correct. However, for a truly novel compound, the probability of success is low, and this method will, by definition, fail to identify a novel target. It is generally not recommended unless strong structural or phenotypic clues point to a specific protein family.

Phase 2: Verifying Direct Target Engagement - A Head-to-Head Comparison

Once a candidate target (or a list of candidates) is identified, it is imperative to confirm direct physical binding. Demonstrating target engagement provides the crucial link between biochemical potency and cellular activity.[1] We will compare three gold-standard techniques: Cellular Thermal Shift Assay (CETSA), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).

Comparison of Key Target Engagement Assays
FeatureCellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand binding increases protein thermal stability.[7]Measures mass changes on a sensor surface in real-time.[8]Measures heat released or absorbed during binding.[9]
Environment Intact cells or cell lysate (physiologically relevant).[10]Purified protein in buffer (in vitro).Purified protein in buffer (in vitro).
Primary Output Thermal shift (ΔTm) or Isothermal Dose Response.Binding kinetics (ka, kd) and affinity (KD).[11]Binding affinity (KD) and thermodynamics (ΔH, ΔS).[9]
Label Free? YesYesYes
Key Advantage Confirms target engagement inside a living cell.[12]Provides detailed kinetic information (on/off rates).Gold standard for thermodynamic characterization.
Key Limitation Does not provide kinetic data; indirect affinity measurement.Requires purified, active protein; potential for surface artifacts.Low throughput; requires large amounts of pure protein.
Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is stabilized by a bound ligand.[13] Its unique strength is the ability to measure this engagement within the complex milieu of an intact cell, confirming that the compound is cell-permeable and can find its target in a native environment.[14]

Experimental Protocol: Isothermal Dose-Response CETSA

This protocol aims to determine the concentration of our NCE required to stabilize its target protein at a single, fixed temperature.

  • Cell Culture: Culture a relevant cell line (e.g., SK-HEP-1 liver cancer cells) to ~80% confluency.[10]

  • Compound Treatment: Aliquot cells into PCR tubes. Treat with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Heat Challenge: Transfer the tubes to a thermocycler pre-heated to a specific challenge temperature (e.g., 52°C, determined from a prior melt-curve experiment) for 3 minutes. A non-heated control group is also included.

  • Cell Lysis: Immediately cool tubes on ice. Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble, stabilized protein. Quantify the amount of the target protein using an antibody-based method like Western Blot or AlphaScreen.[7]

  • Data Analysis: Plot the amount of soluble target protein against the log of the NCE concentration and fit to a sigmoidal dose-response curve to determine the EC50 for thermal stabilization.

Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that provides high-quality, real-time data on binding kinetics and affinity.[8][11] It is an essential tool for validating a direct interaction and for guiding structure-activity relationship (SAR) studies.

Experimental Protocol: Small Molecule Kinetic Analysis via SPR

  • Protein Immobilization: Covalently immobilize the purified candidate protein onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference channel should be prepared on the same chip to subtract non-specific binding.

  • System Priming: Prime the SPR system with running buffer (e.g., HBS-EP+) to establish a stable baseline.

  • Analyte Injection: Prepare a serial dilution of this compound in running buffer (e.g., 0.1 µM to 50 µM).

  • Kinetic Titration: Inject each concentration of the NCE over the protein and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).

  • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of high salt or low pH) to remove any remaining bound analyte before the next injection.

  • Data Analysis: After subtracting the reference channel signal, globally fit the resulting sensorgrams (Response Units vs. Time) to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

cluster_1 Phase 2: Orthogonal Target Engagement cluster_cetsa CETSA cluster_spr SPR Input Candidate Target from Phase 1 CETSA_Cells Treat Intact Cells with NCE Input->CETSA_Cells SPR_Prot Immobilize Purified Target Protein Input->SPR_Prot CETSA_Heat Heat Challenge CETSA_Cells->CETSA_Heat CETSA_Lyse Lyse & Separate Aggregates CETSA_Heat->CETSA_Lyse CETSA_Quant Quantify Soluble Target (Western/ELISA) CETSA_Lyse->CETSA_Quant CETSA_Out Output: Confirms Intracellular Target Engagement CETSA_Quant->CETSA_Out SPR_Inject Inject NCE (Analyte) SPR_Prot->SPR_Inject SPR_Detect Detect Real-time Binding SPR_Inject->SPR_Detect SPR_Out Output: Kinetics (ka, kd) Affinity (KD) SPR_Detect->SPR_Out

Caption: Comparison of CETSA and SPR workflows for target validation.

Phase 3: Genetic Validation of Target Function

Confirming direct binding is necessary but not sufficient. The final and most definitive step is to demonstrate that engagement of the target protein is responsible for the compound's ultimate biological effect. The most powerful method for this is genetic target validation.[15]

CRISPR/Cas9-Mediated Target Knockout

The logic is simple: if the NCE exerts its effect through a specific target, then cells lacking that target should become resistant to the NCE.[9] CRISPR/Cas9 gene editing provides a permanent and precise way to test this hypothesis.[16][17]

Comparative Rationale: Compared to older RNAi technology, which often results in incomplete and transient protein knockdown, a CRISPR-mediated knockout provides a cleaner and more definitive genetic background for a validation experiment.

Experimental Protocol: CRISPR Knockout for Resistance Validation

  • gRNA Design & Lentivirus Production: Design and clone 2-3 unique guide RNAs (gRNAs) targeting early exons of the candidate target gene into a lentiviral vector that also expresses Cas9. Produce high-titer lentivirus.

  • Transduction & Selection: Transduce the parental cell line with the lentivirus. Select for successfully transduced cells (e.g., using puromycin resistance).

  • Clonal Isolation & Validation: Isolate single-cell clones and expand them. Validate successful gene knockout in each clone by sequencing the target locus and confirming the absence of the target protein by Western Blot.

  • Phenotypic Assay: Perform the original phenotypic assay (e.g., a cell viability assay) on the wild-type (WT) parental cells and the validated knockout (KO) clones. Treat both cell types with a dose-response of this compound.

  • Data Analysis: Calculate the IC50 value of the NCE in both WT and KO cell lines.

Expected Data and Interpretation
Cell LineTarget Protein ExpressionNCE IC50 (Hypothetical)Interpretation
Wild-TypeNormal1.2 µMBaseline cellular potency.
Knockout Clone #1Absent> 100 µMTarget Validated. Loss of target confers strong resistance.
Knockout Clone #2Absent> 100 µMTarget Validated. Confirms result with a second gRNA.
Scrambled gRNA ControlNormal1.5 µMNo significant change in potency, rules out off-target effects of the CRISPR machinery.

A significant rightward shift in the IC50 curve for the KO cells compared to the WT cells is strong evidence that the NCE's phenotypic effect is mediated through the candidate target protein.

cluster_2 Phase 3: Genetic Validation Logic cluster_wt In Wild-Type Cells cluster_ko In Knockout Cells NCE NCE Target Target Protein NCE->Target No_Target Target Protein (Absent) Phenotype Cellular Phenotype (e.g., Apoptosis) Target->Phenotype WT_Cell Wild-Type Cell KO_Cell CRISPR KO Cell KO_Cell->No_Target No_Phenotype No Phenotype No_Target->No_Phenotype NCE cannot bind; phenotype is lost

Caption: Logical flow of a CRISPR/Cas9 experiment to validate a drug target.

Conclusion

Validating the target of a novel chemical entity like this compound requires a multi-faceted, orthogonal approach. No single experiment is sufficient. The strategy outlined in this guide—moving from unbiased proteomic screening to direct biophysical confirmation of engagement with CETSA and SPR, and culminating in definitive genetic validation with CRISPR/Cas9—provides a rigorous and self-validating framework. By critically comparing these methods and understanding the causality behind each experimental choice, researchers can build a compelling, data-driven narrative that confidently links a molecule to its mechanism of action, significantly de-risking its journey through the drug discovery pipeline.

References

  • Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI.[Link]

  • A Practical Guide to Target Engagement Assays. Selvita.[Link]

  • Chemoproteomic strategies for drug target identification. ResearchGate.[Link]

  • Chemoproteomics. Wikipedia.[Link]

  • Chemoproteomic methods for covalent drug discovery. PubMed Central (PMC).[Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.[Link]

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  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.[Link]

  • Accelerating Target Deconvolution for Therapeutic Antibody Candidates. Oxford Global.[Link]

  • Target Identification and Validation (Small Molecules). University College London.[Link]

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  • Solving the Problem of Deconvolution Using CRISPR-Cas9. D4 Pharma.[Link]

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A Comparative Guide to the Cross-Reactivity Profile of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of the novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. Given its structural resemblance to known monoamine reuptake inhibitors, we will approach this analysis from the hypothesis that its primary targets are the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

The objective is to compare its in vitro pharmacological profile against that of established monoamine reuptake inhibitors, with a particular focus on methodologies that elucidate potential off-target interactions. This guide is intended for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds.

Introduction: The Rationale for Cross-Reactivity Profiling

The therapeutic efficacy of monoamine reuptake inhibitors is intrinsically linked to their selectivity for specific transporters.[1] Compounds that potently inhibit SERT and NET, for instance, have been utilized as antidepressants and anorectics.[2] A classic example is sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI) formerly used for weight management.[3] However, the clinical utility of such agents can be compromised by off-target activities, which may lead to undesirable side effects. Sibutramine was withdrawn from the market due to an increased risk of cardiovascular events, underscoring the critical importance of comprehensive cross-reactivity profiling during drug development.[4][5]

This compound features a phenoxyethyl-amine scaffold, a common pharmacophore in compounds targeting monoamine transporters.[1] The dichlorophenoxy moiety, while also present in some herbicides, is a key structural element in our analysis.[6][7] The cyclopropyl group can influence metabolic stability and binding affinity. Our investigation will, therefore, focus on quantifying the interaction of this molecule with its presumed primary targets and a panel of secondary targets to build a comprehensive selectivity profile.

Comparative Compounds

To establish a meaningful comparison, we will evaluate our topic compound against a panel of agents with varying selectivity profiles:

  • Sibutramine: A non-selective serotonin-norepinephrine reuptake inhibitor (SNRI).[3]

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[8]

  • Nisoxetine: A selective norepinephrine reuptake inhibitor (NRI).[8]

  • Vanoxerine (GBR-12909): A selective dopamine reuptake inhibitor (DRI).[8]

Experimental Framework for Cross-Reactivity Assessment

A multi-tiered approach is essential for a thorough cross-reactivity assessment. This involves progressing from primary target engagement assays to broader screening panels.

Primary Target Engagement: Monoamine Transporter Affinity and Potency

The initial step is to determine the compound's affinity (Kᵢ) and functional potency (IC₅₀) at the human SERT, NET, and DAT. Radioligand binding and uptake inhibition assays are the gold-standard methods for this purpose.[9][10]

G cluster_0 Binding Affinity (Ki) cluster_1 Functional Potency (IC50) cluster_2 Data Synthesis Membrane_Prep Prepare cell membranes expressing hSERT, hNET, or hDAT Comp_Binding Competitive radioligand binding assay with specific radioligands (e.g., [3H]citalopram for SERT) Membrane_Prep->Comp_Binding Data_Analysis_Ki Calculate Ki from IC50 values (Cheng-Prusoff equation) Comp_Binding->Data_Analysis_Ki Selectivity_Profile Determine Selectivity Ratios (e.g., Ki NET / Ki SERT) Data_Analysis_Ki->Selectivity_Profile Cell_Culture Culture cells stably expressing hSERT, hNET, or hDAT (e.g., HEK293 cells) Uptake_Assay Radiolabeled substrate uptake inhibition assay (e.g., [3H]5-HT for SERT) Cell_Culture->Uptake_Assay Data_Analysis_IC50 Determine IC50 values from concentration-response curves Uptake_Assay->Data_Analysis_IC50 Data_Analysis_IC50->Selectivity_Profile G A Test Compound: This compound B Primary Target Screening (SERT, NET, DAT) A->B C Determine Potency (IC50/Ki) B->C E Secondary (Cross-Reactivity) Screening (e.g., GPCRs, Ion Channels) B->E If potent at primary targets D Calculate Selectivity Ratios C->D H Comprehensive Selectivity Profile D->H F Identify Off-Target Hits (% Inhibition > 50% at 10 µM) E->F G Dose-Response at Off-Target Hits F->G If significant inhibition G->H I In Vivo / Functional Correlates H->I

Sources

A Senior Application Scientist's Guide to Agrochemical Candidate Evaluation: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Agrochemical Development Professionals

Introduction: Deconstructing a Novel Candidate

In the relentless pursuit of novel solutions for crop protection, the synthesis and evaluation of new chemical entities are paramount. This guide focuses on a hypothetical yet structurally intriguing molecule: [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine . While direct experimental data for this specific compound is not publicly available, its constituent chemical motifs provide strong indicators of its potential biological activity. A thorough structural analysis allows us to form evidence-based hypotheses and design a rigorous framework for its evaluation against established, commercially available agrochemicals.

The molecule can be deconstructed into two key pharmacophores:

  • The (3,4-dichlorophenoxy)ethyl Group: This moiety is a classic structural alert for herbicidal activity. It is highly reminiscent of the phenoxyalkanoic acid herbicides, a class of synthetic auxins that have been a cornerstone of broadleaf weed control for decades.[1][2] The presence of this group strongly suggests a primary hypothesis of auxin-mimicking herbicidal action.

  • The N-methyl-cyclopropylamine Group: The cyclopropylamine ring is a valued building block in modern agrochemistry, prized for the unique conformational rigidity and metabolic stability it imparts.[3] It is found in a diverse range of successful commercial products, including fungicides, insecticides, and herbicides. This versatility suggests secondary hypotheses that the compound may possess fungicidal or insecticidal properties.

This guide, therefore, serves as a strategic roadmap. It will not present pre-existing data but will instead provide the scientific rationale and detailed experimental protocols necessary to systematically investigate the potential of this compound and benchmark its performance against industry standards.

Part I: Hypothesis-Driven Selection of Commercial Benchmarks

The initial step in evaluating a new candidate is to select appropriate commercial benchmarks. This choice must be hypothesis-driven, directly linked to the structural alerts within the candidate molecule. Our primary hypothesis is herbicidal activity, with fungicidal and insecticidal activities as secondary possibilities.

Benchmark Class Example Active Ingredient Mode of Action (MoA) Rationale for Selection
Primary Benchmark: Synthetic Auxins 2,4-D (2,4-dichlorophenoxyacetic acid)Herbicide (HRAC/WSSA Group 4): Mimics the plant hormone auxin, leading to uncontrolled cell division and growth in susceptible broadleaf plants.[2][4]Direct structural analogy of the dichlorophenoxy core. This is the most probable MoA and provides the most relevant direct comparison.
Secondary Benchmark: Anilinopyrimidines CyprodinilFungicide (FRAC Group 9): Inhibits the biosynthesis of methionine, a critical amino acid for fungal growth.The cyclopropyl group is a key feature of Cyprodinil, making it a relevant benchmark if primary fungicidal activity is discovered.
Secondary Benchmark: Pyrethroids CypermethrinInsecticide (IRAC Group 3A): Acts as a sodium channel modulator in the insect's nervous system, causing paralysis and death.[5][6]The cyclopropane ring is a central component of many pyrethroid insecticides. This serves as a benchmark if insecticidal effects are observed.

Part II: A Phased Experimental Workflow for Comparative Efficacy

A logical, phased approach to screening is essential to efficiently allocate resources and generate decisive data. The following workflow progresses from broad primary screens to more focused, quantitative secondary analyses.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening & MoA P1_Herb Protocol 2.1: Herbicidal Screen (Monocot vs. Dicot) Decision1 Activity Confirmed? P1_Herb->Decision1 P2_Fung Protocol 2.2: Fungicidal Screen (In Vitro Radial Growth) P2_Fung->Decision1 P3_Insc Protocol 2.3: Insecticidal Screen (Contact & Ingestion) P3_Insc->Decision1 P4_Dose Protocol 3.1: Dose-Response Analysis (GR50 Determination) Decision2 Primary Hypothesis (Herbicidal) Supported? P4_Dose->Decision2 P5_MoA Protocol 4.1: Symptomology Analysis P6_Target Protocol 4.2: Target-Based Assays (e.g., Gene Expression) P5_MoA->P6_Target End Proceed to Formulation & Field Trials P6_Target->End Decision1->P4_Dose Yes Stop Terminate Evaluation Decision1->Stop No Decision2->P5_MoA Yes Decision2->Stop No

Caption: Experimental workflow for candidate agrochemical evaluation.

Protocol 2.1: Primary Herbicidal Activity Screen
  • Expertise & Rationale: This initial screen is designed to be a rapid and cost-effective method to validate our primary hypothesis. By using representative monocot and dicot species, we can quickly assess not only for general phytotoxicity but also for the selectivity that is characteristic of synthetic auxin herbicides, which are typically more effective against broadleaf (dicot) plants.[1]

  • Methodology:

    • Prepare a stock solution of the candidate compound and the 2,4-D benchmark in a suitable solvent (e.g., acetone or DMSO).

    • Line 90 mm petri dishes with two layers of Whatman No. 1 filter paper.

    • Pipette 5 mL of a test solution (e.g., 100 ppm of the candidate or benchmark) or a solvent control into each dish.

    • Place 10 seeds of a dicot species (e.g., mustard, Sinapis alba) and 10 seeds of a monocot species (e.g., corn, Zea mays) in separate, appropriately labeled dishes. Prepare in triplicate.

    • Seal the dishes with paraffin film and incubate in a growth chamber (e.g., 25°C, 16h light/8h dark cycle) for 5-7 days.

    • Measure the germination percentage, primary root length, and shoot length for each treatment.

    • Calculate the percent inhibition relative to the solvent control.

Protocol 3.1: Secondary Dose-Response Analysis for Herbicidal Activity
  • Expertise & Rationale: Assuming Protocol 2.1 reveals selective herbicidal activity, this next step is crucial for quantifying the compound's potency. A dose-response curve allows for the calculation of the GR₅₀ (the concentration required to cause a 50% reduction in growth), which is the gold standard for comparing the intrinsic activity of different herbicides.[7] This experiment moves from an in vitro to a more realistic whole-plant system.

  • Methodology:

    • Grow a susceptible broadleaf weed (e.g., velvetleaf, Abutilon theophrasti) in 4-inch pots containing standard potting mix until they reach the 2-4 true leaf stage.

    • Prepare serial dilutions of the candidate compound and the 2,4-D benchmark, typically spanning several orders of magnitude (e.g., 0.1, 1, 10, 100, 1000 ppm). Include a surfactant in the spray solution as per standard practice.

    • Apply the herbicide solutions to the plants using a calibrated track sprayer to ensure uniform coverage. A solvent/surfactant-only treatment serves as the negative control.

    • Randomize the pots in a greenhouse and grow for 14-21 days under controlled conditions.

    • Assess phytotoxicity visually using a 0-100% scale (0 = no effect, 100 = complete death).

    • Harvest the above-ground biomass, dry in an oven at 60°C for 72 hours, and record the dry weight.

    • Use a suitable statistical software (e.g., R with the drc package) to fit a log-logistic dose-response curve to the dry weight data and calculate the GR₅₀ value for each compound.

  • Data Presentation:

Compound Test Species GR₅₀ (ppm) 95% Confidence Interval
Candidate CompoundAbutilon theophrastiTo be determinedTo be determined
2,4-D BenchmarkAbutilon theophrastiTo be determinedTo be determined

Part III: Elucidating the Mechanism of Action (MoA)

Understanding a candidate's MoA is critical for managing resistance, identifying potential synergies, and ensuring regulatory success.[8] If the herbicidal activity is confirmed, the following steps can help verify if it acts as a synthetic auxin.

G Start Potent Herbicidal Activity Observed Step1 Protocol 4.1: Observe Symptomology in Whole Plants Start->Step1 Question1 Symptoms consistent with auxin mimics (e.g., epinasty, stem twisting)? Step1->Question1 Step2 Protocol 4.2: Analyze Auxin-Responsive Gene Expression (RT-qPCR) Question1->Step2 Yes Alternative Investigate Alternative MoA Question1->Alternative No Question2 Upregulation of genes like GH3 and SAURs? Step2->Question2 Conclusion High Confidence: Candidate is a Synthetic Auxin (Group 4) Question2->Conclusion Yes Question2->Alternative No

Caption: Decision tree for investigating the Mechanism of Action.

Protocol 4.1: Symptomology Analysis
  • Expertise & Rationale: This is a classic, experience-driven diagnostic technique. Synthetic auxin herbicides induce a very specific and recognizable suite of symptoms by causing uncontrolled growth.[2] Comparing the morphological changes induced by the candidate compound to those caused by a known synthetic auxin like 2,4-D provides strong, albeit qualitative, evidence for the MoA.

  • Methodology:

    • Using the plants from the dose-response study (Protocol 3.1), conduct detailed visual assessments at regular intervals (e.g., 24, 48, 72 hours post-application).

    • Document the development of symptoms using high-resolution photography.

    • Specifically look for:

      • Epinasty: Downward bending and twisting of petioles and leaves.

      • Stem and Petiole Swelling/Twisting: Formation of callus tissue and malformed growth.

      • Leaf Cupping and Malformation: Abnormal leaf development in new growth.

    • Create a comparative checklist to score the presence and severity of these symptoms for both the candidate compound and the 2,4-D benchmark.

Conclusion and Strategic Outlook

This guide provides a comprehensive, scientifically-grounded framework for the initial evaluation of the novel candidate, this compound. The strong structural similarity to phenoxy herbicides makes a synthetic auxin MoA the most probable avenue of investigation. The proposed experimental workflow is designed to systematically test this hypothesis, quantify the candidate's potency relative to a commercial standard, and provide initial evidence for its mechanism of action.

The results from these protocols will enable a critical "Go/No-Go" decision. A positive outcome—specifically, high potency against broadleaf weeds with a clear synthetic auxin symptomology—would justify advancing the candidate to more complex stages of development, including metabolic profiling, toxicological assessment, formulation optimization, and eventually, small-scale field trials. This structured, hypothesis-driven approach ensures that research efforts are focused, efficient, and yield the robust data necessary for informed decision-making in the competitive landscape of agrochemical discovery.

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  • Cyclopropyl-(4-(5-(3,4-Dichlorophenyl)-2-((1-Methyl)-Piperidin)-4-Yl-3-Propyl-3h-Imidazol-4-Yl)-Pyrimidin-2-Yl)Amine | C25H30Cl2N6 | CID 447872. PubChem, National Institutes of Health. [Link]

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A Comparative Guide to Establishing In Vitro and In Vivo Correlation for Novel Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Subject: Methodologies for Correlating the Activity of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine (Investigational Compound "Cpd-X")

Introduction: Bridging the Preclinical Gap with IVIVC

The journey of a novel chemical entity from laboratory bench to clinical application is contingent on a thorough understanding of its pharmacological profile. For psychoactive compounds, particularly those predicted to modulate monoamine neurotransmitter systems, establishing a robust in vitro-in vivo correlation (IVIVC) is a cornerstone of preclinical development. An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property (like drug dissolution or receptor binding) and a relevant in vivo response (such as plasma drug concentration or therapeutic effect).[1][2] A well-established IVIVC streamlines development by enabling in vitro data to serve as a surrogate for in vivo studies, optimizing formulations, and providing a mechanistic link between a compound's intrinsic potency and its physiological effect.[3][4]

This guide provides a comprehensive framework for establishing the IVIVC of a novel investigational compound, designated here as Cpd-X (this compound) . Based on its chemical structure, Cpd-X is hypothesized to be a monoamine reuptake inhibitor, a class of drugs widely used in the treatment of major depressive disorder and other psychiatric conditions.[5][6] To provide a tangible benchmark, we will compare the hypothetical profile of Cpd-X with established data for two clinically relevant drugs: Duloxetine , a potent serotonin-norepinephrine reuptake inhibitor (SNRI), and Bupropion , a norepinephrine-dopamine reuptake inhibitor (NDRI).[7][8]

The methodologies detailed herein are designed to be self-validating, incorporating standard controls and providing a clear rationale for experimental choices, thereby ensuring scientific integrity and trustworthiness.

Part 1: In Vitro Characterization – Defining Target Affinity and Potency

The initial step is to quantify the interaction of Cpd-X with its primary biological targets: the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This is achieved through a combination of binding and functional assays.

Methodology 1: Radioligand Binding Assays

This assay determines the binding affinity (expressed as the inhibition constant, Kᵢ) of Cpd-X for each monoamine transporter.[9] It measures the ability of the test compound to displace a known radioactive ligand from the transporter.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membrane homogenates from HEK293 cells stably expressing human SERT, NET, or DAT.[10] Protein concentration is determined via a BCA assay.

  • Assay Incubation: In a 96-well plate, incubate the membrane preparation (50-120 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT) and varying concentrations of Cpd-X.[10]

  • Equilibrium: Incubate the plates for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

  • Separation: Rapidly terminate the reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.[11]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Calculate the Kᵢ value from the IC₅₀ (the concentration of Cpd-X that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the radioligand concentration and Kd is its dissociation constant.[10]

Methodology 2: Synaptosomal Uptake Inhibition Assays

This functional assay measures the potency (expressed as IC₅₀) of Cpd-X in blocking the actual transport of neurotransmitters into nerve terminals (synaptosomes).[12]

Experimental Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) via homogenization and differential centrifugation.[13]

  • Pre-incubation: Pre-incubate the synaptosomal suspension with varying concentrations of Cpd-X or vehicle control.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of a radiolabeled neurotransmitter (e.g., [³H]-Dopamine, [³H]-Serotonin, or [³H]-Norepinephrine).[14]

  • Uptake Termination: After a short incubation period (1-5 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.[15]

  • Quantification & Analysis: Lyse the synaptosomes and measure the internalized radioactivity. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal curve.

Comparative In Vitro Data

The following table presents hypothetical data for Cpd-X alongside published data for Duloxetine and Bupropion, illustrating how its unique profile can be benchmarked.

CompoundTransporterBinding Affinity (Kᵢ, nM)Uptake Inhibition (IC₅₀, nM)
Cpd-X (Hypothetical) hSERT2.55.1
hNET15.025.3
hDAT850.0>1000
Duloxetine hSERT0.8[7]Data Varies
hNET7.5[7]Data Varies
hDAT467Data Varies
Bupropion hSERT45,000[16]9100
hNET1,400[16]3715[17]
hDAT2,800[16]305[17]

hSERT/hNET/hDAT refers to the human transporters.

This profile suggests Cpd-X is a potent SNRI with a preference for SERT over NET and weak activity at DAT, distinguishing it from the more balanced profile of Duloxetine and the NDRI profile of Bupropion.

G cluster_0 In Vitro Screening Workflow prep Target Preparation (Transfected Cells or Brain Tissue) bind_assay Radioligand Binding Assay prep->bind_assay uptake_assay Synaptosomal Uptake Assay prep->uptake_assay ki_val Determine Affinity (Ki values) bind_assay->ki_val ic50_val Determine Potency (IC50 values) uptake_assay->ic50_val profile Establish In Vitro Pharmacological Profile ki_val->profile ic50_val->profile

In Vitro Screening Workflow Diagram

Part 2: In Vivo Assessment – Linking Exposure to Effect

The next phase is to determine how Cpd-X behaves in a living system, focusing on its pharmacokinetic (PK) profile and its pharmacodynamic (PD) effects on neurochemistry and behavior.

Methodology 1: Rodent Pharmacokinetic (PK) Study

This study establishes the absorption, distribution, metabolism, and excretion (ADME) profile of Cpd-X, determining its concentration in the blood and, critically, the brain over time.[18]

Experimental Protocol:

  • Dosing: Administer a single dose of Cpd-X to a cohort of rats or mice via the intended clinical route (e.g., oral gavage, intraperitoneal injection).

  • Sample Collection: Collect serial blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). At each time point, a subset of animals is euthanized for brain tissue collection.

  • Sample Analysis: Analyze plasma and brain homogenate concentrations of Cpd-X using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Parameter Calculation: Determine key PK parameters such as Cₘₐₓ (maximum concentration), Tₘₐₓ (time to Cₘₐₓ), AUC (area under the curve), and elimination half-life (t₁/₂).[19] The brain-to-plasma ratio provides an index of blood-brain barrier penetration.[20][21]

Methodology 2: In Vivo Microdialysis

This powerful technique directly measures the effect of Cpd-X on extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals, providing a direct link between drug exposure and target engagement.[22][23][24]

Experimental Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a target brain region (e.g., the prefrontal cortex).[24]

  • Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples to establish basal neurotransmitter levels.

  • Drug Administration: Administer Cpd-X and continue collecting dialysate samples at regular intervals.

  • Neurochemical Analysis: Analyze the concentration of serotonin, norepinephrine, and dopamine in the dialysate using HPLC with electrochemical detection.[25]

  • Data Analysis: Express the results as a percentage change from the baseline neurotransmitter levels.

Methodology 3: Behavioral Pharmacodynamics (Forced Swim Test)

The Forced Swim Test (FST) is a widely used rodent behavioral assay to screen for antidepressant-like activity.[26][27] It is based on the principle that antidepressants increase the time an animal spends actively trying to escape a stressful situation.[28][29]

Experimental Protocol:

  • Apparatus: Use a cylindrical tank filled with water (23-25°C) from which the mouse cannot escape.[30]

  • Drug Treatment: Administer Cpd-X, a positive control (e.g., Duloxetine), or vehicle to different groups of mice, typically 30-60 minutes before the test.

  • Test Procedure: Place each mouse in the water tank for a 6-minute session.[27]

  • Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. A decrease in immobility time is indicative of an antidepressant-like effect.[30]

Comparative In Vivo Data (Hypothetical)
ParameterCpd-X (10 mg/kg, PO)Duloxetine (10 mg/kg, PO)Bupropion (30 mg/kg, PO)
Pharmacokinetics
Plasma Cₘₐₓ (ng/mL)150120500
Brain Cₘₐₓ (ng/g)4504801000
Brain/Plasma Ratio3.04.02.0
Microdialysis (% Δ from Baseline)
Extracellular Serotonin+350%+400%+20%
Extracellular Norepinephrine+200%+250%+250%
Forced Swim Test
Immobility Time (seconds)8595110

Part 3: Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to create a model that uses in vitro data to predict in vivo outcomes.[31] For monoamine reuptake inhibitors, a key IVIVC links plasma/brain drug concentrations and in vitro binding affinity to in vivo transporter occupancy.

Core Concept: Transporter Occupancy Modeling

Transporter occupancy (TO) is the percentage of transporters that are bound by a drug at a given concentration. It is the most direct measure of target engagement in the brain. While directly measurable with techniques like Positron Emission Tomography (PET), it can also be estimated from PK and in vitro binding data.[32][33]

The relationship can be described by the following equation: % Occupancy = 100 / (1 + (Kᵢ / [Drug]unbound))

Where:

  • Kᵢ is the in vitro binding affinity constant.

  • [Drug]unbound is the concentration of the free, unbound drug at the target site in the brain. This is often estimated from the total plasma concentration, corrected for plasma protein binding and brain tissue binding.[34][35]

Experimental Workflow:

  • Measure Protein Binding: Determine the fraction of Cpd-X bound to plasma proteins and brain tissue using equilibrium dialysis. This is critical as only the unbound drug is pharmacologically active.[34]

  • Calculate Unbound Brain Concentration: Using the PK data, calculate the unbound drug concentration in the brain at various time points or at Cₘₐₓ.

  • Calculate Occupancy: Use the occupancy equation with the in vitro Kᵢ values for SERT and NET to calculate the predicted transporter occupancy at different doses.

  • Correlate with PD: Plot the calculated occupancy against the observed pharmacodynamic effects (e.g., increase in extracellular neurotransmitters or reduction in FST immobility). A strong correlation suggests that the drug's in vivo effects are driven by its on-target activity.[36]

G cluster_1 IVIVC Logic Flow invitro In Vitro Affinity (Ki from Binding Assay) occupancy Model Transporter Occupancy (%) invitro->occupancy pk In Vivo PK Study (Plasma & Brain Conc.) pp_binding Plasma & Brain Protein Binding pk->pp_binding unbound_drug Calculate Unbound Drug Concentration in Brain pp_binding->unbound_drug unbound_drug->occupancy correlation Establish Correlation: Occupancy vs. Effect occupancy->correlation pd_effect In Vivo PD Effect (Microdialysis or Behavioral Test) pd_effect->correlation

Logical Flow for Establishing IVIVC

Comparative Analysis and Discussion

By integrating these datasets, we can build a comprehensive profile of Cpd-X. The hypothetical data suggest that Cpd-X is a potent, brain-penetrant SNRI. Its high affinity for SERT and NET translates into robust increases in extracellular serotonin and norepinephrine, consistent with its antidepressant-like effect in the FST.

  • Comparison with Duloxetine: Cpd-X shows a similar SNRI mechanism but may have a slightly different SERT/NET potency ratio. The IVIVC model would help predict whether this translates to a different optimal dose or therapeutic window. Both compounds are substrates of P-glycoprotein, which could influence their brain penetration and potential for drug-drug interactions.[37][38]

  • Comparison with Bupropion: Cpd-X is clearly distinguished from Bupropion. Where Bupropion primarily elevates norepinephrine and dopamine, Cpd-X's profile is dominated by serotonin and norepinephrine. This would predict a different clinical profile, with Cpd-X being more aligned with traditional antidepressants and Bupropion having utility where dopaminergic action is desired (e.g., for symptoms of fatigue or anhedonia).[6]

The causality of this approach is clear: in vitro binding affinity (Kᵢ) is the intrinsic property of the molecule. Pharmacokinetics determines how much of the molecule reaches the target. Transporter occupancy is the direct result of these two factors. The neurochemical and behavioral changes are the downstream physiological consequences of that occupancy. A strong IVIVC validates this entire causal chain.

Conclusion

Establishing a rigorous IVIVC is not merely a regulatory hurdle but a fundamental scientific endeavor that provides confidence in a drug candidate's mechanism of action. For a novel compound like this compound (Cpd-X), the integrated approach of in vitro transporter profiling, in vivo pharmacokinetic and pharmacodynamic assessment, and occupancy modeling is essential. This framework allows researchers to translate preclinical data into meaningful predictions of clinical efficacy, de-risk development, and rationally design future studies. By comparing its emerging profile against well-characterized drugs like Duloxetine and Bupropion, its unique therapeutic potential can be clearly defined and advanced with greater certainty.

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A Comparative Guide to the Metabolite Identification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical strategies for the identification of metabolites of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, a novel therapeutic candidate. We will delve into the rationale behind experimental design, compare the leading analytical technologies, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust metabolite identification workflow.

Introduction: The Critical Role of Metabolite Identification

Understanding the metabolic fate of a drug candidate is a cornerstone of modern drug development. The identification and characterization of metabolites are crucial for elucidating a compound's pharmacokinetic profile, assessing potential safety liabilities (e.g., formation of reactive or pharmacologically active metabolites), and meeting regulatory expectations, such as the FDA's "Metabolites in Safety Testing" (MIST) guidance.[1] The subject of this guide, this compound, possesses distinct structural motifs—a cyclopropylamine and a dichlorophenoxy group—that suggest specific metabolic pathways of interest.

The cyclopropyl group, while often incorporated to enhance metabolic stability, can be susceptible to oxidative metabolism, particularly when adjacent to an amine.[2][3] This can sometimes lead to the formation of reactive ring-opened intermediates.[2] The dichlorophenoxy moiety is prone to hydroxylation mediated by Cytochrome P450 (CYP) enzymes.[4][5][6][7] Therefore, a comprehensive metabolite identification strategy must be capable of detecting a range of potential biotransformations, from simple oxidations and dealkylations to more complex ring-opening and conjugation reactions.

A Comparative Analysis of Key Analytical Technologies

The two primary analytical techniques for metabolite identification are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8][9][10] While often used in a complementary fashion, they offer distinct advantages and disadvantages.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)Relatively low (micromolar to millimolar range)
Structural Information Provides mass-to-charge ratio (m/z) and fragmentation patterns, suggesting structural modifications.[11][12]Provides detailed, unambiguous structural information, including stereochemistry.[13][14][15]
Throughput HighLow to medium
Sample Requirement LowHigh
Hyphenation Readily coupled with liquid chromatography (LC-MS) for separation of complex mixtures.[16]Can be coupled with LC (LC-NMR), but this is technically more challenging and less common.[8][9]
Quantitation Can be quantitative with appropriate standards.Inherently quantitative.[15]

Expert Insight: For initial metabolite profiling and detection, LC-MS is the undisputed workhorse due to its exceptional sensitivity and high throughput.[16] High-resolution mass spectrometry (HRMS) is particularly powerful, providing accurate mass measurements that aid in the determination of elemental composition.[11] However, for definitive structural elucidation, especially for novel or unexpected metabolites and for differentiating isomers, NMR spectroscopy is unparalleled.[10][13] A common and effective strategy is to use LC-MS to screen for and tentatively identify metabolites, followed by targeted isolation and NMR analysis for confirmation and complete structural characterization of key metabolites. The combination of both techniques offers a powerful, synergistic approach to metabolite identification.[17]

In Vitro Experimental Workflows: A Step-by-Step Guide

In vitro models are indispensable for early-stage metabolite profiling, providing a controlled environment to study metabolic pathways.[18][19] The two most common systems are liver microsomes and hepatocytes.[20]

Workflow for Metabolite Identification using Liver Microsomes

Liver microsomes are subcellular fractions containing a high concentration of Phase I enzymes, particularly CYPs.[20] They are ideal for identifying oxidative metabolites.

Caption: Workflow for in vitro metabolite identification using liver microsomes.

Detailed Protocol: Phase I Metabolite Profiling in Human Liver Microsomes (HLM)

  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine 0.5 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of this compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the Reaction: Add an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes.

  • Termination: Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[20]

Workflow for Metabolite Identification using Hepatocytes

Hepatocytes are whole liver cells that contain both Phase I and Phase II enzymes, offering a more complete metabolic picture.[20]

G cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent This compound M1 N-demethylation Parent->M1 -CH3 M2 Aromatic Hydroxylation Parent->M2 +OH on dichlorophenyl ring M3 Cyclopropyl Oxidation Parent->M3 +OH on cyclopropyl ring M4 Oxidative Deamination Parent->M4 to ketone M5 Glucuronidation M2->M5 +Glucuronic Acid M6 Sulfation M2->M6 +Sulfate

Caption: Predicted metabolic pathways for this compound.

Conclusion

A robust metabolite identification strategy for this compound should employ a tiered approach. Initial screening with in vitro systems, such as human liver microsomes and hepatocytes, coupled with high-sensitivity LC-MS/MS analysis, will provide a comprehensive overview of the primary metabolic pathways. [16][20]For metabolites of significant abundance or those that are unique to human metabolism, subsequent isolation and definitive structural elucidation by NMR spectroscopy are recommended to ensure a complete and accurate understanding of the compound's metabolic fate. [10][13]This integrated approach, leveraging the strengths of multiple analytical technologies, is essential for advancing drug candidates through development with a thorough understanding of their biotransformation.

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Navigating the Toxicological Landscape of a Novel Phenethylamine: A Comparative Guide to the Preclinical Safety Assessment of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the introduction of a novel chemical entity into a discovery pipeline marks the beginning of a rigorous journey of characterization. The molecule at the center of this guide, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine, presents a unique structural combination: a phenethylamine backbone modified with a cyclopropyl group and a dichlorinated phenoxy moiety. As no formal toxicological profile for this specific compound exists in the public domain, this guide provides a predictive and strategic framework for its preclinical safety assessment.

We will deconstruct the molecule based on its structural alerts, propose a tiered, logic-driven experimental plan, and draw comparisons with known phenethylamine analogues to contextualize its potential toxicological profile. This document serves not only as a specific guide for the title compound but also as a methodological template for the early-stage toxicological evaluation of other novel psychoactive substances.

Structural Deconstruction and Hazard Indication

The toxicological profile of a novel compound is initially inferred from its chemical structure. The key moieties of this compound each contribute to its predicted pharmacological and toxicological properties:

  • Phenethylamine Core: This is the foundational structure for a broad class of psychoactive compounds and neurotransmitters. Unsubstituted phenethylamine itself can induce neurotoxicity and cardiovascular stimulation at high doses.[[“]] Its derivatives are known to interact with monoamine systems, and this core structure necessitates a thorough evaluation of neurological and cardiovascular endpoints.[[“]][2]

  • Cyclopropylamine Moiety: The inclusion of a cyclopropyl ring on an amine is a known structural alert. This group can be metabolically activated to form reactive intermediates.[3] Specifically, the cyclopropylamine substructure can be oxidized to reactive ring-opened products, such as α,β-unsaturated aldehydes, which can covalently bind to cellular macromolecules like proteins, potentially leading to organ toxicity, particularly hepatotoxicity.[3] The oral LD50 for cyclopropylamine in rats is 445 mg/kg, and it is classified as harmful if swallowed and capable of causing severe skin burns and eye damage.[4]

  • 3,4-Dichlorophenoxy Group: Chlorinated phenols and their derivatives are a class of compounds with well-documented toxicity. 2,4-Dichlorophenoxyacetic acid (2,4-D), a related herbicide, has been shown to cause liver and kidney damage in animal studies at high doses.[5][6][7] Its primary metabolite, 2,4-dichlorophenol (2,4-DCP), can be more toxic than the parent compound.[8] Therefore, the presence of this group warrants a careful investigation of renal and hepatic function.

Based on this structural analysis, a comprehensive toxicological evaluation must prioritize the assessment of neurotoxicity, cardiotoxicity, hepatotoxicity, and genotoxicity.

A Tiered Approach to Toxicological Evaluation

A systematic, tiered approach is essential for efficiently characterizing the safety profile of a novel compound, minimizing animal use, and making go/no-go decisions. This strategy begins with a battery of in vitro assays to screen for potential liabilities before progressing to more complex in vivo studies.

G cluster_0 Tier 1: In Vitro Assessment cluster_1 Tier 2: In Vivo Assessment in_silico In Silico Prediction (QSAR, Structural Alerts) cytotox General Cytotoxicity (e.g., MTT, LDH Assays) in_silico->cytotox Guides initial concentration range genotox Genotoxicity (Ames, Micronucleus) cytotox->genotox cardiotox Cardiotoxicity (hERG Assay) cytotox->cardiotox metabolism Metabolic Stability (Microsomes, Hepatocytes) cytotox->metabolism acute_tox Acute Systemic Toxicity (OECD 425) genotox->acute_tox Informs decision to proceed cardiotox->acute_tox Informs decision to proceed metabolism->acute_tox Informs decision to proceed pk_pd Pharmacokinetics/ Pharmacodynamics acute_tox->pk_pd repeat_dose Repeat-Dose Toxicity (If Warranted) pk_pd->repeat_dose

Caption: Proposed tiered workflow for toxicological assessment.

PART 1: In Vitro Toxicological Profiling

In vitro assays are the cornerstone of modern toxicology, providing rapid, cost-effective, and ethically sound methods for initial safety screening.[9]

General Cytotoxicity Assessment

Causality: The first step is to determine the concentration range at which the compound elicits basic cellular toxicity. This establishes a working concentration range for subsequent, more specific assays and provides a baseline measure of potency. Assays measuring metabolic activity (MTT) or membrane integrity (LDH) are standard.[9][10]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate relevant cell lines (e.g., HepG2 for liver, SH-SY5Y for neurons, and a non-cancerous line like HEK293 for selectivity) in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11][12]

  • Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM). Treat cells for 24 to 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[12]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell viability).[11]

Genotoxicity Assessment

Causality: Genotoxicity testing is a regulatory requirement and critical for identifying compounds that can cause genetic damage, a potential precursor to carcinogenesis.[13][14] A standard initial battery includes a bacterial reverse mutation assay (Ames test) for gene mutations and an in vitro micronucleus assay for chromosomal damage.[15]

Experimental Protocol: Bacterial Reverse Mutation (Ames) Test

  • Strain Selection: Use multiple strains of Salmonella typhimurium and Escherichia coli that are sensitive to different types of mutagens (e.g., base-pair substitutions, frameshift mutations).[13]

  • Metabolic Activation: Conduct the assay both with and without a mammalian liver microsomal fraction (S9 mix) to detect metabolites that may be genotoxic.[13]

  • Exposure: Expose the bacterial strains to a range of concentrations of the test compound on agar plates with limited histidine (for Salmonella) or tryptophan (for E. coli).

  • Incubation: Incubate the plates for 48-72 hours.

  • Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid). A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.

Cardiotoxicity: hERG Channel Inhibition Assay

Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[16][17][18] This is a critical safety checkpoint for any new chemical entity, especially those with potential CNS activity.

Experimental Protocol: Automated Patch Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel.[17]

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch) for high-throughput analysis.[17]

  • Voltage Protocol: Apply a specific voltage protocol to the cells to elicit the characteristic hERG current.[18][19]

  • Compound Application: After establishing a stable baseline current, apply increasing concentrations of the test compound sequentially to the same cell.

  • Data Analysis: Measure the percentage of inhibition of the hERG tail current at each concentration and calculate the IC50 value. A known hERG inhibitor like E-4031 serves as a positive control.[17]

Metabolic Stability Assessment

Causality: Metabolic stability provides an early prediction of a drug's pharmacokinetic profile, specifically its half-life and clearance.[20][21][22][23] Compounds that are metabolized too quickly may have poor bioavailability, while those that are too stable may accumulate and cause toxicity.[24] This assay helps select candidates with favorable pharmacokinetic properties and informs the design of in vivo studies.[22]

Experimental Protocol: Liver Microsomal Stability Assay

  • Test System: Use pooled human liver microsomes (HLM) to represent the average metabolic capacity of the population. Including microsomes from preclinical species (e.g., rat, dog) allows for cross-species comparison.[22]

  • Incubation: Incubate the test compound (typically at a low concentration, e.g., 1 µM) with liver microsomes in the presence of NADPH (a necessary cofactor for CYP450 enzymes) at 37°C.[24]

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Analysis: Quench the reaction and analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.

  • Calculation: Determine the in vitro half-life (t½) and calculate the intrinsic clearance (CLint).

G cluster_sampling Time-Point Sampling compound Test Compound (1 µM) incubate Incubate at 37°C compound->incubate microsomes Liver Microsomes + NADPH microsomes->incubate t0 T=0 min incubate->t0 t5 T=5 min incubate->t5 t15 T=15 min incubate->t15 t30 T=30 min incubate->t30 t60 T=60 min incubate->t60 analysis LC-MS/MS Analysis (Quantify Parent Compound) t0->analysis t5->analysis t15->analysis t30->analysis t60->analysis results Calculate: - In Vitro Half-life (t½) - Intrinsic Clearance (CLint) analysis->results

Caption: Workflow for a liver microsomal stability assay.

PART 2: Comparative Analysis & In Vivo Confirmation

Comparative Toxicological Data

To place the potential toxicity of our target compound into context, we can compare its predicted profile with that of known phenethylamine analogues. Halogenation at the para-position of the phenethylamine ring is known to significantly increase acute toxicity in mice.[25]

Table 1: Comparative Acute Toxicity of Phenethylamine Analogues in Mice

Compound LD50 (mg/kg, i.p.) Key Structural Feature Reference
β-Phenylethylamine (PEA) 226.7 ± 4.4 Unsubstituted [25]
p-Chloro-PEA 146.7 ± 1.7 para-Chloro substitution [25]
Amphetamine (α-methyl-PEA) 25.0 ± 0.6 α-Methyl substitution [25]

| This compound | To Be Determined | Dichlorophenoxy & Cyclopropyl | - |

Data from Bailey et al. (1975) shows a clear trend where halogenation and alkylation increase toxicity. The dichlorophenoxy group on our target compound is a significant modification, and combined with the cyclopropylamine moiety, suggests its toxicity could be more pronounced than that of singly substituted analogues.

In Vivo Acute Systemic Toxicity

Causality: Should the in vitro data suggest a favorable profile (i.e., low cytotoxicity, no genotoxicity, high hERG IC50), a limited in vivo study is warranted to understand the compound's effects in a whole organism. The OECD 425 Up-and-Down Procedure is a modern method that estimates the LD50 while minimizing animal usage.[26][27][28]

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

  • Animal Model: Use a single sex of rodent, typically female rats.[28]

  • Starting Dose: Select a starting dose based on in vitro cytotoxicity data and information from structurally related compounds.[26]

  • Dosing Procedure: Dose a single animal. If the animal survives, the next animal is given a higher dose. If it dies, the next animal is given a lower dose. The interval between dosing is typically 48 hours.[27]

  • Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in behavior, coordination, autonomic signs), and body weight changes for at least 14 days.[26]

  • Necropsy: Conduct a gross necropsy on all animals to identify potential target organs of toxicity.

  • Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method. This provides a quantitative measure of acute toxicity and informs hazard classification.[27]

Conclusion and Future Directions

The toxicological assessment of a novel entity like this compound requires a methodical, evidence-based approach. The structural alerts—a phenethylamine core, a metabolically labile cyclopropylamine group, and a potentially toxic dichlorophenoxy moiety—mandate a careful evaluation of neuro-, hepato-, cardio-, and genotoxicity.

The tiered strategy outlined in this guide, beginning with a robust in vitro screening battery followed by a judicious in vivo study, provides a scientifically sound and ethically responsible path forward. The results from these studies, when compared against the backdrop of known analogues, will allow researchers to build a comprehensive toxicological profile, enabling informed decisions on the future development of this and other novel chemical entities.

References

  • Creative Bioarray. (n.d.). How Genotoxicity Testing Guides Safer Drug Development. [Link]

  • Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports. [Link]

  • Kaur, G., et al. (2016). High-throughput approaches for genotoxicity testing in drug development: recent advances. Drug Discovery Today. [Link]

  • Longdom Publishing. (n.d.). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Journal of Drug Metabolism & Toxicology. [Link]

  • Slideshare. (n.d.). hERG Assay. [Link]

  • EU Science Hub. (n.d.). Acute Toxicity. [Link]

  • Munns, W. R. (2025). Review of 2,4-Dichlorophenoxyacetic Acid (2,4-D) Epidemiology and Toxicology. Critical Reviews in Toxicology. [Link]

  • Greene, N., et al. (2010). Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Evotec. (n.d.). hERG Safety. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Cell-based hERG Channel Inhibition Assay in High-throughput Format. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Inotiv. (n.d.). Other Genetic Toxicology Assays. [Link]

  • Bailey, B. A., et al. (1975). β-Phenylethylamine and Various Monomethylated and Para-Halogenated Analogs. Acute Toxicity Studies in Mice. Journal of Medicinal Chemistry. [Link]

  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. [Link]

  • MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Pharmaceuticals. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • U.S. Food & Drug Administration (FDA). (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • ACS Omega. (2019). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. [Link]

  • Regulations.gov. (1986). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • NCBI Bookshelf. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • BioIVT. (2024). ADME 101: Drug Metabolism Studies – Metabolic Stability. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • ACS Publications. (2013). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • National Toxicology Program (NTP). (n.d.). OECD Test Guideline 425. [Link]

  • Semantic Scholar. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. [Link]

  • Pharma Focus Asia. (n.d.). Metabolic Stability. [Link]

  • Umwelt-online.de. (2017). OECD Test Guideline 402: Acute Dermal Toxicity - Fixed Dose Procedure. [Link]

  • ResearchGate. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Consensus. (n.d.). What are the adverse effects of Phenethylamine (PEA)?. [Link]

  • PW Consulting. (2025). Cyclopropylamine Market. [Link]

  • Wagmann, L., et al. (2018). Interactions of phenethylamine-derived psychoactive substances of the 2C-series with human monoamine oxidases. Drug Testing and Analysis. [Link]

  • DeRienz, K., et al. (2018). Analysis of synthetic phenethylamine street drugs using direct sample analysis coupled to accurate mass time of flight mass spectrometry. Journal of Forensic Sciences. [Link]

Sources

A Comparative Guide to the Analytical Quantification of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and regulatory science, the robust and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comparative analysis of established analytical methodologies applicable to the novel compound, [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. While specific validated methods for this exact molecule are not yet prevalent in public literature, this document leverages extensive data from structurally analogous compounds—specifically phenoxy acid herbicides and other chiral amines—to provide a predictive and scientifically grounded comparison.

This analysis is designed for researchers, analytical chemists, and quality control professionals, offering a framework for method development and selection. We will explore the principles, advantages, and limitations of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and specialized chiral separation techniques, providing the causal reasoning behind experimental choices to ensure methodological integrity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and wide applicability to a vast range of compounds. For a molecule like this compound, HPLC offers a reliable approach for quantification in various matrices.

The Rationale Behind Method Parameters

The selection of an appropriate HPLC method hinges on the physicochemical properties of the analyte. Given the presence of a secondary amine, the molecule is basic and will likely carry a positive charge at acidic to neutral pH. The dichlorophenoxy group imparts significant hydrophobicity. A reversed-phase HPLC (RP-HPLC) method is therefore the logical starting point.

A C18 column is a common initial choice for RP-HPLC due to its broad applicability.[1] The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. The inclusion of a small percentage of an acid, such as formic acid or trifluoroacetic acid, in the mobile phase serves a dual purpose: it protonates the amine group, ensuring a consistent charge state, and it also protonates residual silanol groups on the silica-based stationary phase, which minimizes peak tailing and improves peak shape.

Experimental Protocol: A Starting Point for Method Development

Instrumentation:

  • HPLC system with a UV detector or a mass spectrometer (LC-MS)

  • Analytical column: C18, 100 mm x 3.0 mm, 5 µm particle size[1]

  • Guard column: C18[1]

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[1]

  • Sample Solvent: Acetonitrile/Water (1:1)

Procedure:

  • Prepare a stock solution of the analyte in the sample solvent.

  • Generate a series of calibration standards by diluting the stock solution.

  • Set up the HPLC system with a gradient elution program, starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. A representative gradient could be: 55:45 (A:B) held for 0.03 min, then to 25:75 over 6 min, then to 5:95 and held for 1.14 min, followed by re-equilibration to initial conditions.[1]

  • Set the column temperature to 20°C and the flow rate to a suitable value for the column dimensions (e.g., 0.4-1.0 mL/min).[1]

  • Inject a fixed volume (e.g., 40 µL) of each standard and sample.[1]

  • Monitor the elution of the analyte using a UV detector at a wavelength determined by the analyte's UV spectrum or by mass spectrometry for higher selectivity and sensitivity.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Stock Stock Solution Preparation Dilution Serial Dilution for Calibration Standards Stock->Dilution Injection Injection of Sample/Standard Dilution->Injection SamplePrep Sample Extraction (if necessary) SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Detection UV or MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: A generalized workflow for the quantitative analysis of this compound by HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative for Volatile Analytes

For analytes that are thermally stable and sufficiently volatile, GC-MS offers excellent separation efficiency and highly specific detection. The target analyte may be amenable to GC-MS analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

The Rationale Behind Method Parameters

Direct injection of the amine may be possible, but derivatization is often employed to block the active hydrogen on the secondary amine, which can cause peak tailing and reduce sensitivity. Methylation is a common derivatization strategy for similar compounds.[2] The choice of a low-polarity stationary phase, such as a DB-5MS, is a good starting point for the separation of a wide range of compounds.[3]

Mass spectrometric detection in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity, which is crucial for analyzing complex matrices.[3]

Experimental Protocol: A GC-MS Approach

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Autosampler

  • Analytical column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness[4]

Reagents:

  • Derivatizing agent (e.g., BF₃ in methanol for methylation)[2]

  • Extraction solvent (e.g., hexane)[2]

  • Internal standard

Procedure:

  • Extract the analyte from the sample matrix. A QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be a highly effective approach for sample preparation.[3][4]

  • If derivatization is necessary, react the extracted analyte with the derivatizing agent. For example, methylation can be achieved by heating with BF₃ in methanol.[2]

  • Inject a small volume (e.g., 1-4 µL) of the derivatized or underivatized sample into the GC inlet.[3]

  • Employ a suitable temperature program for the GC oven to separate the analyte from other components.

  • The mass spectrometer can be operated in full scan mode for initial method development to identify the characteristic ions of the analyte. For quantitative analysis, SIM or MRM mode should be used to enhance sensitivity and selectivity.[3]

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Extraction QuEChERS Extraction Derivatization Derivatization (e.g., Methylation) Extraction->Derivatization Injection GC Injection Derivatization->Injection Separation Chromatographic Separation (DB-5MS) Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometric Detection (MS/MS) Ionization->Detection PeakID Peak Identification (Retention Time & Ions) Detection->PeakID Quantification Quantification using Internal Standard PeakID->Quantification

Caption: A typical workflow for the GC-MS analysis of this compound, including a potential derivatization step.

Chiral Separation: Resolving Enantiomers

The structure of this compound contains a chiral center, meaning it can exist as a pair of enantiomers. Since enantiomers can have different pharmacological and toxicological profiles, their separation and individual quantification are often a regulatory requirement.

The Rationale Behind Chiral Separations

Enantiomers have identical physical properties in an achiral environment, necessitating a chiral environment for their separation. This is typically achieved using a chiral stationary phase (CSP) in HPLC or a chiral selector as an additive in the mobile phase or buffer (for capillary electrophoresis). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity.[5]

For a compound like the target analyte, a normal-phase or polar organic mode of separation on a polysaccharide-based CSP is a promising approach. Alternatively, cyclodextrin-based CSPs can also be effective.[5] Capillary Electrophoresis (CE) with a chiral selector, such as a cyclodextrin, in the running buffer is another powerful technique for enantiomeric separation, especially when coupled with mass spectrometry (CE-MS).[6]

Experimental Protocol: Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase: e.g., a cellulose- or amylose-based column[5]

Reagents:

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., 2-propanol or ethanol).[7] Small amounts of an acidic or basic additive may be needed to improve peak shape.

Procedure:

  • Dissolve the racemic mixture of the analyte in the mobile phase.

  • Screen different chiral columns and mobile phase compositions to achieve baseline separation of the enantiomers.

  • Once a suitable separation is achieved, the method can be validated for the quantification of each enantiomer.

Workflow Diagram

Chiral_Workflow Racemic Racemic Mixture of Analyte Screening Screening of Chiral Stationary Phases (e.g., Cellulose, Amylose-based) Racemic->Screening Optimization Mobile Phase Optimization (Solvent ratio, additives) Screening->Optimization Validation Method Validation (Resolution, Linearity, Accuracy) Optimization->Validation Quantification Quantification of Individual Enantiomers Validation->Quantification

Caption: A logical progression for the development of a chiral HPLC method for the enantioselective analysis of this compound.

Comparative Analysis of Analytical Methods

FeatureHPLC-UV/MSGC-MSChiral HPLC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Enantioselective interaction with a chiral stationary phase.
Applicability Wide range of compounds, including non-volatile and thermally labile ones.Thermally stable and volatile compounds. May require derivatization.Chiral compounds for enantiomeric separation.
Selectivity Moderate (UV) to High (MS).Very High (with MS detection).High for enantiomers.
Sensitivity Good (UV) to Very Good (MS).Excellent, especially with MS/MS.Dependent on detector (typically UV).
Sample Throughput High.Moderate to High (can be automated).Moderate (longer run times may be needed for resolution).
Key Advantages Versatility, robustness, wide applicability.High separation efficiency, high sensitivity and selectivity with MS.Ability to separate and quantify individual enantiomers.
Potential Challenges Co-eluting impurities with similar UV spectra (for UV detection).Not suitable for non-volatile or thermally labile compounds. Derivatization can add complexity.Method development can be time-consuming, requires screening of multiple columns and mobile phases.

Conclusion and Recommendations

The selection of the most appropriate analytical method for this compound depends on the specific analytical goal.

  • For routine potency and purity analysis , a reversed-phase HPLC-UV method is likely the most practical and efficient choice. For enhanced selectivity and sensitivity, especially in complex matrices, LC-MS would be superior.

  • If the analyte and its potential impurities are thermally stable and volatile, GC-MS offers a powerful alternative with excellent sensitivity and selectivity. The need for derivatization should be evaluated during method development.

  • To address the chirality of the molecule, a dedicated chiral HPLC method is essential for the separation and quantification of the individual enantiomers. This is often a critical requirement for pharmaceutical compounds.

Ultimately, a combination of these techniques will likely be necessary for the comprehensive analytical characterization of this compound throughout the drug development process. The principles and starting conditions outlined in this guide, based on extensive experience with analogous compounds, provide a solid foundation for the development of robust and reliable analytical methods.

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • European Union Reference Laboratory for Cereals and Feeding stuff (EURL-CF). (n.d.). Validation Report 16. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Chiral separation of Diclofop – methyl. Retrieved from [Link]

  • Otsuka, K., Smith, C. J., Grainger, J., Barr, J. R., Patterson, Jr, D. G., Tanaka, N., & Terabe, S. (1998). Stereoselective separation and detection of phenoxy acid herbicide enantiomers by cyclodextrin-modified capillary zone electrophoresis–electrospray ionization mass spectrometry.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Dichlorprop-P; 442434-01. Retrieved from [Link]

  • Lindner, W., et al. (2004). Preparative Enantiomer Separation of Dichlorprop With a Cinchona-Derived Chiral Selector Employing Centrifugal Partition Chromatography and High-Performance Liquid Chromatography: A Comparative Study. Analytical Chemistry, 76(19), 5837-48.
  • Ilisz, I., Aranyi, A., & Péter, A. (2020). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 191, 113572.

Sources

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first protocol for the proper disposal of [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine. As a specialized research chemical, this compound lacks a standardized, universal disposal procedure. Therefore, this document synthesizes best practices derived from its core chemical functionalities: a halogenated aromatic ether and a secondary amine. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Hazard Assessment and Chemical Profile

This compound is an organic compound whose hazards are inferred from its structural components:

  • Dichlorophenoxy Group: This moiety classifies the compound as a halogenated aromatic hydrocarbon . Such compounds can be toxic and are often environmentally persistent.[1][2] Many halogenated solvents and related compounds are classified as carcinogenic or suspected carcinogens.[3][4] Their disposal is significantly more costly and complex than non-halogenated waste.[5][6]

  • Methylamine Group: This functional group makes the compound an organic amine . Amines are typically basic, can be corrosive, and may be toxic or irritant.[7][8] They are chemically incompatible with acids and strong oxidizing agents, and reactions can produce heat or toxic fumes.[7][9]

  • Overall Profile: A structurally similar compound, [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine (CAS No. 1379811-63-8), is classified as an irritant.[10] Given this, it is imperative to handle the 3,4-dichloro isomer with full personal protective equipment and treat all waste as hazardous.

Parameter Description Primary Hazard Source
Physical State Solid or Liquid (Assumed)N/A
Toxicity Likely toxic upon inhalation, ingestion, or skin contact.[1][7]Dichlorophenoxy and Amine Groups
Corrosivity Potential to be corrosive, especially to mucous membranes and skin.[8]Amine Group
Environmental Hazard Potential for persistence in the environment; toxic to aquatic life.[7][11]Halogenated Aromatic Group
Reactivity Incompatible with strong acids and oxidizing agents.[7][9]Amine Group

Regulatory Framework: Classification as Hazardous Waste

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is deemed hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, toxicity).[12][13]

This compound waste must be managed as hazardous for the following reasons:

  • Listed Waste (Potential): While this specific compound is not individually listed, it is structurally derived from dichlorophenol. The EPA "F-list" and "U-list" include numerous halogenated organic compounds and chlorinated phenols.[12][14][15] For instance, F027 includes discarded unused formulations containing compounds derived from tri-, tetra-, or pentachlorophenol.[14] Wastes from the production of chlorobenzenes (K085) are also listed.[16] Due to its chlorinated aromatic structure, it falls into a class of highly regulated substances.[17][18]

  • Characteristic Waste (Potential):

    • Toxicity (D-List): It could be considered toxic if it leaches specific constituents (like dichlorophenol) above regulatory limits.

    • Corrosivity (D002): Depending on its formulation and concentration, its basic amine nature could render the waste corrosive (pH ≥ 12.5).[14]

Therefore, the only safe and compliant approach is to manage this substance as regulated hazardous waste from the point of generation.[17]

Core Disposal Protocol: A Step-by-Step Guide

This protocol ensures that waste is handled safely and segregated correctly to facilitate compliant disposal by a licensed professional service.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, always wear the appropriate PPE to prevent exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Consult the glove manufacturer's guide for specific chemical compatibility.[5]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[11]

  • Body Protection: A lab coat is mandatory. Consider a chemical-resistant apron for larger quantities.

  • Respiratory Protection: All handling of the compound, especially commingling of waste, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4][5]

Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in hazardous waste management. It prevents dangerous reactions, ensures proper disposal treatment, and controls costs.[6][19]

  • Primary Waste Stream: This compound must be disposed of in a "Halogenated Organic Waste" stream.[1][3]

  • DO NOT mix this waste with non-halogenated organic solvents (e.g., acetone, hexane, methanol).[5][6]

  • DO NOT mix with acidic waste. The amine functional group can react exothermically and violently with acids.[7][9]

  • DO NOT dispose of this chemical down the drain.[7][13] Halogenated organics are prohibited from drain disposal.[20]

Step 3: Containerization

Select a container that is compatible with the waste and can be securely sealed.

  • Container Material: Use a high-density polyethylene (HDPE) or borosilicate glass container.[19][21] Do not use metal cans, as halogenated compounds can degrade to form acids that corrode metal.[4]

  • Container Integrity: The container must be in good condition, free of cracks, and have a tight-fitting, threaded screw cap.[3][9]

  • Headspace: Fill containers to no more than 75-90% capacity to allow for vapor expansion.[19][22]

Step 4: Labeling

Proper labeling is a legal requirement and essential for safety.

  • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[3][5]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.[3]

    • An accurate list of all constituents and their approximate percentages.

    • The associated hazards (e.g., "Toxic," "Irritant").[5]

    • The name of the principal investigator or generator and the accumulation start date.

Step 5: On-Site Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation.[9]

  • Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary containment bin to contain any potential leaks.[5]

  • Segregation in Storage: Store the halogenated waste container away from incompatible materials, particularly acids.[7][9]

  • Closure: Keep the waste container securely capped at all times, except when actively adding waste.[3][5]

Step 6: Final Disposal

Laboratory personnel do not perform final disposal. This is the responsibility of your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.

  • Once the container is full (or within one year of the accumulation start date), submit a chemical waste collection request to your institution's EHS office.[6][9]

  • Ensure all labeling is complete and accurate.

  • Maintain records of the waste generated as required by your institution and local regulations.[7]

Emergency Procedures

Spill Response
  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[21] Do not use combustible materials like paper towels or sawdust. [21]

    • Carefully collect the absorbed material using non-sparking tools into a designated hazardous waste container.[8][23]

    • Wipe the area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

    • Report the spill to your EHS department.[21]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the area immediately.

    • Alert others and activate the fire alarm if necessary.

    • Close the laboratory doors and prevent entry.

    • Call your institution's emergency response number and the EHS office.[3]

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[23][24]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[24]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[23]

Always have the Safety Data Sheet (SDS) for a related compound or this guide available for emergency responders.[8]

Visual Workflows

Diagram 1: General Disposal Workflow

This diagram outlines the complete lifecycle of the chemical waste from generation to final pickup.

cluster_0 In the Laboratory cluster_1 Institutional Procedure A Waste Generation (Use of Compound) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Halogenated Organic Stream) B->C D Select & Label Compatible Container C->D E Add Waste to Container in Fume Hood D->E F Store in Satellite Accumulation Area (Secondary Containment) E->F G Container Full or 1 Year Passes F->G H Submit Waste Pickup Request to EHS G->H I EHS Collects Waste for Consolidation & Disposal H->I

Caption: Workflow for safe handling and disposal of chemical waste.

Diagram 2: Waste Characterization Logic

This decision tree helps classify the waste stream correctly based on its chemical properties.

cluster_streams Waste Streams start Is the waste This compound or a solution containing it? q1 Does it contain Chlorine (Cl) or other halogens (F, Br, I)? start->q1 Yes halogenated HALOGENATED ORGANIC WASTE q2 Is it mixed with an acidic solution? halogenated->q2 non_halogenated NON-HALOGENATED ORGANIC WASTE aqueous AQUEOUS WASTE q1->halogenated Yes q1->non_halogenated No q2->halogenated No (Proceed with caution) incompatible INCOMPATIBLE MIXTURE! Consult EHS Immediately. Do Not Mix. q2->incompatible Yes

Caption: Decision tree for correct chemical waste stream segregation.

References

  • BenchChem. (n.d.). Proper Disposal Procedures for Halogenated Organic Acid Waste.
  • Science Ready. (n.d.). Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Washington State University. (n.d.). Halogenated Solvents. Retrieved from WSU Environmental Health and Safety website.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
  • Products Finishing. (n.d.). What Regulations Apply to Chlorinated Solvent Use?.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Matrix Scientific. (n.d.). [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine.
  • ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
  • Fisher Scientific. (2025). Safety Data Sheet - Cyclopropylamine.
  • Alligare. (n.d.). Safety Data Sheet - Amine 400 2,4-D Weed Killer.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Enamine. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2024). Safety Data Sheet - (S)-1-Cyclopropylethylamine.
  • Hitchman, M. L., Spackman, R. A., Ross, N. C., & Agra, C. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews, 24, 423.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency. (2012). RCRA Hazardous Waste F list.
  • AICCM. (n.d.). Hazardous Waste Disposal.
  • Yale University. (n.d.). Drain Disposal of Chemicals.
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.
  • C&EN. (2024, August 30).
  • U.S. Environmental Protection Agency. (2016). Solvents in the Workplace - How to Determine if They Are Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Disul-sodium.
  • U.S. Environmental Protection Agency. (2019). Environmental Protection Agency Electronic Data Deliverable Valid Values Reference Manual Region 2.

Sources

Navigating the Uncharted: A Guide to Personal Protective Equipment for Handling [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Synthesis of Structural Alerts

A thorough understanding of the potential hazards is the foundation of any effective safety plan. In the absence of a specific Safety Data Sheet (SDS) for our target compound, we will infer potential risks from analogous structures.

  • The Dichlorophenoxy Group: This functional group is present in herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). Compounds containing this moiety are known to be irritants and can cause serious eye damage.[1][2][3] Depending on the specific formulation, they can also cause skin irritation.[3][4] Inhalation may lead to respiratory tract irritation.[2]

  • The Cyclopropylamine Moiety: Primary amines, including those with a cyclopropyl group, can be corrosive and cause severe skin burns and eye damage.[5][6] They can also be flammable and may cause allergic reactions.[5]

Given these "structural alerts," it is prudent to treat [1-Cyclopropyl-2-(3,4-dichlorophenoxy)ethyl]methylamine as a substance that is potentially corrosive to the eyes and skin, a skin sensitizer, and a respiratory irritant. A similar compound, [1-Cyclopropyl-2-(3,5-dichlorophenoxy)-ethyl]methylamine, is classified as an irritant.[7]

Core Personal Protective Equipment (PPE) Ensemble

A multi-layered approach to PPE is essential to mitigate the identified risks. The following ensemble represents the minimum standard for handling this compound in a laboratory setting.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical, which could cause serious eye damage. A face shield offers an additional layer of protection for the entire face.[2][8][9]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene) and a fully-buttoned lab coat.Nitrile or neoprene gloves provide good resistance to a range of chemicals. A lab coat protects the skin on the arms and torso from accidental contact.[9][10]
Respiratory Protection Use in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols.
Footwear Closed-toe shoes.Protects the feet from spills.

Step-by-Step PPE Protocol: A Self-Validating System

Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.

Donning Procedure
Figure 1. Sequential process for safely putting on PPE.
Doffing Procedure

The removal of PPE is a critical step where contamination can easily occur. Follow this sequence to minimize risk.

Figure 2. Sequential process for safely removing PPE to prevent contamination.

Emergency Procedures and Disposal

Spills: In the event of a small spill, wear your full PPE ensemble and absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal: All contaminated PPE and spill cleanup materials must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[6] Do not dispose of this material in the regular trash or down the drain.[2][8]

Conclusion: A Culture of Safety

The principles outlined in this guide are based on a conservative interpretation of the potential hazards associated with this compound. As with any novel compound, it is imperative to handle it with the utmost care and to continuously seek out any new safety information that may become available. By fostering a proactive safety culture, we can advance scientific discovery while ensuring the well-being of all laboratory personnel.

References

  • Hazardous Substance Fact Sheet. (2017, April). NJ.gov. [Link]

  • SAFETY DATA SHEET - 2,4-Dichlorophenoxyacetic Acid Solution (1 mg/mL). PhytoTech Labs. [Link]

  • Personal Protective Equipment (PPE). CHEMM. [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022, December 7). Hazmat School. [Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D). (1986, February 5). Regulations.gov. [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.